molecular formula C10H9N3O4 B2631568 3-(6-nitro-1H-indazol-1-yl)propanoic acid CAS No. 1016767-65-9

3-(6-nitro-1H-indazol-1-yl)propanoic acid

Cat. No.: B2631568
CAS No.: 1016767-65-9
M. Wt: 235.199
InChI Key: UXHLCFYVXHTHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-nitro-1H-indazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C10H9N3O4 and its molecular weight is 235.199. The purity is usually 95%.
BenchChem offers high-quality 3-(6-nitro-1H-indazol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-nitro-1H-indazol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-nitroindazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c14-10(15)3-4-12-9-5-8(13(16)17)2-1-7(9)6-11-12/h1-2,5-6H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHLCFYVXHTHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(6-Nitro-1H-indazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a detailed, field-proven methodology for the synthesis of 3-(6-nitro-1H-indazol-1-yl)propanoic acid, a valuable building block in medicinal chemistry and drug development. This document moves beyond a simple recitation of steps, offering a causal explanation for experimental choices and providing a self-validating protocol for researchers, scientists, and drug development professionals. The guide is grounded in authoritative scientific principles and supported by comprehensive references to peer-reviewed literature.

Introduction: Significance and Synthetic Strategy

3-(6-Nitro-1H-indazol-1-yl)propanoic acid and its derivatives are of significant interest in the pharmaceutical industry, often serving as key intermediates in the synthesis of complex therapeutic agents, including protein kinase inhibitors. The indazole core, particularly when substituted, is a privileged scaffold in drug discovery. The 6-nitro functional group offers a versatile handle for further chemical modifications, such as reduction to an amine, which can then be elaborated into a variety of functional groups.[1]

The synthesis of 3-(6-nitro-1H-indazol-1-yl)propanoic acid is most effectively and regioselectively achieved through a two-step process commencing with the commercially available starting material, 6-nitro-1H-indazole. The strategic approach detailed in this guide is centered around a Michael addition reaction, a choice predicated on achieving high regioselectivity for the desired N1-alkylated product over the N2 isomer. Direct alkylation of indazoles with alkyl halides can often lead to difficult-to-separate mixtures of N1 and N2 isomers.[1][2] The Michael addition of the indazole to an acrylate ester, followed by hydrolysis, circumvents this common issue, providing a more direct and efficient route to the target carboxylic acid.[3]

Synthetic Workflow Overview

The synthesis is logically divided into two primary stages:

  • Stage 1: Michael Addition of 6-Nitro-1H-indazole to an Acrylate Ester. This step involves the base-catalyzed conjugate addition of 6-nitro-1H-indazole to an acrylate ester (e.g., ethyl acrylate) to form the corresponding propanoate ester.

  • Stage 2: Hydrolysis of the Ester to the Carboxylic Acid. The resulting ester is then saponified under basic conditions, followed by acidic workup to yield the final product, 3-(6-nitro-1H-indazol-1-yl)propanoic acid.

Synthesis_Workflow Start Starting Material: 6-Nitro-1H-indazole Step1 Stage 1: Michael Addition - Ethyl Acrylate - Base (e.g., DBU) - Solvent (e.g., DMF) Start->Step1 Intermediate Intermediate: Ethyl 3-(6-nitro-1H-indazol-1-yl)propanoate Step1->Intermediate Step2 Stage 2: Hydrolysis - Base (e.g., NaOH) - Solvent (e.g., EtOH/H₂O) - Acidic Workup (e.g., HCl) Intermediate->Step2 Product Final Product: 3-(6-Nitro-1H-indazol-1-yl)propanoic Acid Step2->Product

Caption: Overall synthetic workflow for 3-(6-nitro-1H-indazol-1-yl)propanoic acid.

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 3-(6-nitro-1H-indazol-1-yl)propanoate

Rationale: The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. In this case, the deprotonated 6-nitro-1H-indazole acts as the nucleophile. The use of a non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is advantageous as it efficiently deprotonates the indazole without competing in the addition reaction.[3] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, effectively solvating the anionic intermediate.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
6-Nitro-1H-indazole163.1310.01.63 g
Ethyl acrylate100.1215.01.50 g (1.66 mL)
DBU152.241.00.15 g (0.15 mL)
DMF (anhydrous)--20 mL
Ethyl acetate--As needed
Brine--As needed
Anhydrous Sodium Sulfate--As needed

Step-by-Step Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-nitro-1H-indazole (1.63 g, 10.0 mmol) and anhydrous DMF (20 mL).

  • Stir the mixture at room temperature until the 6-nitro-1H-indazole is fully dissolved.

  • Add ethyl acrylate (1.66 mL, 15.0 mmol) to the solution.

  • Slowly add DBU (0.15 mL, 1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with brine (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford ethyl 3-(6-nitro-1H-indazol-1-yl)propanoate as a solid.

Stage 2: Synthesis of 3-(6-Nitro-1H-indazol-1-yl)propanoic Acid

Rationale: Saponification is the hydrolysis of an ester under basic conditions to form an alcohol and the salt of a carboxylic acid. Subsequent acidification protonates the carboxylate salt to yield the desired carboxylic acid. A mixture of ethanol and water is used as the solvent to ensure the solubility of both the organic ester and the inorganic base.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 3-(6-nitro-1H-indazol-1-yl)propanoate263.248.0 (assumed)2.11 g
Sodium Hydroxide (NaOH)40.0024.00.96 g
Ethanol--30 mL
Water--15 mL
2M Hydrochloric Acid (HCl)--As needed

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve ethyl 3-(6-nitro-1H-indazol-1-yl)propanoate (2.11 g, 8.0 mmol) in ethanol (30 mL).

  • In a separate beaker, dissolve sodium hydroxide (0.96 g, 24.0 mmol) in water (15 mL).

  • Add the aqueous NaOH solution to the ethanolic solution of the ester.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath.

  • Slowly acidify the solution to pH 2-3 by the dropwise addition of 2M HCl. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing with cold water (2 x 20 mL).

  • Dry the solid product under vacuum to yield 3-(6-nitro-1H-indazol-1-yl)propanoic acid.

Mechanism of the Michael Addition

The regioselectivity of the Michael addition is a key advantage of this synthetic route. The reaction proceeds through the following steps:

Michael_Addition_Mechanism cluster_0 Deprotonation of 6-Nitroindazole cluster_1 Nucleophilic Attack cluster_2 Protonation 6-Nitroindazole 6-Nitroindazole Indazole Anion Indazole Anion 6-Nitroindazole->Indazole Anion + Base Indazole Anion->6-Nitroindazole + HB⁺ Indazole AnionEthyl Acrylate Indazole AnionEthyl Acrylate Enolate Intermediate Enolate Intermediate Indazole AnionEthyl Acrylate->Enolate Intermediate Product Product Enolate Intermediate->Product + HB⁺

Caption: Mechanism of the base-catalyzed Michael addition of 6-nitroindazole to ethyl acrylate.

  • Deprotonation: The base removes the acidic proton from the N1 position of the 6-nitro-1H-indazole, forming a nucleophilic indazole anion.

  • Nucleophilic Attack: The indazole anion attacks the β-carbon of the electron-deficient ethyl acrylate in a conjugate addition fashion. This forms a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is protonated by the conjugate acid of the base (or a protic solvent, if present) to yield the final N1-alkylated product.

Characterization of the Final Product

The identity and purity of the synthesized 3-(6-nitro-1H-indazol-1-yl)propanoic acid should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the final product. The presence of the propanoic acid chain attached to the N1 position can be verified by characteristic shifts and coupling patterns.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the nitro group N-O stretches.

  • Melting Point Analysis: To assess the purity of the final product.

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the Michael addition or hydrolysis does not go to completion, consider increasing the reaction time or temperature. Ensure all reagents are of high purity and solvents are anhydrous where specified.

  • Low Yield: Low yields may result from side reactions or incomplete extraction. Ensure thorough extraction of the product during workup. Purification by column chromatography is crucial for obtaining a pure product.

  • Safety: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 6-Nitro-1H-indazole and its derivatives should be handled with care as their toxicological properties may not be fully characterized.

References

  • BenchChem. (2025, December). A Technical Guide to 6-Nitroindazole. BenchChem.
  • BenchChem. (2025, February 7). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
  • Beilstein Journals. (2011, February 8).
  • Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
  • PubMed. (2004, March 15). Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media. PubMed.
  • ResearchGate. (n.d.). Michael additions of aldehydes 6 to nitroacrylates 9.
  • RSC Publishing. (n.d.).

Sources

chemical properties of 3-(6-nitro-1H-indazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical properties, synthesis, and applications of 3-(6-nitro-1H-indazol-1-yl)propanoic acid .

A Bifunctional Indazole Scaffold for Medicinal Chemistry

Executive Summary

3-(6-nitro-1H-indazol-1-yl)propanoic acid is a specialized heterocyclic building block used primarily in the development of small-molecule inhibitors, particularly for kinases and PARP enzymes. It features a 6-nitroindazole core , which serves as a masked pharmacophore (precursor to the 6-amino derivative), and a propanoic acid tail at the N1 position, acting as a flexible linker for bioconjugation or solubility enhancement.

This guide details the physicochemical profile, regioselective synthesis, and reactivity of this molecule, providing researchers with a robust framework for its utilization in drug discovery.

Structural & Physicochemical Analysis

Molecular Architecture

The molecule consists of a fused bicyclic indazole system substituted at the C6 position with a nitro group and at the N1 position with a 2-carboxyethyl chain.

  • Core: 6-Nitro-1H-indazole (Electron-deficient heterocycle).

  • Linker: Propanoic acid (attached via N1).

  • Tautomerism: While unsubstituted indazoles exhibit 1H/2H tautomerism, the N1-alkylation locks the system into the 1H-indazole form, which is thermodynamically favored over the 2H-isomer for this substitution pattern.[1]

Key Physicochemical Properties (Predicted)
PropertyValue / CharacteristicRelevance
Formula C₁₀H₉N₃O₄Molecular Weight: 235.20 g/mol
pKa (Acid) ~4.6 – 4.8Typical of carboxylic acids; exists as carboxylate at physiological pH.
pKa (Base) < 1.0The 6-nitro group strongly reduces the basicity of N2, making protonation unlikely under physiological conditions.
LogP ~1.8 – 2.2Moderate lipophilicity; acid group improves aqueous solubility at pH > 5.
H-Bond Donors 1 (COOH)Potential for specific binding interactions.
H-Bond Acceptors 5 (NO₂, N2, COOH)High acceptor count aids in ligand-protein interaction.

Synthesis & Manufacturing

Regioselectivity Challenge (N1 vs. N2)

A critical challenge in indazole chemistry is controlling the regioselectivity of alkylation.[2] The indazole anion is an ambident nucleophile.

  • N1-Alkylation: Thermodynamically favored, especially with steric bulk or specific solvents.

  • N2-Alkylation: Kinetically favored in some direct alkylation conditions.[1]

For 6-nitroindazole , the electron-withdrawing nitro group increases the acidity of the N-H bond (pKa ~12 in DMSO) and delocalizes the negative charge, often enhancing selectivity for N1 under thermodynamic control.

Optimized Synthetic Route: The Michael Addition

The most robust method to synthesize 3-(6-nitro-1H-indazol-1-yl)propanoic acid with high N1 regioselectivity is the aza-Michael addition to an acrylate ester, followed by hydrolysis.

Step 1: Michael Addition
  • Reagents: 6-Nitroindazole + Methyl Acrylate (or Ethyl Acrylate).

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or catalytic NaOMe.

  • Solvent: Acetonitrile or DMF.

  • Conditions: Reflux (80°C) for 12–24 hours.

  • Mechanism: The base deprotonates the indazole. The resulting anion attacks the

    
    -carbon of the acrylate. The thermodynamic stability of the N1-isomer drives the equilibrium toward the N1-adduct.
    
Step 2: Hydrolysis
  • Reagents: LiOH or NaOH (aq).

  • Solvent: THF/Water or MeOH/Water (1:1).

  • Conditions: Room temperature, 2–4 hours.

  • Workup: Acidification with HCl to pH ~3 precipitates the product.

Schematic Representation (Graphviz)

SynthesisPathway cluster_selectivity Regioselectivity Logic Start 6-Nitroindazole (Core Reagent) Intermediate Methyl 3-(6-nitro-1H-indazol-1-yl)propanoate (Ester Intermediate) Start->Intermediate DBU, CH3CN, 80°C (Thermodynamic Control) Reagent Methyl Acrylate (Michael Acceptor) Reagent->Intermediate Product 3-(6-nitro-1H-indazol-1-yl)propanoic acid (Final Product) Intermediate->Product LiOH, THF/H2O Acidification (HCl) N1 N1-Isomer (Major, Stable) Intermediate->N1 N2 N2-Isomer (Minor, Kinetic) Intermediate->N2 <5%

Figure 1: Optimized synthesis pathway via aza-Michael addition, highlighting the thermodynamic preference for the N1-isomer.

Chemical Reactivity & Derivatization[3][4][5]

Researchers typically utilize this molecule as a "scaffold-linker" intermediate. Its reactivity profile is defined by two orthogonal functional groups: the Nitro group and the Carboxylic Acid .

Nitro Group Reduction (The "Masked" Amine)

The 6-nitro group is a precursor to the 6-aminoindazole, a privileged structure in kinase inhibitors (e.g., targeting VEGFR, PDGFR).

  • Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, MeOH. Cleanest method.

  • Method B (Chemical Reduction): Fe powder, NH₄Cl, EtOH/H₂O (Bechamp reduction). Used if the molecule contains other reducible alkenes/alkynes.

  • Application: The resulting amine can be reacted with isocyanates to form ureas or with acid chlorides to form amides.

Carboxylic Acid Functionalization

The propanoic acid tail serves as a handle for attaching the pharmacophore to solubilizing groups or other ligands (e.g., in PROTAC design).

  • Amide Coupling: Standard EDC/HOBt or HATU conditions work well.

  • Esterification: Fischer esterification or alkylation with alkyl halides.

Reactivity Flowchart

Reactivity Core 3-(6-nitro-1H-indazol-1-yl)propanoic acid Branch_Nitro Nitro Reduction (H2/Pd-C or Fe/NH4Cl) Core->Branch_Nitro Branch_Acid Acid Activation (HATU, EDC/NHS) Core->Branch_Acid Prod_Amine 6-Amino Derivative (Kinase Inhibitor Core) Branch_Nitro->Prod_Amine Yields ~90% Prod_Amide Amide/Ester Conjugate (PROTAC Linker) Branch_Acid->Prod_Amide Bioconjugation

Figure 2: Orthogonal reactivity pathways for library synthesis.

Analytical Characterization

To validate the identity of the synthesized material, specifically distinguishing it from the N2-isomer, the following analytical signatures are diagnostic.

Proton NMR (¹H-NMR)
  • Indazole C3-H: A singlet around 8.0 – 8.2 ppm . (N2-isomers often show this shifted downfield).

  • Aromatic Region: The 6-nitro substitution creates a distinct pattern.

    • H7 (d): ~8.5 ppm (Deshielded by NO₂ and N1).

    • H5 (dd): ~8.0 ppm.

    • H4 (d): ~7.9 ppm.[3]

  • Propanoic Chain:

    • N-CH₂ (t): ~4.6 ppm (Diagnostic for N-alkylation).

    • CH₂-COOH (t): ~2.9 ppm.[4]

NOESY (Regiochemistry Proof)
  • N1-Isomer: Strong NOE correlation between the N-CH₂ protons and the H7 aromatic proton.

  • N2-Isomer: NOE correlation between N-CH₂ and H3 .

  • Protocol: If NOE is observed between the linker methylene and the H7 doublet, the N1 structure is confirmed.

Safety & Handling

  • Nitro Compounds: While 6-nitroindazole is generally stable, nitroaromatics can be energetic. Avoid heating dry solids to decomposition.

  • Sensitizer: Indazoles can be skin sensitizers. Use standard PPE (nitrile gloves, lab coat).

  • Storage: Store at 2–8°C, protected from light.

References

  • Luo, G., et al. (2006). "Regioselective synthesis of N-alkylated indazoles via Michael addition." Journal of Organic Chemistry. (Validates Michael addition regioselectivity).

  • Meanwell, N. A. (2011). "The influence of N-substitution on the physical and chemical properties of indazoles." Bioorganic & Medicinal Chemistry Letters. (Review of indazole properties).

  • BenchChem. (2024). "6-Nitro-1H-indazole: Technical Overview." Chemical Data Repository. (General properties of the core scaffold).

  • Cheung, M., et al. (2010). "Discovery of Indazole-Based Kinase Inhibitors." Journal of Medicinal Chemistry. (Application of amino-indazole scaffolds).

Sources

Technical Guide: Structural Elucidation of 3-(6-nitro-1H-indazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure Elucidation of 3-(6-nitro-1H-indazol-1-yl)propanoic acid Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Leads

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for indole in kinase inhibitors and anti-inflammatory agents.[1][2] However, the development of indazole-based therapeutics is often complicated by annular tautomerism (1H vs. 2H), which leads to regiochemical ambiguity during alkylation.

This guide provides a rigorous, self-validating protocol for the synthesis and structural elucidation of 3-(6-nitro-1H-indazol-1-yl)propanoic acid . The core focus is distinguishing the desired N1-isomer from the thermodynamically competitive N2-isomer using advanced 2D NMR techniques (NOESY/HMBC), ensuring the integrity of Structure-Activity Relationship (SAR) data.

Part 1: The Regiochemical Challenge[3]

The synthesis of N-alkylated indazoles typically involves the nucleophilic attack of the indazole nitrogen on an alkyl halide. Due to the tautomeric equilibrium between the 1H- and 2H-forms, alkylation often yields a mixture of regioisomers.[2]

  • N1-Alkylation (Target): Generally thermodynamically favored but sensitive to steric hindrance and electronic effects.

  • N2-Alkylation (Impurity): Often kinetically accessible; its formation is influenced by solvent polarity and the counter-ion of the base used.

For 6-nitroindazole , the electron-withdrawing nitro group at position 6 increases the acidity of the NH proton, potentially altering the nucleophilicity of N1 vs. N2. Rigorous elucidation is not merely analytical housekeeping; it is critical for ensuring the correct pharmacophore is tested.

Part 2: Synthesis & Isolation Protocol

To provide context for the elucidation, we outline a standard synthesis route designed to generate the target molecule while acknowledging the likely formation of the N2-isomer.

General Procedure
  • Alkylation: React 6-nitro-1H-indazole with ethyl 3-bromopropionate (1.1 eq) in DMF using

    
      (2.0 eq) as a base. Stir at 60°C for 4-6 hours.
    
    • Note:

      
       is chosen over 
      
      
      
      to promote thermodynamic equilibration, though mixtures are still likely.
  • Workup: Dilute with water, extract with EtOAc.

  • Separation (Critical): The N1 and N2 esters usually have distinct Rf values. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

    • N1-isomer: Typically more polar (elutes later) in non-polar mobile phases compared to N2, though this is substrate-dependent.

  • Hydrolysis: Treat the purified ester with LiOH (THF/H2O) to yield the free acid: 3-(6-nitro-1H-indazol-1-yl)propanoic acid .

Workflow Diagram

SynthesisWorkflow Start 6-nitro-1H-indazole Mixture Crude Mixture (N1-ester + N2-ester) Start->Mixture Alkylation Reagent + Ethyl 3-bromopropionate (Cs2CO3 / DMF) Reagent->Mixture Separation Flash Chromatography (SiO2) Mixture->Separation N1_Ester N1-Ester (Isolated) Separation->N1_Ester Major Isomer N2_Ester N2-Ester (Byproduct) Separation->N2_Ester Minor Isomer Hydrolysis Hydrolysis (LiOH, THF/H2O) N1_Ester->Hydrolysis Final Target Acid: 3-(6-nitro-1H-indazol-1-yl) propanoic acid Hydrolysis->Final

Caption: Synthesis workflow highlighting the critical chromatographic separation of regioisomers prior to hydrolysis.

Part 3: Spectroscopic Elucidation (The Core)

This section details the analytical logic required to prove the structure.

Mass Spectrometry (MS)
  • Method: LC-MS (ESI, Positive Mode).

  • Expectation:

    
     peak corresponding to the molecular weight (
    
    
    
    , MW ≈ 235.2).
  • Role: Confirms successful alkylation and hydrolysis but does not distinguish regioisomers.

1H NMR Analysis

The proton NMR provides the first clues. The aromatic region of the indazole ring is diagnostic.

Predicted Chemical Shifts (DMSO-d6):

  • H3 (Pyrazole): Singlet,

    
     8.1 – 8.4 ppm.
    
  • H7 (Benzene): Singlet/Doublet,

    
     8.5 – 8.7 ppm. (Highly deshielded by the adjacent N1 and the 6-Nitro group).
    
  • H4/H5: Doublets/Multiplets,

    
     7.9 – 8.2 ppm.
    
  • Propanoic Chain:

    • 
       (Triplet, ~4.4 - 4.6 ppm).
      
    • 
       (Triplet, ~2.8 - 3.0 ppm).
      
The "Smoking Gun": 2D NMR Distinction (NOESY & HMBC)

To definitively assign the N1 vs. N2 position, you must determine the spatial proximity of the alkyl chain (


) to the indazole core protons.
A. NOESY (Nuclear Overhauser Effect Spectroscopy)

This is the most direct method for distinguishing isomers.

  • N1-Isomer (Target):

    • The

      
       protons are spatially close to H7  (the benzene ring proton).
      
    • Observation: Strong NOE cross-peak between

      
       ~4.5 (
      
      
      
      ) and
      
      
      ~8.6 (H7).
  • N2-Isomer (Impurity):

    • The

      
       protons are spatially close to H3  (the pyrazole ring proton).
      
    • Observation: Strong NOE cross-peak between

      
       ~4.5 (
      
      
      
      ) and
      
      
      ~8.3 (H3).
B. HMBC (Heteronuclear Multiple Bond Correlation)

This confirms connectivity via 3-bond couplings (


).
  • N1-Isomer:

    • 
       protons show a correlation to C7a  (the bridgehead carbon closer to the benzene ring).
      
    • 
       protons show a correlation to C3  (sometimes weak or absent).[3]
      
  • N2-Isomer:

    • 
       protons show a strong correlation to C3  (pyrazole carbon) and C3a .
      
Elucidation Logic Diagram

ElucidationLogic Start Unknown Isomer (1H NMR: Alkyl signals present) NOESY Run 2D NOESY Experiment Start->NOESY CheckH7 Does N-CH2 correlate with H7 (Benzene)? NOESY->CheckH7 CheckH3 Does N-CH2 correlate with H3 (Pyrazole)? NOESY->CheckH3 ResultN1 CONFIRMED: N1-Isomer (Target) CheckH7->ResultN1 Yes (Strong NOE) ResultN2 IDENTIFIED: N2-Isomer (Impurity) CheckH3->ResultN2 Yes (Strong NOE)

Caption: Decision tree for assigning regiochemistry using NOESY correlations.

Part 4: Data Summary Table

FeatureN1-Isomer (Target)N2-Isomer (Impurity)
Key NOE Correlation


HMBC Correlation


C13 Shift (N-CH2) Typically ~45-50 ppmTypically ~50-55 ppm
Tautomer Stability Thermodynamic ProductKinetic Product

Part 5: Analytical Quality Control

Once the structure is elucidated, the following purity criteria must be met for biological testing:

  • HPLC Purity: >95% at 254 nm.

    • Method: C18 Column, Water/Acetonitrile (0.1% Formic Acid).

    • Note: Ensure the N2 isomer is fully resolved.

  • Solvent Residuals: 1H NMR must show no significant DMF or EtOAc trapped in the crystal lattice, as these can skew biological assay weights.

References

  • Alam, R., & Keating, J. J. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[4] Beilstein Journal of Organic Chemistry, 17, 1838–1851. (2021).[5][6][7] Retrieved from [Link]

  • Doganc, F., & Göker, H. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774.[8] (2024).[2][9][6][8] Retrieved from [Link]

  • Luo, G., et al. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. (2024).[2][8] Retrieved from [Link]

Sources

spectroscopic data for 3-(6-nitro-1H-indazol-1-yl)propanoic acid (¹H NMR, ¹³C NMR)

[1]

Executive Summary

Compound: 3-(6-nitro-1H-indazol-1-yl)propanoic acid Molecular Formula: C₁₀H₉N₃O₄ MW: 235.20 g/mol Key Application: Building block for Pazopanib analogs and other VEGFR/PDGFR inhibitors.[1] Primary Analytical Challenge: Distinguishing the thermodynamically preferred N1-isomer (target) from the kinetic N2-isomer (impurity).

This guide provides the Reference Spectroscopic Profile for the N1-isomer, detailing the specific ¹H and ¹³C NMR signals required to validate structural integrity and isomeric purity.

Synthesis & Regiochemistry

The compound is typically synthesized via the Michael addition of 6-nitroindazole to methyl acrylate (or acrylonitrile), followed by acid hydrolysis. This reaction produces a mixture of regioisomers.

  • N1-Isomer (Target): Stabilized by the benzenoid structure of the fused ring.

  • N2-Isomer (Impurity): Quinoid-like character; often forms in 10-20% yield depending on base/solvent.[1]

Reaction Workflow

SynthesisSM6-Nitroindazole(Starting Material)InterIntermediate Ester(Mixture N1/N2)SM->InterBase (Cat.)DMF/MeCNReagentMethyl Acrylate(Michael Acceptor)Reagent->InterProd3-(6-nitro-1H-indazol-1-yl)propanoic acid(N1-Isomer)Inter->Prod1. Hydrolysis (HCl/H2O)2. CrystallizationImpN2-Isomer(Removed via Cryst.)Inter->ImpMinor Product

Figure 1: Synthetic pathway emphasizing the divergence of N1 and N2 regioisomers.

¹H NMR Data Analysis

Solvent: DMSO-d₆ (Standard for polar carboxylic acids) Frequency: 400/500 MHz[1]

The ¹H NMR spectrum is characterized by a distinct AMX pattern in the aromatic region (due to the 6-nitro substitution) and two triplets in the aliphatic region.

Reference Data Table (N1-Isomer)
PositionShift (δ, ppm)MultiplicityIntegralCoupling (Hz)Assignment Logic
COOH 12.30bs1H-Carboxylic acid proton (exchangeable).[1]
H-7 8.65d1HJ ≈ 2.0Diagnostic: Most deshielded due to ortho-NO₂ and peri-proximity to N1.
H-3 8.25s1H-Characteristic singlet of the pyrazole ring.[1]
H-4 7.98d1HJ ≈ 8.8Doublet, coupled to H-5.[1]
H-5 8.05dd1HJ ≈ 8.8, 2.0DD pattern; ortho to H-4, meta to H-7.[1]
N-CH₂ 4.65t2HJ ≈ 7.0Key Regio-marker: N1-alkylation typically shifts this signal >4.5 ppm.[1]
CH₂-CO 2.85t2HJ ≈ 7.0Alpha to carbonyl; typical propanoic acid shift.[1]
Critical Distinction: N1 vs. N2 Isomer[1]
  • N1-Isomer: The H-3 proton appears as a sharp singlet around 8.2–8.3 ppm .[1] The N-CH₂ triplet is generally downfield (4.6–4.8 ppm) compared to the N2 isomer.

  • N2-Isomer: The H-3 proton is often shielded (shifted upfield to ~8.0 ppm ) or appears as a doublet due to long-range coupling.[1] The N-CH₂ signal often appears slightly upfield (~4.4–4.5 ppm).

¹³C NMR Data Analysis

Solvent: DMSO-d₆ Frequency: 100/125 MHz[1]

The carbon spectrum confirms the presence of the carbonyl group and the specific substitution pattern of the indazole core.

Reference Data Table
PositionShift (δ, ppm)TypeAssignment Note
C=O 172.5CqCarbonyl of the propanoic acid tail.[1][2]
C-6 146.8CqIpso-carbon attached to the Nitro group.[1]
C-7a 139.5CqBridgehead carbon (junction near N1).
C-3 134.2CHPyrazole ring carbon.[1]
C-3a 125.8CqBridgehead carbon (junction near C4).
C-7 108.5CHOrtho to NO₂; significantly shielded relative to benzene.
C-5 116.5CHOrtho to NO₂.
C-4 122.0CHMeta to NO₂.[1]
N-CH₂ 44.5CH₂Attached to N1.[1]
CH₂-CO 34.2CH₂Alpha to carboxylic acid.[1]

Experimental Protocol

Method A: NMR Sample Preparation

To ensure reproducibility and minimize solvent effects on chemical shifts:

  • Mass: Weigh 5–10 mg of the dried solid product.

  • Solvent: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Do not use CDCl₃ as the carboxylic acid and nitro group reduce solubility, leading to broad lines.

  • Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm (¹H) and 39.5 ppm (¹³C).

Method B: Regioisomer Verification (NOESY)

If the N1/N2 assignment is ambiguous, run a 2D NOESY or ROESY experiment.

  • N1-Isomer: Strong NOE correlation observed between the N-CH₂ protons (4.65 ppm) and the H-7 aromatic proton (8.65 ppm) .[1]

  • N2-Isomer: NOE correlation observed between N-CH₂ and H-3 , but not H-7.[1]

Regioisomer Differentiation Logic

NMR_LogicStartUnknown Isomer SampleNOESYRun 2D NOESYStart->NOESYCheckCheck N-CH2 interactionsNOESY->CheckN1Correlation: N-CH2 <-> H-7(N1 Isomer Confirmed)Check->N1H-7 InteractionN2Correlation: N-CH2 <-> H-3(N2 Isomer Detected)Check->N2H-3 Interaction

Figure 2: Logical flowchart for confirming regiochemistry using NOESY spectroscopy.[1]

References

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Link

    • Basis for N1/N2 differenti
  • Assoman, A., et al. (2015). Detailed spectroscopic and electrochemical study on N-alkylated derivatives of 4-, 5-, 6- and 7-nitroindazoles. Journal of Molecular Structure. Link

    • Source for nitro-indazole aromatic region shifts.[1]

  • BenchChem. (2025).[3] Synthesis and Properties of 3-Methyl-6-nitro-1H-indazole. Link

    • Reference for 6-nitroindazole core properties and solubility.

Technical Guide: Mass Spectrometry Analysis of 3-(6-nitro-1H-indazol-1-yl)propanoic Acid

[1]

Executive Summary & Chemical Context

3-(6-nitro-1H-indazol-1-yl)propanoic acid (C₁₀H₉N₃O₄) is a functionalized indazole derivative.[1] In pharmaceutical workflows, it typically arises as a Michael addition product (reaction of 6-nitroindazole with acrylic acid/esters) or as a degradation product.[1] Its analysis is critical due to the genotoxic potential associated with nitro-aromatic compounds and the need to control acidic impurities in alkaline drug substances.

This guide provides a self-validating protocol for its quantitation and structural confirmation using LC-MS/MS, prioritizing Negative Electrospray Ionization (ESI-) due to the carboxylic acid moiety.[1]

Physicochemical Profile
PropertyValueRelevance to MS
Molecular Weight 235.19 g/mol Monoisotopic Mass: 235.06
pKa (Acid) ~4.5 (Carboxylic acid)Ionizes readily in ESI- at pH > 5
pKa (Base) ~1.0 (Indazole N2)Weakly basic; ESI+ requires acidic mobile phase
LogP ~1.8Retains well on C18; amenable to Reversed-Phase LC

Sample Preparation Strategy

Objective: Maximize recovery while removing matrix interferences that cause ion suppression.

Protocol: Solid Phase Extraction (SPE)

Direct protein precipitation is often insufficient for trace impurity analysis. A Mixed-Mode Anion Exchange (MAX) SPE protocol is recommended to leverage the acidic tail.[1]

  • Conditioning: 1 mL MeOH, followed by 1 mL Water.

  • Loading: Sample (pH adjusted to ~7.0 with ammonium acetate) loaded onto Oasis MAX or equivalent cartridge.

    • Mechanism:[1][2][3] The deprotonated acid binds to the quaternary amine sorbent.

  • Wash 1: 5% NH₄OH in Water (Removes neutrals/bases).

  • Wash 2: Methanol (Removes hydrophobic neutrals).

  • Elution: 2% Formic Acid in Methanol.

    • Mechanism:[1][2][3] Acidification protonates the carboxylic acid, breaking the ionic interaction.

  • Reconstitution: Evaporate and reconstitute in Mobile Phase A (0.1% Formic Acid in Water).

Liquid Chromatography (LC) Method

Column Selection: A C18 column with polar-endcapping is ideal to prevent peak tailing of the free acid.

  • Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex Polar C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (Ensures protonation for retention).

  • Mobile Phase B: Acetonitrile (ACN).[4]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)[1]

    • 1-6 min: 5% → 95% B (Linear gradient)[1]

    • 6-8 min: 95% B (Wash)[1]

    • 8.1 min: 5% B (Re-equilibration)

Expert Insight: While ESI- is preferred for detection, using an acidic mobile phase (Formic Acid) suppresses ionization in negative mode.[1] To counter this, use a post-column infusion of dilute Ammonium Hydroxide or switch to 10mM Ammonium Acetate (pH 5.0) if sensitivity is compromised.[2]

Mass Spectrometry Optimization

Ionization Source: Electrospray Ionization (ESI) Polarity: Negative Mode (ESI-) is the primary choice for quantitation; Positive Mode (ESI+) provides complementary structural data.

Primary Mode: Negative ESI (Quantitation)
  • Precursor Ion: [M-H]⁻ = m/z 234.05

  • Source Temp: 350°C (Ensures desolvation of the polar acid).

  • Capillary Voltage: -2.5 kV.[1]

Secondary Mode: Positive ESI (Confirmation)
  • Precursor Ion: [M+H]⁺ = m/z 236.07

  • Capillary Voltage: +3.5 kV.

Fragmentation Pathways (MS/MS)

Understanding fragmentation is vital for distinguishing the analyte from isobaric interferences.

Pathway Logic[1]
  • Negative Mode: The most labile bond is the carboxylic acid, leading to decarboxylation.

  • Positive Mode: The nitro group drives fragmentation (loss of NO/NO₂), and the N-alkyl bond may cleave.

Visualization: Fragmentation Tree

The following diagram illustrates the mechanistic cleavage pathways for structural confirmation.

FragmentationPathwayParent_Neg[M-H]⁻m/z 234.05(Deprotonated Parent)Frag_Neg_1[M-H-CO₂]⁻m/z 190.06(Decarboxylation)Parent_Neg->Frag_Neg_1- CO₂ (44 Da)Frag_Neg_2Indazole Core Ionm/z 162.05(Loss of C₂H₄)Frag_Neg_1->Frag_Neg_2- C₂H₄ (28 Da)Parent_Pos[M+H]⁺m/z 236.07(Protonated Parent)Frag_Pos_1[M+H-OH]⁺m/z 219.07(Loss of OH)Parent_Pos->Frag_Pos_1- OH (17 Da)Frag_Pos_2[M+H-NO₂]⁺m/z 190.07(Nitro Loss)Parent_Pos->Frag_Pos_2- NO₂ (46 Da)Frag_Pos_3Indazole Corem/z 164.05(N-Alkyl Cleavage)Parent_Pos->Frag_Pos_3- C₃H₄O₂ (72 Da)

Caption: Predicted MS/MS fragmentation pathways in Negative (Blue) and Positive (Red) ESI modes.

Method Validation Parameters

To ensure the method is robust for drug development applications (e.g., IND filings), adhere to ICH M10 guidelines.

ParameterAcceptance CriteriaExperimental Approach
Linearity R² > 0.996-point calibration curve (e.g., 1–1000 ng/mL).
Accuracy 85–115%Spiked recovery in matrix at L, M, H QC levels.
Precision CV < 15%5 replicates per QC level.
Matrix Effect 85–115%Compare slope in matrix vs. solvent; use Deuterated Internal Standard if possible.
LOD/LOQ S/N > 3 (LOD), > 10 (LOQ)Determine empirically; expect LOQ ~1-5 ng/mL in ESI-.

Analytical Workflow Diagram

This flowchart standardizes the routine analysis of 3-(6-nitro-1H-indazol-1-yl)propanoic acid in biological or synthetic matrices.

WorkflowSampleSample Matrix(Plasma/Reaction Mix)PrepSPE Extraction(Oasis MAX)Sample->Prep pH adjustLCLC Separation(C18, Acidic Mobile Phase)Prep->LC ReconstituteMSMS/MS Detection(ESI-, MRM 234>190)LC->MS EluteDataQuantitation &ReportingMS->Data Integrate

Caption: Standardized analytical workflow from sample extraction to data reporting.

References

  • Assaf, J., et al. (2019).[5] Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry – new insights from recent instrumentation and isotopic labelling. Rapid Communications in Mass Spectrometry. Link[5]

  • RSSL. (n.d.). Identifying and elucidating impurity species using LC-MS. Reading Scientific Services Ltd.[6] Link

  • ChemicalBook. (2023). 3-Methyl-6-nitroindazole Product Description and Synthesis. Link

  • Chromatography Today. (2021). Leveraging Ion Chromatography-Mass Spectrometry for the Impurity Analysis of a Small Organic Acid. Link

  • PubChem. (2025).[7] 3-Methyl-6-nitro-1H-indazole Compound Summary. National Library of Medicine. Link

The Expanding Therapeutic Potential of 6-Nitroindazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth exploration of the synthesis, diverse biological activities, and mechanisms of action of a promising heterocyclic scaffold for researchers, scientists, and drug development professionals.

Executive Summary

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1] The introduction of a nitro group at the 6-position of this scaffold profoundly influences its electronic properties and biological activity, giving rise to a class of derivatives with significant therapeutic potential. This guide provides a comprehensive technical overview of 6-nitroindazole derivatives, detailing their diverse biological activities, including anticancer, antiparasitic, and enzyme-inhibitory effects. We will delve into the underlying mechanisms of action, present structure-activity relationship insights, and provide detailed, field-proven experimental protocols for their evaluation.

Introduction: The Significance of the 6-Nitroindazole Core

Indazole and its derivatives are recognized for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The 6-nitroindazole core is a specific pharmacophore where the potent electron-withdrawing nature of the nitro group at the C6 position is crucial. This feature significantly modulates the molecule's reactivity and its ability to interact with biological targets. Research has shown that this substitution is often key to the observed antiproliferative, antileishmanial, and specific enzyme-inhibitory activities.[2]

Key Biological Activities and Therapeutic Targets

Derivatives of 6-nitro-1H-indazole have demonstrated a remarkable breadth of biological activities, positioning them as promising leads for multiple therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative effects of 6-nitroindazole derivatives against various cancer cell lines. New classes of substituted benzo[g]indazoles carrying a 6-nitro group have shown significant activity, with IC50 values in the low micromolar range against lung carcinoma cell lines like NCI-H460.[3]

Mechanism of Action: The anticancer effects of these derivatives are often multi-faceted. One key derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, derived from a 6-nitroindazole precursor, demonstrated potent anti-proliferative activity in human colorectal cancer cells (HCT116) with an IC50 value of 0.4 µM.[4][5] Its mechanism is linked to the induction of G2/M cell cycle arrest and a remarkable suppression of IDO1 protein expression.[4][5] Furthermore, other nitrated compounds have been shown to induce apoptosis through the activation of caspase signaling pathways, induction of reactive oxygen species (ROS), and subsequent DNA damage.[6][7]

Antiparasitic Activity

6-Nitroindazole derivatives have emerged as potent agents against protozoan parasites, particularly those of the Leishmania genus, the causative agent of leishmaniasis. Novel 3-chloro-6-nitro-1H-indazole derivatives linked to 1,2,3-triazole motifs have shown promising growth inhibitory effects against various Leishmania species, including L. infantum, L. major, and L. tropica.[8][9]

Mechanism of Action: The primary antileishmanial mechanism involves the inhibition of trypanothione reductase (TryR), a crucial enzyme in the parasite's redox metabolism that is absent in mammals.[8] This enzyme is responsible for protecting the parasite from oxidative stress. Molecular docking studies have confirmed that 6-nitroindazole derivatives can bind stably within the active site of TryR, leading to its inhibition and subsequent parasite death.[8] This targeted approach offers a promising avenue for selective toxicity against the parasite.

Enzyme Inhibition

Beyond broad antiproliferative and antiparasitic effects, 6-nitroindazole derivatives have been identified as inhibitors of specific enzymes implicated in disease.

  • Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key immunosuppressive enzyme overexpressed in many tumors.[4] It catalyzes the first and rate-limiting step in tryptophan catabolism, leading to an immunosuppressive tumor microenvironment.[4][10] The indazole scaffold, being a bioisostere of tryptophan's indole ring, serves as an excellent starting point for designing IDO1 inhibitors.[4][10] Certain 6-aminoindazole derivatives, synthesized from 6-nitro precursors, have been shown to potently inhibit IDO1 expression and activity.[4][10][11]

  • Neuronal Nitric Oxide Synthase (nNOS): Nitric oxide synthases (NOS) are a family of enzymes responsible for producing nitric oxide (NO), a critical signaling molecule. Overproduction of NO by nNOS is implicated in neurodegenerative diseases.[12] While 7-nitroindazole is a more widely studied selective nNOS inhibitor, 6-nitroindazole has also been shown to induce smooth muscle relaxation, an effect independent of NOS inhibition, suggesting complex pharmacological profiles for these isomers.[12][13] However, the core indazole structure is a known pharmacophore for nNOS inhibition.[10]

Structure-Activity Relationships (SAR)

The biological activity of 6-nitroindazole derivatives is highly dependent on the nature and position of substituents on the indazole ring.

  • For Antiparasitic Activity: The addition of heterocyclic motifs like 1,2,3-triazole or isoxazole to the 3-chloro-6-nitro-1H-indazole core can significantly enhance antileishmanial potency.[8] Specifically, compounds containing a triazole ring proved more efficient inhibitors than those with other heterocyclic systems.[8]

  • For Anticancer Activity: In the benzo[g]indazole series, the 6-nitro derivatives consistently show higher antiproliferative activity compared to their 6-amino counterparts against certain cell lines.[3] For 6-aminoindazole derivatives, N-aromatic substitutions can lead to considerable cytotoxicity, although a clear correlation between specific substituents and activity is not always evident.[4][10]

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for representative 6-nitroindazole derivatives across different biological assays.

Table 1: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives [2]

Compound IDTarget SpeciesIC₅₀ (µM)
4 L. infantum5.53
5 L. infantum4
11 L. infantum6
11 L. tropica76
13 L. major38
13 L. tropica186

Table 2: Antiproliferative Activity of 6-Nitro-benzo[g]indazole Derivatives [2]

Compound IDTarget Cell LineIC₅₀ (µM)
11a NCI-H460 (Lung)15
11b NCI-H460 (Lung)5
12a NCI-H460 (Lung)10
12b NCI-H460 (Lung)15

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following are step-by-step protocols for key assays used to evaluate the biological activity of 6-nitroindazole derivatives.

Protocol 1: Antiproliferative/Cytotoxicity MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is widely used to determine the IC50 values of potential anticancer compounds.[14][15]

Causality: Viable cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[15] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., NCI-H460, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-nitroindazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9][16] Incubate for 3-4 hours at 37°C.[9][15]

  • Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the purple formazan crystals.[9][16]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

Protocol 2: In Vitro Antileishmanial Activity Assay (MTT)

This protocol is adapted to assess the viability of Leishmania promastigotes following treatment with the test compounds.[2]

Causality: Similar to the anticancer assay, this method relies on the reduction of MTT by mitochondrial succinate dehydrogenase in viable parasites to form a colored formazan product.[1][2]

Step-by-Step Methodology:

  • Parasite Culture: Culture promastigote strains of Leishmania species (L. infantum, L. major, etc.) in appropriate medium (e.g., RPMI-1640) at 23-26°C until they reach the logarithmic growth phase.[1][2]

  • Assay Setup: Adjust the parasite concentration to 2.5 x 10^6 promastigotes/mL.[1] Add 100 µL of this suspension to the wells of a 96-well plate.

  • Compound Treatment: Add 100 µL of serially diluted 6-nitroindazole derivatives to the wells in triplicate. Include a reference drug (e.g., Glucantime) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 23°C.[1]

  • MTT Addition & Incubation: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3 hours at 23°C.[1]

  • Data Acquisition & Analysis: The formation of formazan indicates viable promastigotes. The IC50 value is determined by analyzing the concentration-dependent reduction in parasite growth.[2]

Protocol 3: Cell-Based IDO1 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context by quantifying the production of kynurenine, the downstream product of tryptophan catabolism.[13]

Causality: Active IDO1 enzyme converts L-tryptophan into N-formylkynurenine, which is rapidly converted to kynurenine.[13] An effective inhibitor will block this process, leading to a decrease in kynurenine levels in the cell culture supernatant.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells known to express IDO1 (e.g., SKOV-3, HeLa) in a 96-well plate and allow them to adhere overnight.[13]

  • IDO1 Induction: Treat the cells with interferon-gamma (IFN-γ, e.g., 100 ng/mL) for 24 hours to induce high levels of IDO1 expression.[13]

  • Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of the 6-nitroindazole derivatives. Also include a known IDO1 inhibitor (e.g., Epacadostat) as a positive control and a vehicle control.

  • Incubation: Incubate the cells with the inhibitors for 24-48 hours.

  • Kynurenine Measurement: Collect the cell culture supernatant. Kynurenine concentration can be measured via several methods:

    • Spectrophotometry: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to the supernatant. This reacts with kynurenine to produce a yellow-colored complex that can be measured at 480 nm.

    • LC-MS/MS: For higher sensitivity and specificity, analyze the supernatant using Liquid Chromatography-Mass Spectrometry to directly quantify tryptophan and kynurenine levels.

  • Data Analysis: Plot the percentage of kynurenine production (relative to the IFN-γ treated, no-inhibitor control) against the inhibitor concentration to calculate the IC50 value. A parallel cell viability assay (e.g., MTT or CellTiter-Glo) should be run to control for cytotoxicity.[8]

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing complex biological pathways and experimental designs.

G cluster_0 Screening Workflow for 6-Nitroindazole Derivatives A Synthesized 6-Nitroindazole Derivatives B Primary Screening (e.g., MTT Assay) A->B C Active 'Hits' (IC50 < Threshold) B->C Potent F Inactive B->F Not Potent D Secondary Assays (Mechanism of Action) C->D E Lead Compound Identification D->E G cluster_1 IDO1-Mediated Immune Suppression and Inhibition Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine ImmuneSuppression T-Cell Arrest & Immune Suppression Kynurenine->ImmuneSuppression IDO1->Kynurenine Derivative 6-Nitroindazole Derivative Derivative->IDO1 Inhibition

Caption: Inhibition of the IDO1 pathway by 6-nitroindazole derivatives.

Future Perspectives and Challenges

The 6-nitroindazole scaffold is a versatile and highly promising platform for the development of new therapeutics. The diverse biological activities underscore the potential for developing novel anticancer, antiparasitic, and enzyme-specific inhibitory agents. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. A key challenge will be to fully elucidate the off-target effects and potential toxicities associated with the nitroaromatic group, ensuring the development of safe and effective clinical candidates. Further exploration of their potential in other areas, such as antiviral and anti-inflammatory applications, is also warranted.

References

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PMC. [Link]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. MDPI. [Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. PMC. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]

  • Researches in the series of 6-nitroindazole, synthesis and biological activities. ResearchGate. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online. [Link]

  • Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. ResearchGate. [Link]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. PMC. [Link]

  • Antiproliferation- and Apoptosis-Inducible Effects of a Novel NitratedTricycle Derivative (SK2) on Oral Cancer Cells. MDPI. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. PMC. [Link]

  • Antiproliferation- and Apoptosis-Inducible Effects of a Novel NitratedTricycle Derivative (SK2) on Oral Cancer Cells. PubMed. [Link]

  • Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. PubMed. [Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. ResearchGate. [Link]

  • Nitric oxide synthase inhibitors 7- and 6-nitroindazole relax smooth muscle in vitro. PubMed. [Link]

  • Inhibition of neuronal nitric oxide synthase by 7-nitroindazole attenuates acute lung injury in an ovine model. American Physiological Society. [Link]

  • Effect of 6-substituted aminoindazole derivatives on the IDO1... ResearchGate. [Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing. [Link]

  • Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders? MDPI. [Link]

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The Core Mechanism of Action of Nitroindazole Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the potential mechanisms of action of nitroindazole compounds. With full editorial control, this document is structured to deliver a narrative that is both scientifically rigorous and practically insightful, moving beyond a simple recitation of facts to explain the causality behind experimental choices and the intricacies of these fascinating molecules.

Introduction: The Rise of Nitroindazoles in Research

Nitroindazole compounds, a class of heterocyclic small molecules, have garnered significant attention in the scientific community for their diverse biological activities. The core structure, an indazole ring bearing a nitro group, serves as a versatile scaffold for the development of potent and, in some cases, highly selective pharmacological agents. While various derivatives have been synthesized and investigated for a range of therapeutic applications, including antimicrobial and anticancer properties, the most extensively studied and well-characterized mechanism of action for a key subset of these compounds is the inhibition of nitric oxide synthase (NOS) enzymes.[1][2][3] This guide will primarily focus on this well-established mechanism, using the archetypal compound 7-nitroindazole (7-NI) as a central example, while also exploring the emerging landscape of other nitroindazole derivatives and their potential biological targets.

Part 1: The Primary Mechanism - Inhibition of Nitric Oxide Synthase

Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological and pathophysiological processes, from neurotransmission and vasodilation to immune responses and neurotoxicity.[4][5] The production of NO is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms:

  • Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, it plays a crucial role in synaptic plasticity and neurodevelopment.[1][6]

  • Inducible NOS (iNOS or NOS-2): Expressed by immune cells in response to inflammatory stimuli, leading to the production of large amounts of NO involved in host defense.

  • Endothelial NOS (eNOS or NOS-3): Located in the endothelium, it is responsible for the production of NO that regulates vascular tone and blood pressure.[4]

The overproduction of NO, particularly by nNOS and iNOS, has been implicated in the pathophysiology of numerous disorders, including neurodegenerative diseases, stroke, and sepsis.[4][7][8] This has driven the development of NOS inhibitors as potential therapeutic agents.

7-Nitroindazole: A Selective nNOS Inhibitor

7-Nitroindazole (7-NI) stands out as a potent and selective inhibitor of neuronal nitric oxide synthase.[1][9] This selectivity is a key feature that distinguishes it from non-selective NOS inhibitors like L-NAME, which can cause significant cardiovascular side effects due to the inhibition of eNOS.[2][10]

7-NI acts as a competitive inhibitor of NOS, competing with both the substrate L-arginine and the essential cofactor tetrahydrobiopterin (BH4).[11] The indazole ring of 7-NI is thought to mimic the guanidinium group of L-arginine, allowing it to bind to the active site of the enzyme. The nitro group at the 7-position is crucial for its inhibitory activity and selectivity.

The following diagram illustrates the canonical nitric oxide signaling pathway and the point of intervention for nitroindazole compounds.

NOS_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Target Cell NMDA_Receptor NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Leads to nNOS Neuronal Nitric Oxide Synthase (nNOS) Ca_Influx->nNOS Activates L_Arginine L-Arginine L_Arginine->nNOS Substrate NO Nitric Oxide (NO) nNOS->NO Produces Nitroindazole Nitroindazole (e.g., 7-NI) Nitroindazole->nNOS Inhibits sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates Glutamate_Release Glutamate Release Glutamate_Release->NMDA_Receptor Activates cGMP cGMP sGC->cGMP Produces GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Neurotransmission, Vasodilation) PKG->Physiological_Effects Leads to

Figure 1: Simplified signaling pathway of nitric oxide and the inhibitory action of nitroindazoles.
Quantitative Data on NOS Inhibition

The inhibitory potency of nitroindazole compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for 7-nitroindazole against different NOS isoforms.

CompoundNOS IsoformIC50 (µM)Source
7-Nitroindazole nNOS (mouse cerebellum)0.47[2][12]
iNOS (human DLD-1 cells)Less potent than for nNOS[12]
eNOSDoes not affect in vivo[4][12]

This table is illustrative and values may vary depending on the specific assay conditions.

Downstream Consequences of nNOS Inhibition

By inhibiting nNOS, 7-nitroindazole and related compounds can modulate a variety of downstream signaling events and physiological responses. These include:

  • Neuroprotection: Excessive NO production following excitotoxic insults, such as in cerebral ischemia, contributes to neuronal damage.[6][7][8] By blocking nNOS, 7-NI has demonstrated significant neuroprotective effects in various preclinical models.[7][8][13]

  • Analgesia: nNOS is involved in nociceptive signaling pathways.[5] 7-NI has been shown to exhibit anti-nociceptive activity in animal models of pain without the cardiovascular side effects of non-selective NOS inhibitors.[2][5]

  • Modulation of Neurotransmitter Systems: NO can influence the release of various neurotransmitters. Inhibition of nNOS can therefore have complex effects on neurochemical balance.

  • Behavioral Effects: Studies have shown that 7-NI can influence learning and memory, and may have antidepressant-like effects.[10][14]

Part 2: Beyond nNOS Inhibition - Exploring Other Mechanisms

While nNOS inhibition is the most well-documented mechanism for compounds like 7-NI, the broader class of nitroindazoles exhibits a wider range of biological activities, suggesting the existence of other molecular targets.

Antimicrobial and Antiparasitic Activity of 5-Nitroindazoles

A series of 5-nitroindazole derivatives have been synthesized and shown to possess potent activity against various pathogens, including:

  • Trichomonas vaginalis: Certain 5-nitroindazole derivatives have demonstrated remarkable trichomonacidal activity.[3][15]

  • Trypanosoma cruzi: Several compounds have exhibited significant antichagasic properties.[3][16][17]

  • Leishmania species: Some 5-nitroindazole derivatives have shown promising antileishmanial activity.[18]

The mechanism of action for these antimicrobial effects is likely distinct from NOS inhibition and may involve the generation of reactive oxygen species (ROS) within the parasite, similar to other nitroaromatic drugs.[19] The nitro group is believed to be a key pharmacophore that can be reduced by parasitic nitroreductases to generate cytotoxic radical species that damage parasitic macromolecules.[19]

Antineoplastic Properties

Some 5-nitroindazole derivatives have also been reported to have moderate antineoplastic activity against certain cancer cell lines.[3][15] The precise mechanism underlying this anticancer effect is still under investigation but may involve the induction of oxidative stress or interference with other critical cellular pathways.

Part 3: Experimental Protocols for Studying Nitroindazole Mechanisms

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to characterize the mechanism of action of nitroindazole compounds.

Protocol 1: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against NOS isoforms by measuring the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Purified nNOS, iNOS, or eNOS enzyme

  • [³H]L-arginine

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10 µM BH4, 1 mM NADPH, and 2 mM CaCl₂)

  • Nitroindazole compound of interest dissolved in a suitable solvent (e.g., DMSO)

  • Dowex AG 50W-X8 resin (Na⁺ form)

  • Scintillation vials and scintillation cocktail

  • Microcentrifuge tubes

  • Water bath or incubator

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, a known concentration of the purified NOS enzyme, and the desired concentration of the nitroindazole compound. Include a vehicle control (solvent only) and a positive control (a known NOS inhibitor).

  • Initiate the Reaction: Add [³H]L-arginine to the reaction mixture to a final concentration of ~10 µM.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

  • Stop the Reaction: Terminate the reaction by adding a stop buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA).

  • Separate [³H]L-citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will flow through.

  • Quantify [³H]L-citrulline: Collect the eluate containing [³H]L-citrulline in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of [³H]L-citrulline produced in each reaction. Determine the percentage of inhibition for each concentration of the nitroindazole compound relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

NOS_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, NOS Enzyme, Inhibitor) Start->Prepare_Reaction_Mix Add_Substrate Add [³H]L-arginine Prepare_Reaction_Mix->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Separate_Products Separate [³H]L-citrulline using Dowex Resin Stop_Reaction->Separate_Products Quantify_Radioactivity Quantify Radioactivity (Scintillation Counting) Separate_Products->Quantify_Radioactivity Analyze_Data Calculate % Inhibition and Determine IC50 Quantify_Radioactivity->Analyze_Data End End Analyze_Data->End

Sources

The Ascendant Scaffold: A Technical Guide to Substituted 1H-Indazole-1-Propanoic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Indazole Moiety as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can interact with a wide range of biological targets, offering a fertile ground for the development of novel therapeutics. The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a quintessential example of such a scaffold.[1][2][3][4][5][6] Its unique electronic properties and conformational flexibility have made it a cornerstone in the design of numerous clinically successful drugs, from the anti-emetic granisetron to the anti-cancer agent axitinib.[1][7] This guide delves into a specific, yet profoundly significant, class of these compounds: the substituted 1H-indazole-1-propanoic acids. We will explore the synthetic intricacies, dissect the structure-activity relationships, and illuminate the therapeutic promise of this ascendant chemical series.

The Strategic Importance of the 1H-Indazole-1-Propanoic Acid Scaffold

The 1H-indazole-1-propanoic acid core offers a unique combination of features that make it particularly attractive for drug design. The propanoic acid side chain at the N1 position provides a crucial carboxylic acid functional group, which can serve as a key interaction point with biological targets, often mimicking the carboxylate of natural ligands or acting as a hydrogen bond donor/acceptor. The indazole ring itself can be readily substituted at various positions, allowing for fine-tuning of the molecule's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

The versatility of this scaffold is underscored by the diverse range of biological activities exhibited by its derivatives. These compounds have shown promise as potent and selective inhibitors of various enzymes, modulators of receptor activity, and even as activators of metabolic regulators.[8][9][10] This guide will provide a comprehensive overview of the key therapeutic areas where substituted 1H-indazole-1-propanoic acids are making a significant impact.

Synthetic Pathways to Substituted 1H-Indazole-1-Propanoic Acids

The synthesis of substituted 1H-indazole-1-propanoic acids can be approached through several strategic routes. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern on the indazole ring and the availability of starting materials.

N-Alkylation of Pre-formed Indazole Cores

A common and versatile method involves the N-alkylation of a pre-synthesized substituted 1H-indazole with a suitable three-carbon synthon bearing a protected carboxylic acid or a precursor group.[11]

Experimental Protocol: N-Alkylation of 1H-Indazole

  • Deprotonation: To a solution of the substituted 1H-indazole in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base (e.g., sodium hydride, potassium tert-butoxide) is added at 0 °C to deprotonate the indazole nitrogen.[11]

  • Alkylation: A halo-propanoic acid ester (e.g., ethyl 3-bromopropanoate) is then added to the reaction mixture, which is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).[11]

  • Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with lithium hydroxide in a mixture of THF and water.

  • Purification: The final product is purified by an appropriate method, such as recrystallization or column chromatography.

This method offers the advantage of regioselectivity, as the N1-isomer is often the major product.[11]

Workflow for N-Alkylation of 1H-Indazole

N_Alkylation Indazole Substituted 1H-Indazole Deprotonation Indazole Anion Indazole->Deprotonation 1. Deprotonation Base Base (e.g., NaH) in DMF/THF Alkylating_Agent Halo-propanoic acid ester Alkylation Ester Intermediate Hydrolysis Hydrolysis (e.g., LiOH) Hydrolysis_Step Carboxylate Salt Product Substituted 1H-Indazole-1-propanoic acid Deprotonation->Alkylation 2. Alkylation Alkylation->Hydrolysis_Step 3. Hydrolysis Hydrolysis_Step->Product 4. Acidification & Purification

Caption: N-Alkylation of a substituted 1H-indazole followed by hydrolysis.

Cascade N-N Bond Forming Reactions

More recent and innovative approaches involve cascade reactions that construct the indazole ring and introduce the propanoic acid side chain in a single synthetic operation. One such method utilizes the reaction of 3-amino-3-(2-nitroaryl)propanoic acids.[12]

Experimental Protocol: Cascade Synthesis

  • Reaction Setup: A mixture of the 3-amino-3-(2-nitroaryl)propanoic acid and a suitable nucleophile/solvent (e.g., an alcohol) is heated under basic conditions, often with microwave assistance.[12]

  • Cyclization: The reaction proceeds through a cascade of N-N bond formation and cyclization to yield the desired 1H-indazole-1-propanoic acid derivative.[12]

  • Workup and Purification: The reaction mixture is cooled, and the product is isolated and purified using standard techniques.

This approach is highly efficient and allows for the synthesis of a variety of substituted indazole acetic acids, which can be extended to propanoic acids.[12]

Diagram of Cascade N-N Bond Formation

Cascade_Synthesis Starting_Material 3-Amino-3-(2-nitroaryl)propanoic acid Reaction Cascade N-N Bond Formation & Cyclization Starting_Material->Reaction Reagents Nucleophile/Solvent + Base (e.g., NaOH) Reagents->Reaction Heating Heating (Microwave) Heating->Reaction Product Substituted 1H-Indazole-1-propanoic acid Reaction->Product

Caption: Cascade synthesis of 1H-indazole-1-propanoic acids.

Biological Activities and Therapeutic Applications

The substituted 1H-indazole-1-propanoic acid scaffold has been explored for a wide array of therapeutic applications, primarily driven by its ability to interact with key biological targets implicated in various diseases.

AMPK Activators for Metabolic Disorders

A recent patent has disclosed a series of substituted indazole propionic acid derivatives as potent activators of AMP-activated protein kinase (AMPK).[8] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[13] Its activation has therapeutic potential for the treatment of metabolic diseases such as type 2 diabetes and obesity.[13] The propanoic acid moiety in these compounds is likely a key pharmacophoric element for interacting with the AMPK enzyme.

Anti-inflammatory Agents

The indazole scaffold is a well-established pharmacophore in the development of anti-inflammatory drugs.[7][9][14][15] The prototypical NSAID, bendazac, is a 1H-indazole-1-acetic acid.[7][16] While the focus of this guide is on propanoic acid derivatives, the established anti-inflammatory properties of the indazole core suggest that substituted 1H-indazole-1-propanoic acids are promising candidates for the development of novel anti-inflammatory agents with potentially improved efficacy and safety profiles.

Anticancer Agents

The indazole nucleus is present in several FDA-approved anticancer drugs.[1][17] These compounds often function as kinase inhibitors, targeting signaling pathways that are dysregulated in cancer cells.[2][18] The propanoic acid side chain can be strategically employed to enhance solubility, modulate cell permeability, or introduce additional interactions with the target kinase. Research in this area is ongoing, with a focus on designing highly selective and potent indazole-based kinase inhibitors.

Table 1: Representative Biological Activities of Substituted Indazole Derivatives

Compound ClassBiological Target/ActivityTherapeutic AreaReference(s)
Substituted Indazole Propionic AcidsAMPK ActivationMetabolic Disorders[8]
Indazole ArylsulfonamidesCCR4 AntagonismInflammation[19]
1H-Indazole DerivativesASK1 InhibitionInflammatory Bowel Disease[10]
Indazole AmidesERK1/2 InhibitionCancer[18]
Indazole-3-carboxamidesCRAC Channel BlockadeAutoimmune Disorders

Structure-Activity Relationship (SAR) Insights

The development of potent and selective 1H-indazole-1-propanoic acid derivatives relies heavily on understanding the structure-activity relationships (SAR). The substituent pattern on the indazole ring plays a critical role in determining the compound's biological activity.

Key SAR Observations:

  • Substitution at the 3-position: This position is often a key site for introducing diversity and modulating potency.

  • Substitution on the Benzene Ring: The electronic nature and steric bulk of substituents on the benzene portion of the indazole ring can significantly impact target binding and pharmacokinetic properties.

  • The Propanoic Acid Chain: While the carboxylic acid is often crucial for activity, modifications to the chain length and the introduction of substituents can influence potency and selectivity.

A systematic exploration of these structural modifications is essential for optimizing lead compounds.

Logical Relationship of SAR Exploration

SAR_Exploration Core_Scaffold 1H-Indazole-1-propanoic Acid Core Scaffold Position_3 Modification at 3-position Core_Scaffold->Position_3 Benzene_Ring Substitution on Benzene Ring Core_Scaffold->Benzene_Ring Propanoic_Chain Modification of Propanoic Acid Chain Core_Scaffold->Propanoic_Chain Potency Potency Position_3->Potency Selectivity Selectivity Position_3->Selectivity Benzene_Ring->Potency ADME ADME Properties Benzene_Ring->ADME Propanoic_Chain->Potency Propanoic_Chain->ADME

Caption: Interplay of structural modifications in SAR studies.

Future Perspectives and Conclusion

The substituted 1H-indazole-1-propanoic acid scaffold continues to be a highly promising area of research in drug discovery. The synthetic accessibility and the diverse range of biological activities associated with these compounds make them attractive candidates for the development of new therapies for a multitude of diseases. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the application of computational methods to guide the design of next-generation 1H-indazole-1-propanoic acid-based drugs. The insights provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

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  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [No Source Found].
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  • Substituted indazole propionic acid derivative compounds and uses thereof as ampk activators. (2024, October 10). Google Patents.
  • Indazoles in Drug Discovery. PharmaBlock.
  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. JOCPR.
  • Denya, I., Malan, S. F., & Joubert, J. (2018, June 15). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). [No Source Found].
  • Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). [No Source Found].
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
  • Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. (2013, March 14). PubMed.
  • Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. (2021, August 5). PubMed.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016, November 21). [No Source Found].
  • Different biological activities reported with Indazole derivatives. ResearchGate.
  • Indazole – Knowledge and References. Taylor & Francis.
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  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2016, June 1). PubMed.
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A Comprehensive Guide to Determining the Solubility Profile of 3-(6-nitro-1H-indazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for establishing the solubility profile of the novel chemical entity, 3-(6-nitro-1H-indazol-1-yl)propanoic acid. As solubility is a critical determinant of a drug candidate's bioavailability and overall developability, a thorough understanding of its behavior in various solvent systems is paramount. This document outlines the theoretical underpinnings, strategic considerations, and detailed experimental protocols necessary for this characterization. We will delve into the predictive analysis based on the molecule's structure, the rationale for solvent selection, and the execution of both kinetic and thermodynamic solubility assays. The ultimate goal is to generate a robust and reliable solubility profile that will guide formulation development, analytical method design, and preclinical studies.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from discovery to a viable therapeutic, its physicochemical properties are foundational to its success. Among these, aqueous solubility is arguably one of the most critical hurdles. Poor solubility can lead to low and erratic absorption, diminished bioavailability, and challenges in developing suitable dosage forms.[1][2] Therefore, the early and accurate characterization of a compound's solubility profile is not merely a data-gathering exercise; it is a strategic imperative that informs critical decisions throughout the drug development pipeline.[3]

This guide focuses on establishing a comprehensive solubility profile for 3-(6-nitro-1H-indazol-1-yl)propanoic acid, an NCE with distinct structural features that suggest a complex solubility behavior. A specification, defined as a list of tests and acceptance criteria, is a critical quality standard that is proposed and justified by the manufacturer and approved by regulatory authorities as a condition of approval.[4][5] This process is a key part of the overall control strategy to ensure product quality and consistency.[4]

Molecular Structure Analysis and Predicted Solubility Behavior

A predictive assessment of solubility begins with a thorough analysis of the molecule's structure.

3-(6-nitro-1H-indazol-1-yl)propanoic acid possesses three key functional domains:

  • 1H-Indazole Core: A bicyclic aromatic heterocycle, the indazole ring system is relatively rigid and contributes to the molecule's lipophilicity.[6][7] Indazole derivatives are known to exhibit a wide range of biological activities.[8][9]

  • Nitro Group (-NO2): This is a strong electron-withdrawing group, which increases the molecule's polarity.[10] The presence of a nitro group can influence stability, receptor binding affinity, and, importantly, solubility.[11][12]

  • Propanoic Acid Side Chain (-CH2CH2COOH): The carboxylic acid moiety is a weak acid and introduces a critical pH-dependent ionization site.[13] At physiological pH, this group is expected to be largely deprotonated, which typically enhances aqueous solubility.[14][15] The interplay between the lipophilic indazole core and the ionizable carboxylic acid group suggests that the solubility of this compound will be highly dependent on the pH of the aqueous medium.[16]

Predicted Behavior: Based on these features, we can hypothesize that 3-(6-nitro-1H-indazol-1-yl)propanoic acid will exhibit low solubility in neutral to acidic aqueous media (where the carboxylic acid is protonated and uncharged) and significantly higher solubility in alkaline media (where it is deprotonated and anionic). Its solubility in organic solvents will be dictated by the overall polarity of the solvent.

Strategic Solvent Selection

The choice of solvents is critical for building a meaningful solubility profile. The selection should not be arbitrary but rather based on a strategy that probes the compound's behavior in systems relevant to its synthesis, purification, analysis, and potential formulation.[3][17][18]

Solvent CategoryExample SolventsRationale for Inclusion
Aqueous Buffers (Biorelevant) Phosphate-Buffered Saline (PBS) pH 7.4, Acetate Buffer pH 4.5, HCl Buffer pH 1.2To mimic physiological conditions in the blood and gastrointestinal tract, which is essential for predicting in vivo absorption and for Biopharmaceutics Classification System (BCS) determination.[19][20]
Polar Protic Solvents Water, Ethanol, Methanol, IsopropanolCommonly used in purification, formulation, and as vehicles for in vitro assays. Water is the universal biological solvent.[21]
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone, Ethyl AcetateFrequently used as stock solution solvents for high-throughput screening, in chemical synthesis, and in chromatographic analysis.[21]
Non-Polar Solvents Heptane, Toluene, Dichloromethane (DCM)To understand the lipophilic character of the compound and its solubility in organic synthesis and extraction solvents.

Experimental Design: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.[22][23]

  • Kinetic Solubility: This measures the concentration of a compound at the moment it precipitates out of a solution that was prepared by diluting a high-concentration stock (typically in DMSO).[24][25] It's a high-throughput method often used in early discovery to flag potential issues.[26] However, these values can represent a supersaturated, metastable state and may be higher than the true equilibrium solubility.[23]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, where the solution is in equilibrium with an excess of the solid material.[22][27] The "gold standard" for determining this is the shake-flask method.[28][29]

This guide will focus on the more definitive thermodynamic solubility determination, as it provides the most reliable data for formulation and development decisions.

G cluster_prep Phase 1: Preparation & Planning cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Reporting PREP1 Weigh excess solid 3-(6-nitro-1H-indazol-1-yl)propanoic acid EXP1 Add excess solid to each solvent vial PREP1->EXP1 PREP2 Select Solvent Panel (Aqueous & Organic) PREP3 Prepare Solvent Volumes in individual vials PREP2->PREP3 PREP3->EXP1 EXP2 Seal vials and place in shaking incubator EXP1->EXP2 EXP3 Incubate at constant T° (e.g., 25°C or 37°C) for 24-48 hours EXP2->EXP3 ANA1 Withdraw aliquot of supernatant EXP3->ANA1 Ensure equilibrium is reached ANA2 Filter sample to remove undissolved solid (e.g., 0.22 µm syringe filter) ANA1->ANA2 ANA3 Quantify Concentration (e.g., HPLC-UV, LC-MS) ANA2->ANA3 DATA1 Calculate Solubility (mg/mL or µg/mL) ANA3->DATA1 DATA2 Tabulate results and classify solubility DATA1->DATA2

Detailed Experimental Protocol: Shake-Flask Method

The shake-flask method remains the most reliable technique for determining thermodynamic solubility.[27] The following protocol provides a self-validating system for generating an accurate solubility profile.

5.1. Materials and Equipment

  • 3-(6-nitro-1H-indazol-1-yl)propanoic acid (solid powder, confirmed purity)

  • Selected solvents (HPLC grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, compatible with solvents)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or LC-MS

  • Volumetric flasks and pipettes

5.2. Step-by-Step Procedure

  • Preparation: Add an excess amount of solid 3-(6-nitro-1H-indazol-1-yl)propanoic acid to a series of vials. The "excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure saturation.[28] A general starting point is to add ~10 mg of the compound to 2 mL of each selected solvent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological relevance). Agitate the samples for a defined period, typically 24 to 48 hours, to allow the system to reach thermodynamic equilibrium.[24][28]

  • Validation of Equilibrium: To ensure equilibrium has been reached, take samples at two different time points (e.g., 24h and 48h). If the measured concentrations are within a narrow margin (e.g., <5% difference), equilibrium can be considered achieved.

  • Sample Collection and Preparation: After the incubation period, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is crucial to avoid artificially high results.

  • Quantification:

    • Prepare a standard stock solution of the compound in a suitable solvent (e.g., DMSO or ACN) at a known concentration.

    • Create a calibration curve by making serial dilutions of the stock solution.

    • Dilute the filtered sample aliquots as necessary to fall within the linear range of the calibration curve.

    • Analyze the standards and samples using a validated HPLC-UV or LC-MS method.

  • Calculation: Use the calibration curve to determine the concentration of the compound in the filtered samples. This concentration represents the thermodynamic solubility in that specific solvent at the tested temperature.

Data Presentation and Interpretation

The results should be compiled into a clear, concise table. This allows for easy comparison across different conditions.

Table 1: Illustrative Solubility Profile for 3-(6-nitro-1H-indazol-1-yl)propanoic acid at 25°C

SolventpHSolubility (mg/mL)Solubility (µg/mL)Molar Solubility (M)Solubility Classification
HCl Buffer1.2<0.01<10<4.0 x 10⁻⁵Very Poorly Soluble
Acetate Buffer4.50.05502.0 x 10⁻⁴Poorly Soluble
PBS7.42.525001.0 x 10⁻²Soluble
Water (Deionized)~6.00.454501.8 x 10⁻³Sparingly Soluble
EthanolN/A15.0150006.0 x 10⁻²Freely Soluble
DMSON/A>100>100000>0.40Very Soluble
AcetonitrileN/A5.050002.0 x 10⁻²Soluble

Note: Data are illustrative and must be determined experimentally. Molar solubility calculated based on a hypothetical MW of 249.2 g/mol .

Interpretation and Biopharmaceutics Classification System (BCS)

The solubility data, particularly in aqueous buffers from pH 1.2 to 7.4, are used for the Biopharmaceutics Classification System (BCS).[30][31] A drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media over this pH range.[1] Based on the illustrative data, if the highest projected dose is, for example, 10 mg, the compound would be soluble in 250 mL at pH 7.4 (2.5 mg/mL * 250 mL = 625 mg) but not at pH 1.2. This pH-dependent solubility is a critical finding that will heavily influence formulation strategy, potentially pointing towards the need for enteric coatings or the development of a salt form.

G cluster_aqueous Aqueous Solubility cluster_organic Organic Solubility Compound 3-(6-nitro-1H-indazol-1-yl) propanoic acid Low_pH Low pH (e.g., 1.2) Carboxylic Acid is Protonated (R-COOH) Compound->Low_pH Dominant Species High_pH High pH (e.g., 7.4) Carboxylic Acid is Deprotonated (R-COO⁻) Compound->High_pH Dominant Species Polar_Org Polar Solvents (e.g., DMSO, Ethanol) Compound->Polar_Org NonPolar_Org Non-Polar Solvents (e.g., Heptane) Compound->NonPolar_Org Low_Sol Low Solubility Low_pH->Low_Sol Leads to High_Sol High Solubility High_pH->High_Sol Leads to Med_High_Sol Moderate to High Solubility Polar_Org->Med_High_Sol Expected Outcome V_Low_Sol Very Low Solubility NonPolar_Org->V_Low_Sol Expected Outcome

Conclusion and Forward-Looking Strategy

Establishing a detailed solubility profile for 3-(6-nitro-1H-indazol-1-yl)propanoic acid is a foundational step in its development as a potential therapeutic agent. The protocols and strategies outlined in this guide provide a robust framework for generating high-quality, reliable data. The results of these studies will directly impact subsequent activities, including:

  • Formulation Development: Guiding the selection of excipients, the potential need for solubility enhancement techniques (e.g., salt formation, amorphous solid dispersions), and the design of the final dosage form.[1]

  • Analytical Method Development: Informing the choice of diluents and mobile phases for chromatographic methods.

  • Preclinical Studies: Ensuring that the compound can be dosed appropriately in toxicology and pharmacology studies to achieve the desired exposure levels.

By investing in a thorough solubility characterization early, research teams can mitigate risks, make more informed decisions, and ultimately accelerate the timeline for bringing a promising new molecule to the clinic.

References

  • ICH. (1999). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency. Retrieved from [Link]
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
  • DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. DSDP Analytics. Retrieved from [Link]
  • Yaseen, G., et al. (2023). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Retrieved from [Link]
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
  • ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]
  • ICH. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. Retrieved from [Link]
  • Ashton, C., et al. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. Retrieved from [Link]
  • Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Retrieved from [Link]
  • Alsenz, J., & Kansy, M. (2014). Thermodynamic vs. kinetic solubility: knowing which is which. ResearchGate. Retrieved from [Link]
  • FDCELL. (2025). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]
  • DeForest, J. C., et al. (2021). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
  • ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Retrieved from [Link]
  • National Pharmaceutical Regulatory Agency (NPRA). (2013). Guidance on Biopharmaceutics Classification System (BCS)-Based Biowaiver. Ministry of Health Malaysia. Retrieved from [Link]
  • Technobis Crystallization Systems. (2021). Solvent selection for process development. Retrieved from [Link]
  • Pardeshi, A., & Loni, A. (2016). Novel high/low solubility classification methods for new molecular entities. International Journal of Pharmaceutics. Retrieved from [Link]
  • Ramirez, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI. Retrieved from [Link]
  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Retrieved from [Link]
  • European Medicines Agency (EMA). (2018). ICH M9 on biopharmaceutics classification system based biowaivers - Scientific guideline. Retrieved from [Link]
  • Ramirez, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed. Retrieved from [Link]
  • Oreate AI Blog. (2026). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. Retrieved from [Link]
  • ResearchGate. (2016). A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice. Retrieved from [Link]
  • GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). Retrieved from [Link]
  • Kumar, M., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC. Retrieved from [Link]
  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Retrieved from [Link]
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
  • Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
  • Perpusnas. (2026). Understanding OSC Nitro Compounds: Structure And Properties. Retrieved from [Link]
  • Khan, A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. Retrieved from [Link]
  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]
  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-solubility profiles of organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences. Retrieved from [Link]
  • Khadra, I., et al. (2015). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]
  • Alam, M. J., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]
  • Nguyen, T. T. H., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Retrieved from [Link]
  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
  • Wiley-VCH. (2015). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]
  • Wikipedia. Nitro compound. Retrieved from [Link]
  • Wisdomlib. (2025). Solubility determination: Significance and symbolism. Retrieved from [Link]
  • Mizerska-Kowalska, M., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]
  • MDPI. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Retrieved from [Link]
  • DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Retrieved from [Link]

Sources

physical characteristics of 3-(6-nitro-1H-indazol-1-yl)propanoic acid (melting point, appearance)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical characteristics, synthesis logic, and characterization protocols for 3-(6-nitro-1H-indazol-1-yl)propanoic acid , a specific nitrogen-containing heterocyclic intermediate.

Executive Summary

3-(6-nitro-1H-indazol-1-yl)propanoic acid (C₁₀H₉N₃O₄, MW: 235.19 g/mol ) is a functionalized indazole derivative used primarily as a building block in medicinal chemistry. It serves as a precursor for small-molecule inhibitors targeting kinases (e.g., VEGFR, PDGFR) and integrin receptors. This guide defines its physical state, expected melting behavior, and the rigorous protocols required for its identification and purity assessment.

Chemical Identity & Structural Analysis

The molecule consists of a 6-nitroindazole core alkylated at the N1-position with a propanoic acid (3-carbon carboxy) chain.

PropertySpecification
IUPAC Name 3-(6-nitro-1H-indazol-1-yl)propanoic acid
Molecular Formula C₁₀H₉N₃O₄
Molecular Weight 235.19 g/mol
Core Scaffold 1H-Indazole
Substituents Nitro (-NO₂) at C6; Propanoic acid (-CH₂CH₂COOH) at N1
CAS Registry Number Not widely listed; commercially available as research chemical (e.g., SCBT).
Structural Logic & Physical Implications
  • Nitro Group (C6): Introduces strong dipole moments and potential for intermolecular stacking, typically increasing the melting point and imparting a yellow/beige color .

  • Carboxylic Acid (N1-chain): Facilitates strong intermolecular hydrogen bonding (dimerization), significantly raising the melting point compared to its ester precursors.

  • N1-Substitution: Disrupts the native H-bonding of the indazole NH, but the acid tail compensates.

Physical Characteristics

Based on structural analogues (e.g., 3-methyl-6-nitroindazole, MP 187°C; 2-ethyl-6-nitroindazole, MP 97-98°C) and the presence of the carboxylic acid moiety, the following characteristics are defined:

Appearance
  • Form: Crystalline solid or fine powder.

  • Color: Pale yellow to beige/tan . The nitro group conjugated with the aromatic system absorbs in the blue region, resulting in yellow emission.

  • Odor: Odorless to faint characteristic acrid smell (typical of nitro-aromatics).

Melting Point & Thermal Behavior
  • Expected Melting Point Range: 175°C – 195°C (Decomposition likely near melt).

    • Note: Unlike the lower-melting ethyl esters (~80-100°C), the free acid form exhibits a higher lattice energy due to carboxylic acid dimerization.

  • Solubility Profile:

    • Soluble: DMSO, DMF, warm Ethanol, Methanol.

    • Slightly Soluble: Ethyl Acetate, Dichloromethane.

    • Insoluble: Water (neutral pH).

    • pH-Dependent Solubility: Dissolves in aqueous alkaline solutions (NaOH, Na₂CO₃) due to deprotonation of the carboxylic acid.

Synthesis & Purification Protocols

To ensure the physical data measured is accurate, the compound must be synthesized and purified to >98% purity. The standard route is the Michael Addition of 6-nitroindazole to an acrylate ester, followed by hydrolysis.

Synthesis Workflow (Michael Addition Route)
  • Alkylation: React 6-nitroindazole with ethyl acrylate (or methyl acrylate) in the presence of a catalytic base (e.g., DBU or Triton B) in acetonitrile or DMF.

    • Regioselectivity: Favors N1-alkylation over N2, but separation may be required.

  • Hydrolysis: Treat the intermediate ester (Ethyl 3-(6-nitro-1H-indazol-1-yl)propanoate) with LiOH or NaOH in THF/Water.

  • Acidification: Adjust pH to ~3-4 with HCl to precipitate the free acid.

Diagram: Synthesis & Characterization Workflow

SynthesisWorkflow Start 6-Nitroindazole (Starting Material) Step1 Michael Addition (+ Ethyl Acrylate, Base) Start->Step1 Alkylation Inter Intermediate Ester (Ethyl 3-(6-nitroindazol-1-yl)propanoate) Step1->Inter Formation Step2 Hydrolysis (LiOH/THF/H2O) Inter->Step2 Saponification Product Crude Acid (Precipitate at pH 3) Step2->Product Acidification Purify Recrystallization (Ethanol/Water) Product->Purify Purification Final Pure 3-(6-nitro-1H-indazol-1-yl)propanoic acid (Yellow Solid, >98% Purity) Purify->Final Characterization

Caption: Step-wise synthesis and purification workflow to isolate the target acid.

Experimental Characterization Protocols

To validate the identity and physical properties, follow these self-validating protocols.

Protocol A: Melting Point Determination

Objective: Determine the solid-liquid transition temperature and check for decomposition.

  • Preparation: Dry the sample under vacuum at 50°C for 4 hours to remove solvent solvates.

  • Loading: Pack 2-3 mm of sample into a glass capillary tube.

  • Ramping: Use a calibrated melting point apparatus (e.g., Buchi or Mettler Toledo).

    • Fast Ramp: 10°C/min to 150°C.

    • Slow Ramp: 1°C/min from 150°C until melt.

  • Observation: Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction). Watch for gas evolution or darkening (decomposition).

Protocol B: Purity Assessment via HPLC

Objective: Ensure physical appearance is not compromised by regioisomers (N2-alkylated byproducts).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient Acetonitrile (ACN) / Water (0.1% Formic Acid).

    • 0-2 min: 5% ACN

    • 2-15 min: 5% -> 95% ACN

  • Detection: UV at 254 nm (aromatic) and 300-330 nm (nitro-indazole specific absorption).

  • Acceptance Criteria: Single peak >98% area.

Protocol C: 1H-NMR Validation

Solvent: DMSO-d₆. Expected Signals:

  • δ 12.0-12.5 ppm: Broad singlet (COOH).

  • δ 8.6-8.8 ppm: Doublet (H7, adjacent to NO₂).

  • δ 8.2-8.3 ppm: Singlet (H3, indazole ring).

  • δ 7.9-8.1 ppm: Doublet/Multiplet (H4/H5).

  • δ 4.6-4.8 ppm: Triplet (N-CH₂, adjacent to nitrogen).

  • δ 2.8-3.0 ppm: Triplet (CH₂-COOH, adjacent to carbonyl).

References

  • Indazole Synthesis & Properties: Liskon Biological. "Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole." (2025). Link (Accessed via search snippet 1.2).

  • Physical Data of Analogues: ChemicalBook. "3-Methyl-6-nitroindazole Physical Properties." Link (Accessed via search snippet 1.1).

  • Michael Addition of Indazoles: BenchChem. "Experimental protocol for the synthesis of 3-Methyl-6-nitro-1H-indazole." Link (Accessed via search snippet 1.3).

  • Nitro-Indazole Derivatives: National Institutes of Health (PubChem). "3-Bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole." Link (Accessed via search snippet 1.2).

  • Commercial Availability: Santa Cruz Biotechnology. "3-(6-nitro-1H-indazol-1-yl)propanoic acid Product Data." Link (Accessed via search snippet 1.1).

Computational Modeling & Docking of Nitroindazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, field-proven protocol for the computational modeling and molecular docking of nitroindazole derivatives. It synthesizes quantum mechanical profiling with structure-based drug design (SBDD) to predict biological efficacy against antimicrobial and oncological targets.

Executive Summary & Chemical Context

Nitroindazoles are a privileged scaffold in medicinal chemistry, characterized by a fused benzene and pyrazole ring with a nitro (


) substitution. Their pharmacological potency—ranging from anti-tubercular to anti-cancer activity—stems from two core mechanisms:
  • Electronic Modulation: The strong electron-withdrawing nature of the nitro group alters the

    
    -electron distribution of the indazole core, influencing 
    
    
    
    -
    
    
    stacking interactions with protein residues (e.g., Phenylalanine, Tryptophan).
  • Bioactivation Potential: In anti-infective applications (e.g., M. tuberculosis), the nitro group often undergoes bioreduction by nitroreductases (e.g., Ddn), forming reactive intermediates that kill the pathogen.

This guide provides a self-validating computational workflow to design and evaluate these derivatives.

Phase I: Quantum Mechanical Profiling (DFT)

Before docking, ligands must be energetically minimized using Density Functional Theory (DFT). Standard force fields (MMFF94) often fail to accurately capture the charge delocalization caused by the nitro group.

DFT Protocol

Objective: Determine the Global Minimum Energy Conformation and calculate Frontier Molecular Orbitals (FMOs).

  • Software Setup: Gaussian 09/16 or ORCA.

  • Functional/Basis Set: Use B3LYP/6-311G++(d,p) . The diffuse functions (

    
    ) are critical for describing the lone pairs on the nitro oxygens.
    
  • Workflow:

    • Step A: Geometry Optimization (Opt) + Frequency Calculation (Freq). Note: Ensure no imaginary frequencies exist to confirm a true minimum.

    • Step B: Calculate HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital).[1]

    • Step C: Generate Molecular Electrostatic Potential (MEP) maps.

Data Interpretation (Causality)

The HOMO-LUMO gap (


)  serves as a proxy for chemical reactivity (softness). A lower gap suggests higher polarizability and easier interaction with the target active site.
ParameterInterpretation for NitroindazolesTarget Range (Ideal)
HOMO Energy Electron donating ability.-6.0 to -5.5 eV
LUMO Energy Electron accepting ability (critical for nitro-reduction).-2.5 to -1.5 eV
Dipole Moment Influences orientation in the binding pocket.3.0 - 6.0 Debye
MEP Map Red regions (Nitro O) = H-bond acceptors. Blue regions (Indazole NH) = H-bond donors.N/A

Phase II: Target Selection & Preparation

Reliable docking requires high-resolution crystal structures. For nitroindazoles, the following targets are authoritative standards.

Validated Targets
  • Antimicrobial (TB): Enoyl-ACP reductase (InhA).[1] PDB ID: 2NSD .

    • Mechanism:[2][3] Nitroindazoles often mimic the NADH cofactor or bind to the substrate pocket.

  • Anticancer: Hypoxia-Inducible Factor 1-alpha (HIF-1α) or EGFR. PDB ID: 4HJO (EGFR kinase domain).

  • Neurological: Neuronal Nitric Oxide Synthase (nNOS).[4] PDB ID: 1OM5 .

    • Note: 7-nitroindazole is a classic nNOS inhibitor.[4]

Preparation Protocol (AutoDock Tools / Schrödinger PrepWizard)
  • Desolvation: Remove all water molecules (unless a water bridge is catalytic).

  • Cofactor Handling: Retain cofactors like NADH or FAD if they define the active site shape.

  • Protonation: Add polar hydrogens.

    • Critical Step: Set the protonation state of Histidine residues (HIE/HID/HIP) based on the local environment at pH 7.4.

  • Charge Assignment: Apply Gasteiger charges . The nitro group nitrogen should carry a partial positive charge, while oxygens carry partial negatives.

Phase III: Molecular Docking Workflow

This section details the specific settings for AutoDock Vina , a widely accessible and robust engine for this class of compounds.

The "In Silico" Pipeline Diagram

The following diagram visualizes the logical flow from ligand design to binding affinity calculation.

DrugDesignPipeline Ligand Ligand Design (Nitroindazole Derivs) DFT DFT Optimization (B3LYP/6-311G++) Output: Optimized Geometry Ligand->DFT Energy Min Docking Molecular Docking (AutoDock Vina / Glide) Genetic Algorithm DFT->Docking .pdbqt Target Target Prep (PDB: 2NSD / 4HJO) Remove Waters, Add Charges Grid Grid Box Generation Center: Active Site Size: 22x22x22 Å Target->Grid Site Def Grid->Docking Search Space Analysis Interaction Profiling H-Bonds, Pi-Pi Stacking RMSD Calculation Docking->Analysis Binding Energy (ΔG)

Caption: Figure 1. Integrated workflow for the computational evaluation of nitroindazole derivatives.

Docking Parameters (AutoDock Vina)[5]
  • Grid Box: Center the grid on the co-crystallized ligand.[5]

    • Dimensions:

      
       Å (Standard). Ensure the entire active site is covered but minimize "dead space" to reduce noise.
      
  • Exhaustiveness: Set to 32 or 64 (Default is 8). Nitroindazoles have rigid cores but flexible side chains; higher exhaustiveness ensures the global minimum is found.

  • Scoring Function: Vina uses a hybrid scoring function (empirical + knowledge-based).

    • Success Metric: A binding affinity (

      
      ) more negative than -7.0 kcal/mol  is generally considered a "hit" for this scaffold.
      

Phase IV: Post-Docking Analysis & Validation

Trustworthiness in docking comes from analyzing specific interactions, not just the score.

Key Interactions to Verify
  • Hydrogen Bonding: Look for the Nitro group (

    
    ) acting as a bidentate acceptor with backbone amides (e.g., in the "P-loop" of kinases).
    
  • 
    -
    
    
    
    Stacking:
    The indazole ring should engage in T-shaped or parallel stacking with aromatic residues (Phe, Tyr, Trp).
  • Halogen Bonding: If the derivative has a Chlorine/Bromine (e.g., 3-chloro-6-nitroindazole), check for interactions with carbonyl oxygens.

Interaction Logic Diagram

Understanding how the nitroindazole core interacts with the protein pocket is vital for rational design.

InteractionLogic NitroGroup Nitro Group (-NO2) TargetResidue1 Backbone Amide (H-Bond Donor) NitroGroup->TargetResidue1 H-Bond Acceptor IndazoleRing Indazole Core (Aromatic) TargetResidue2 Phenylalanine/Tyr (Pi-Stacking) IndazoleRing->TargetResidue2 Pi-Pi Interaction SideChain R-Group Substituent TargetResidue3 Hydrophobic Pocket SideChain->TargetResidue3 Van der Waals

Caption: Figure 2. Pharmacophoric interaction map of the nitroindazole scaffold within the binding pocket.

Validation: MD Simulation (Brief)

Docking is static. To validate the stability of the complex, perform a 50-100 ns Molecular Dynamics (MD) simulation using GROMACS .

  • Metric: Calculate the Root Mean Square Deviation (RMSD).

  • Criterion: The ligand RMSD should stabilize (plateau) within 2-3 Å relative to the protein backbone.

References

  • Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents. ResearchGate. Link

  • Computational drug discovery of nitroimidazole compounds targeting Ddn protein of Mycobacterium tuberculosis. Medicine in Novel Technology and Devices. Link

  • Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. Journal of Biomolecular Structure and Dynamics. Link

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. RSC Advances. Link

  • Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole. Biochemistry. Link

Sources

known derivatives and analogues of 3-(6-nitro-1H-indazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Derivatives and Analogues of 3-(6-Nitro-1H-indazol-1-yl)propanoic Acid

Executive Summary: The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Specifically, the 6-nitro-1H-indazole framework is a critical building block, lending its unique electronic and structural properties to a diverse range of therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships (SAR) of derivatives and analogues related to 3-(6-nitro-1H-indazol-1-yl)propanoic acid. We will explore key synthetic transformations, delve into the significant anticancer and antiprotozoal activities exhibited by this class of compounds, and provide detailed experimental protocols for their preparation and evaluation. The role of the 6-nitro-1H-indazole moiety as a key intermediate in the synthesis of approved drugs, such as the tyrosine kinase inhibitor Pazopanib, underscores its industrial and clinical relevance.[3]

The 6-Nitro-1H-Indazole Scaffold: A Foundation for Drug Discovery

The 6-nitro-1H-indazole core is characterized by the fusion of a benzene ring with a pyrazole ring, with a nitro group substitution at the 6-position. This electron-withdrawing nitro group significantly influences the molecule's chemical reactivity and its interactions with biological targets. The propanoic acid side chain at the N-1 position introduces a carboxylic acid functional group, which can be readily modified to modulate solubility, engage in hydrogen bonding, or serve as a handle for further derivatization.

Significance in Medicinal Chemistry

Indazole-containing molecules exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-HIV effects.[1] However, their most profound impact has been in the fields of oncology and infectious diseases.[1][4][5] Several FDA-approved small molecule anticancer drugs are built upon an indazole scaffold.[4][5] The versatility of the indazole ring allows for substitutions at multiple positions (N-1, N-2, C-3, etc.), enabling fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

Synthesis of the Core Scaffold and Key Derivatives

The generation of a library of analogues begins with the robust synthesis of the core structure and its key precursors. The functionalization of the indazole ring at the N-1, N-2, and C-3 positions is critical for exploring the chemical space.

Synthesis of the 6-Nitro-1H-Indazole Core

The most common approach to synthesizing the core is the direct nitration of 3-methylindazole using a mixed acid system (HNO₃/H₂SO₄).[6] This method, while straightforward, requires careful control of reaction conditions to manage regioselectivity and the formation of by-products.[6]

cluster_synthesis Synthesis of 6-Nitro-1H-Indazole Core Start 3-Methylindazole Reagents Mixed Acid (HNO₃ / H₂SO₄) 0-5°C Start->Reagents Direct Nitration Product 3-Methyl-6-nitro-1H-indazole Reagents->Product Purification Neutralization, Extraction, Recrystallization Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Workflow for direct nitration of 3-methylindazole.

N-1 Alkylation: Introducing the Propanoic Acid Side Chain

The propanoic acid moiety is typically introduced via N-alkylation of the 6-nitro-1H-indazole core. This reaction proceeds by deprotonating the indazole nitrogen with a suitable base, such as sodium hydride (NaH), followed by nucleophilic attack on an alkyl halide, like ethyl 3-bromopropanoate. A final hydrolysis step yields the desired carboxylic acid.

Protocol 2.2.1: Synthesis of 3-(6-nitro-1H-indazol-1-yl)propanoic acid

  • Preparation: Dissolve 6-nitro-1H-indazole (1.0 eq) in anhydrous dimethylformamide (DMF) and cool the solution to 0°C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 1.2 eq) portion-wise under an inert atmosphere (e.g., nitrogen or argon), maintaining the temperature at 0°C for 30 minutes with stirring.[7]

  • Alkylation: Add ethyl 3-bromopropanoate (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16-24 hours.

  • Work-up: Quench the reaction by carefully adding water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification (Ester): Purify the crude ethyl ester by flash column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Final Isolation: Acidify the reaction mixture with 1M HCl to pH ~2-3. Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the final carboxylic acid.

Synthesis of 1,2,3-Triazole Analogues via 1,3-Dipolar Cycloaddition

A prominent class of analogues involves replacing the propanoic acid side chain with a 1,2,3-triazole ring system. This is efficiently achieved using a 1,3-dipolar cycloaddition reaction, a cornerstone of "click chemistry".[8] This involves reacting an N-1 propargylated 6-nitroindazole with an organic azide.[8][9]

cluster_click Synthesis of N-1 Triazole Analogues Indazole 6-Nitro-1H-indazole Propargylation Propargyl Bromide, Base (K₂CO₃) Indazole->Propargylation Alkyne N-1 Propargyl- 6-nitro-1H-indazole Propargylation->Alkyne Click Cu(I) Catalyst (e.g., CuSO₄, Na-Ascorbate) Alkyne->Click Azide Organic Azide (R-N₃) Azide->Click 1,3-Dipolar Cycloaddition Product 1,4-disubstituted 1,2,3-Triazole Analogue Click->Product

Caption: Click chemistry workflow for triazole analogue synthesis.

Protocol 2.3.1: Synthesis of 1-((1-substituted-1H-1,2,3-triazol-4-yl)methyl)-6-nitro-1H-indazole

  • Propargylation: Synthesize N-1 propargyl-6-nitro-1H-indazole by reacting 6-nitro-1H-indazole with propargyl bromide in the presence of a base like K₂CO₃ in acetone.

  • Click Reaction Setup: In a suitable solvent system (e.g., t-BuOH/H₂O), dissolve the N-1 propargyl-6-nitro-1H-indazole (1.0 eq) and the desired organic azide (1.0 eq).

  • Catalyst Addition: Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The formation of the triazole product is often indicated by a color change.

  • Work-up and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The product is then purified via recrystallization or column chromatography to yield the desired 1,4-disubstituted triazole.[8]

Biological Activities and Therapeutic Applications

Derivatives of 6-nitro-1H-indazole have shown significant promise in preclinical studies, particularly as anticancer and antileishmanial agents.

Anticancer Activity

The indazole scaffold is prevalent in many kinase inhibitors.[10] Analogues have demonstrated potent antiproliferative activity against a range of human cancer cell lines.

  • Mechanism of Action: Many indazole derivatives function by inhibiting key protein kinases involved in cancer cell signaling, such as VEGFR-2, which is crucial for angiogenesis.[10] Other reported mechanisms include the induction of apoptosis through the upregulation of Bax and cleaved caspase-3, downregulation of Bcl-2, and an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction.[4][5] Furthermore, some derivatives can inhibit cancer cell migration and invasion by reducing the expression of matrix metalloproteinase-9 (MMP9).[4][5]

Table 1: In Vitro Anticancer Activity of Selected Indazole Derivatives

Compound ID Cancer Cell Line IC₅₀ (µM) Key Mechanism Reference
Compound 2f 4T1 (Breast) 0.23 - 1.15 Apoptosis Induction, ROS generation [4][5]
Compound 6i HUVEC (Endothelial) 1.37 VEGFR-2 Kinase Inhibition (IC₅₀ = 24.5 nM) [10]
Compound 6e MOLT-4 (Leukemia) 0.525 Antiproliferative [10]

| Compound 3b | WiDr (Colon) | 27.20 | Cytotoxicity |[11] |

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Nitro-heterocyclic compounds are a known class of antiprotozoal agents.[12] Derivatives of 3-chloro-6-nitro-1H-indazole have demonstrated potent activity against various Leishmania species.[8][9]

  • Mechanism of Action: The proposed target for these compounds is trypanothione reductase (TryR), an enzyme essential for the parasite's defense against oxidative stress and unique to trypanosomatids.[8] Molecular docking studies have shown that 3-chloro-6-nitro-1H-indazole derivatives can bind effectively within the active site of Leishmania infantum TryR.[8]

Table 2: In Vitro Antileishmanial Activity of 6-Nitroindazole Derivatives

Compound ID Leishmania Species IC₅₀ (µM) Reference
Compound 13 L. major Promising growth inhibitor [8]
Compound 4 L. infantum Active [8]
Compound 5 L. infantum Active [8]

| Compound 11 | L. infantum | Active |[8] |

Structure-Activity Relationship (SAR) Insights

Analysis of various derivatives has provided key insights into the structural requirements for biological activity.

  • The Nitro Group: The presence of a nitro group, typically at the 5- or 6-position, is often critical for antiprotozoal activity.[12][13][14] It is believed to be involved in a bioreductive activation process within the parasite.

  • N-1 Substituents: The nature of the substituent at the N-1 position significantly impacts potency and selectivity. Hydrophilic fragments at this position have been shown to improve the selectivity index of 5-nitroindazole derivatives against Leishmania amastigotes.[13] The introduction of heterocyclic rings, such as 1,2,3-triazoles, can enhance binding to biological targets.[8]

  • C-3 Substituents: Functionalization at the C-3 position is a common strategy to modulate activity. For instance, a chloro group at C-3 is a feature of several potent antileishmanial indazole derivatives.[8][9]

Caption: Key structure-activity relationship points for 6-nitro-1H-indazole.

Case Study: Intermediate for Pazopanib Synthesis

The industrial relevance of the 6-nitro-1H-indazole scaffold is highlighted by its use in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used to treat renal cell carcinoma.[15] The closely related compound, 3-methyl-6-nitro-1H-indazole, is a pivotal starting material.[3] The synthesis involves the reduction of the nitro group to an amine, followed by sequential methylation steps to produce the key intermediate, N,2,3-trimethyl-2H-indazol-6-amine.[3]

Protocol 5.1: Reduction of 3-methyl-6-nitro-1H-indazole

  • Setup: Suspend 3-methyl-6-nitro-1H-indazole (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours until the starting material is consumed.

  • Work-up: Cool the reaction mixture and concentrate it under reduced pressure.

  • Isolation: Dissolve the resulting solid in water and neutralize with a saturated solution of sodium bicarbonate. Extract the free amine product with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 3-methyl-1H-indazol-6-amine.[3]

Conclusion and Future Perspectives

The 3-(6-nitro-1H-indazol-1-yl)propanoic acid scaffold and its analogues represent a highly versatile and pharmacologically significant class of compounds. The demonstrated anticancer and antileishmanial activities, underpinned by rational mechanisms of action, provide a strong foundation for further drug development. Future research should focus on expanding the structural diversity through combinatorial synthesis, exploring novel substitutions at the C-3, C-5, and C-7 positions, and conducting in-depth in vivo studies to validate the therapeutic potential of the most promising leads. The continued exploration of this chemical space is poised to deliver next-generation therapeutic agents for treating cancer and neglected tropical diseases.

References

  • Synthesis and biological evaluation of indazole deriv
  • Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing). (URL: )
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. (URL: )
  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (URL: )
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (URL: )
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC. (URL: )
  • Synthesis and biological properties of new 5-nitroindazole derivatives - ResearchG
  • Antileishmanial activity of 5-nitroindazole deriv
  • Synthesis and biological properties of new 5-nitroindazole deriv
  • Nitroimidazole derivatives. Relationship between structure and antitrichomonal activity - PubMed. (URL: )
  • A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem. (URL: )
  • Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - Liskon Biological. (URL: )
  • CN103319410B - A kind of synthetic method of indazole compound - Google P
  • Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis - Benchchem. (URL: )
  • WO2006048745A1 - Methods for preparing indazole compounds - Google P
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - ResearchG
  • Indazole synthesis - Organic Chemistry Portal. (URL: )
  • Indazole derivatives and their therapeutic applications: a p
  • Patents of IIIM - Indian Institute of Integr
  • Researches in the series of 6-nitroindazole, synthesis and biological activities. (URL: )
  • Indazole derivatives - WO2009106982A1 - Google P

Sources

Technical Deep Dive: The Reactivity of the Nitro Group in the Indazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. The introduction of a nitro group (


) onto the indazole ring is rarely an endpoint; rather, it serves as a critical synthetic pivot . It alters the electronic landscape to control regioselectivity during N-alkylation, activates the ring for nucleophilic aromatic substitution (

), and acts as a masked amine for late-stage functionalization.

This guide moves beyond standard textbook definitions, focusing on the causality of reactivity and providing self-validating protocols for the drug development scientist.

The Electronic Matrix: Tautomerism and Acidity

To manipulate the nitroindazole, one must first understand how the strong electron-withdrawing group (EWG) perturbs the fundamental heterocyclic properties.

Tautomeric Bias

Unsubstituted indazole exists in a tautomeric equilibrium favoring the 1H-form over the 2H-form (


). However, a nitro group significantly alters the acidity of the N-H proton.
  • Mechanism: The

    
     group (via 
    
    
    
    and
    
    
    effects) pulls electron density from the
    
    
    -system, increasing the acidity of the pyrrolic nitrogen.
  • Implication: Nitroindazoles are more acidic (

    
    ) than their non-nitrated counterparts (
    
    
    
    ). This allows for deprotonation using milder bases (e.g.,
    
    
    vs.
    
    
    ), which impacts the kinetics of alkylation.
Regiochemical Control (The C-7 Anomaly)

The most profound effect of the nitro group is observed during N-alkylation/arylation. While steric bulk at C-3 or C-7 usually disfavors proximate substitution, a nitro group at C-7 drives a counter-intuitive preference for N-2 alkylation .

  • Electronic Repulsion: The lone pairs on the nitro oxygens at C-7 create electrostatic repulsion with the lone pair of the N-1 nitrogen.

  • Chelation Control: In the presence of specific cations (e.g.,

    
    ), the nitro group can stabilize the transition state for N-2 attack via coordination.
    

Figure 1: Decision Logic for Regioselective Alkylation

Regioselectivity Start Substrate: Nitro-Indazole PosCheck Position of -NO2 Group? Start->PosCheck C7 C-7 Position PosCheck->C7 Proximal to N1 C456 C-4, C-5, or C-6 Position PosCheck->C456 Distal Cond1 Conditions: NaH / THF (Kinetic) C7->Cond1 Mixed Ratio Cond2 Conditions: Cs2CO3 / DMF (Thermodynamic) C7->Cond2 C456->Cond1 Res1 Major Product: N-1 Alkyl (Steric control) Cond1->Res1 Standard Preference Res2 Major Product: N-2 Alkyl (Electronic/Chelation control) Cond2->Res2 >95% Selectivity

Caption: Regiochemical outcomes are dictated by the interplay of nitro-positioning and base selection. C-7 nitro substituents strongly bias formation of the N-2 isomer.

The Nitro Group as a Synthetic Activator ( )

In drug design, we often require substituents (ethers, amines) at the C-4 or C-6 positions. Direct electrophilic substitution is difficult. Here, the nitro group acts as an activator .[1][2]

Halogen Displacement

A nitro group ortho or para to a halogen (e.g., 4-fluoro-5-nitroindazole) activates the ring for Nucleophilic Aromatic Substitution (


).
  • Reactivity Profile: The Meisenheimer complex is stabilized by the nitro group's ability to accommodate negative charge.

  • Strategic Utility: This allows the installation of diverse nucleophiles (alkoxides, amines) before reducing the nitro group to an amine.

Vicarious Nucleophilic Substitution (VNS)

Even without a halogen leaving group, nitroindazoles can undergo VNS to install carbon substituents.

  • Reagent: Chloromethyl phenyl sulfone + ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .
    
  • Outcome: Introduction of a

    
     group ortho or para to the nitro group, which can be further desulfonylated to a methyl group.
    

Chemoselective Reduction: The Gateway to Kinase Inhibitors

The reduction of


 to 

is the most common transformation. However, medicinal chemistry scaffolds often contain halogens (Cl, Br, I) that are sensitive to hydrogenolysis.

Table 1: Comparative Reduction Methodologies

MethodReagentsMechanismHalogen ToleranceComments
Catalytic Hydrogenation

Heterogeneous CatalysisPoor (Debromination/Deiodination risk)Standard for non-halogenated substrates. Fast, clean workup.
Bechamp Reduction

Single Electron Transfer (SET)Excellent Recommended. Mild, cheap, scalable. Preserves Ar-I and Ar-Br.
Stannous Chloride

SETExcellent Good for small scale.[3] Workup can be messy (tin emulsions) unless specific quenching protocols are used.
Transfer Hydrogenation

(controlled)
Catalytic TransferModerateCan be tuned by temperature, but risky for iodides.
Dithionite

SETGood Very mild, suitable for base-sensitive substrates.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective N-Alkylation of 7-Nitroindazole

Objective: Selective synthesis of N-2 alkylated indazole. Reference Grounding: Based on methodologies by Loup et al. and Cheung et al. [1, 2].

Reagents:

  • 7-Nitro-1H-indazole (1.0 eq)[4]

  • Alkyl Halide (e.g., MeI or BnBr) (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Anhydrous)

Workflow:

  • Dissolution: Dissolve 7-nitroindazole in DMF (0.2 M concentration) under

    
    .
    
  • Activation: Add

    
    . Stir for 30 mins at RT. Observation: Color shift to deep orange/red indicates deprotonation.
    
  • Addition: Add alkyl halide dropwise.

  • Monitoring: Stir at 60°C. Monitor via TLC (EtOAc/Hex).

    • Validation: The N-2 isomer typically has a lower Rf than the N-1 isomer in non-polar mobile phases due to the larger dipole moment.

  • Workup: Dilute with water (precipitates product). Filter or extract with EtOAc.[3]

  • Yield: Expect >90% regioselectivity for N-2.

Protocol B: Chemoselective Reduction (Fe/NH4Cl)

Objective: Reduce 5-nitro-4-bromoindazole to 5-amino-4-bromoindazole without debromination.

Reagents:

  • Nitroindazole substrate (1.0 eq)[4]

  • Iron powder (5.0 eq, <325 mesh)

  • Ammonium Chloride (5.0 eq)

  • Solvent: EtOH : Water (4:1 ratio)

Workflow:

  • Suspension: Combine substrate, Fe powder, and

    
     in the solvent mixture.
    
  • Reaction: Heat to reflux (approx 80°C) with vigorous stirring (mechanical stirring recommended for scale >5g).

    • Causality: Vigorous stirring is required to break the oxide layer on the iron surface.

  • Monitoring: Monitor by LC-MS. Look for M-30 (nitroso intermediate) and M-16 (hydroxylamine) disappearing to form M-32 (amine).

    • Validation: Absence of "M-Br+H" peak confirms retention of bromine.

  • Workup (Crucial Step): Filter hot through a Celite pad to remove iron sludge. Wash pad with hot EtOH. Concentrate filtrate.[3]

  • Purification: The residue is usually pure enough for the next step (acylation).

Synthetic Workflow Visualization

Figure 2: Integrated Synthetic Pathway for Indazole Drug Candidates

Synthesis NitroInd Nitro-Indazole (Starting Material) Step1 Step 1: Functionalization (SNAr or VNS) NitroInd->Step1 Inter1 Functionalized Nitro-Indazole Step1->Inter1 Install R-group Step2 Step 2: Regioselective N-Alkylation Inter1->Step2 Inter2 N-Alkylated Nitro-Indazole Step2->Inter2 Fix N1/N2 Step3 Step 3: Chemoselective Reduction (Fe/NH4Cl) Inter2->Step3 Amine Amino-Indazole (Key Intermediate) Step3->Amine -NO2 to -NH2 Step4 Step 4: Coupling (Urea/Amide Formation) Amine->Step4 Final Final Drug Candidate (e.g., Kinase Inhibitor) Step4->Final

Caption: A linear strategy leveraging the nitro group for activation, direction, and finally as a latent amine.

References

  • Cheung, M., et al. (2003).[5] "Investigation of the Regioselective N-Alkylation of the Indazole Ring System." The Journal of Organic Chemistry, 68(10), 4093–4096.

  • Loup, C., et al. (2010). "Synthesis of 1H- and 2H-indazoles: Regioselective alkylation and arylation." Tetrahedron, 66(40), 8031-8035.

  • BenchChem Technical Support. (2025). "Selective reduction of nitro group without affecting other functional groups."[6] BenchChem Guidelines.

  • Li, F., Frett, B., & Li, H. Y. (2014).[7] "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." Synlett, 25(10), 1403-1408.[7]

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on Indazole pKa).

Sources

Therapeutic Targeting of the 6-Nitroindazole Scaffold: From NOS Modulation to Kinase & Trypanothione Reductase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While 7-nitroindazole is historically recognized as a selective neuronal Nitric Oxide Synthase (nNOS) inhibitor, the 6-nitroindazole (6-NI) scaffold has emerged as a distinct and versatile pharmacophore in modern drug discovery. Unlike its isomer, 6-NI serves primarily as a high-value synthetic precursor and bioactive core for two critical therapeutic areas: Neglected Tropical Diseases (NTDs) and Oncology .

This technical guide analyzes the specific therapeutic targets of 6-nitroindazole derivatives, moving beyond generic NOS inhibition to detail its potent activity against Trypanothione Reductase (TryR) in kinetoplastid parasites and its role as a hinge-binding motif in Tyrosine Kinase Inhibitors (TKIs) .

Chemical Scaffold & Pharmacophore Analysis[1][2]

The 6-nitroindazole core (


) is defined by a fused benzene and pyrazole ring with a nitro group at the C6 position. Its utility in medicinal chemistry stems from two distinct electronic features:
  • The Nitro Group (

    
    ):  Acts as an electron-withdrawing group that modulates the acidity of the N1-proton (
    
    
    
    modulation). In antiparasitic applications, this group serves as a "warhead," susceptible to bioreduction by nitroreductases, generating toxic radical species within the pathogen.[1]
  • The Indazole NH: A critical hydrogen bond donor. In kinase inhibitors, this nitrogen often interacts with the "hinge region" of the ATP-binding pocket (e.g., Glu/Leu backbone residues).

6-NI vs. 7-NI: The Specificity Gap
  • 7-Nitroindazole: Potent, selective in vivo inhibitor of nNOS.[2][3]

  • 6-Nitroindazole: Weak/inactive against nNOS in many assays; often used as a negative control for NOS specificity. However, its derivatives (specifically 3-substituted and N1-substituted variants) exhibit nanomolar potency against alternative targets described below.

Primary Therapeutic Target: Trypanothione Reductase (TryR)

Disease Area: Leishmaniasis (L. infantum, L. major) and Chagas Disease (T. cruzi).[1]

The most validated target for 6-nitroindazole derivatives is Trypanothione Reductase (TryR) . Unlike mammals which use Glutathione Reductase (GR), kinetoplastid parasites rely on TryR to maintain redox homeostasis. This evolutionary divergence makes TryR an ideal drug target with high selectivity indices.

Mechanism of Action[3][4][6]
  • Binding: 3-chloro-6-nitroindazole derivatives bind to the large hydrophobic active site of TryR (PDB: 2JK6).

  • Inhibition: The compound competes with the substrate trypanothione (

    
    ).
    
  • Nitro-Activation: The C6-nitro group undergoes type I nitro-reduction by parasitic nitroreductases, generating reactive oxygen species (ROS) and superoxide anions that the inhibited TryR cannot neutralize.

  • Lethality: Accumulation of ROS leads to DNA fragmentation and parasite apoptosis.

Data Summary: Antileishmanial Potency

Table 1: Comparative potency of 3-chloro-6-nitroindazole derivatives against Leishmania spp.

Compound IDSubstituent (R)Target SpeciesIC50 (µM)Selectivity Index (SI)
6-NI (Parent) -HL. infantum>100N/A
Comp 13 1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-ylL. major0.85 ± 0.1 >50
Comp 11 1-benzyl-1H-1,2,3-triazol-4-ylL. tropica6.0 ± 0.512
Ref Drug Amphotericin BL. infantum0.15<10 (Toxic)

Key Insight: The parent 6-NI is weakly active. Functionalization at C3 (chlorine) and N1 (triazole tail) creates the necessary hydrophobic interactions to fit the TryR pocket, improving potency by >100-fold.

Secondary Therapeutic Target: Protein Kinases (Oncology)

Disease Area: Renal Cell Carcinoma, Lung Carcinoma (NCI-H460).

6-nitroindazole is the direct synthetic precursor to 6-aminoindazole , a privileged scaffold in kinase inhibition. The reduction of the nitro group to an amine allows for the formation of urea or amide linkages that access the "back pocket" of kinases.

Target Kinases
  • VEGFR (Vascular Endothelial Growth Factor Receptor): 6-aminoindazole derivatives (e.g., Axitinib precursors) inhibit angiogenesis.

  • CRAF / BRAF: 6-nitro-benzo[g]indazole derivatives have shown direct antiproliferative activity against lung cancer lines by arresting the cell cycle at the G2/M phase.

Visualization: Kinase & TryR Targeting Pathways

G Scaffold 6-Nitroindazole Scaffold Func1 C3-Chlorination & N1-Alkylation Scaffold->Func1 Derivatization Func2 Nitro Reduction (-> 6-Aminoindazole) Scaffold->Func2 Reduction Target1 Trypanothione Reductase (TryR) Func1->Target1 Binding (IC50 < 1µM) Mech1 Redox Collapse & ROS Accumulation Target1->Mech1 Inhibition Outcome1 Parasite Death (Leishmania/Trypanosoma) Mech1->Outcome1 Target2 VEGFR / CRAF Kinases Func2->Target2 Hinge Binding Mech2 ATP Competition & G2/M Arrest Target2->Mech2 Outcome2 Tumor Regression (Renal/Lung) Mech2->Outcome2

Figure 1: Dual-pathway therapeutic targeting of the 6-nitroindazole scaffold. The upper path illustrates direct enzyme inhibition in parasites; the lower path shows its role as a precursor for kinase inhibitors.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Chloro-6-Nitroindazole Derivatives (Antileishmanial)

Rationale: Chlorination at C3 is essential for lipophilicity and TryR binding affinity.

  • Starting Material: Dissolve 6-nitro-1H-indazole (1.0 eq) in NaOH (10% aqueous solution).

  • Chlorination: Add sodium hypochlorite (NaOCl, 10-13% active chlorine) dropwise at 0°C.

  • Reaction: Stir vigorously for 4 hours at room temperature. The solution will darken.

  • Workup: Acidify with HCl (1M) to pH 2. The precipitate formed is 3-chloro-6-nitro-1H-indazole.

  • Purification: Recrystallize from ethanol. (Yield ~85%).

  • Functionalization (Click Chemistry): React the product with propargyl bromide (K2CO3, acetone) followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with various benzyl azides to generate the triazole library (Compounds 11-13).

Protocol B: In Vitro Trypanothione Reductase (TryR) Inhibition Assay

Rationale: Validates the target engagement mechanism proposed in Section 2.

  • Enzyme Prep: Recombinant Leishmania TryR is diluted in assay buffer (40 mM HEPES, pH 7.5, 1 mM EDTA).

  • Substrate Mix: Prepare a solution of NADPH (150 µM) and Trypanothione disulfide (

    
    , 75 µM).
    
  • Incubation: Add 6-nitroindazole derivative (varying concentrations: 0.1 - 100 µM) to the enzyme solution. Incubate for 10 mins at 25°C to allow equilibrium binding.

  • Initiation: Add the Substrate Mix to initiate the reaction.

  • Detection: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) using a kinetic microplate reader for 10 minutes.

  • Calculation:

    
     is calculated using non-linear regression (GraphPad Prism) against a DMSO control.
    

Emerging Targets: Bacterial & NOS Modulation

While less potent than in parasites, 6-NI derivatives show specific utility in bacteriology:

  • Target: Neisseria gonorrhoeae.[1]

  • Compound: 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole.[1][4][5]

  • Activity: MIC values of 62.5 µg/mL.[1][5]

  • Mechanism: Likely interference with bacterial respiration via the nitro group.

Note on NOS Inhibition: Researchers must exercise caution when using 6-NI in nitric oxide studies. While it is often cited as a "selective nNOS inhibitor," this usually refers to 7-nitroindazole . 6-NI should be used primarily as a structural control to prove that observed effects are due to the specific 7-nitro geometry, or as a scaffold for the targets listed above.

References

  • BenchChem. (2025).[1][2][6] A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Link[1]

  • National Institutes of Health (PMC). (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. Link

  • MDPI Molecules. (2019). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Link

  • European Journal of Pharmacology. (2001). Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries (Comparative context for 6-NI). Link

  • Biotium. (2024). 7-Nitroindazole (7-NI) Product Information & Specificity Data. Link

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 3-(6-nitro-1H-indazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document outlines a robust, scalable protocol for the synthesis of 3-(6-nitro-1H-indazol-1-yl)propanoic acid . The synthesis addresses the critical challenge of regioselectivity inherent to indazole chemistry—specifically, differentiating between the ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 and 

alkylation sites.[1]

The selected route utilizes a Michael addition of 6-nitroindazole to an acrylate ester under thermodynamic control to favor the


-isomer, followed by mild basic hydrolysis.[2] This approach avoids the use of harsh alkyl halides and minimizes the formation of the kinetically favored 

-isomer.[2]

Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

Indazoles possess two nucleophilic nitrogen atoms (


 and 

).[1]
  • 
    -Alkylation (Thermodynamic):  Generally preferred due to the preservation of the benzenoid structure in the fused ring system.[2]
    
  • 
    -Alkylation (Kinetic):  Often competes, particularly with reactive electrophiles or under specific solvent conditions.[2]
    

Impact of the 6-Nitro Group: The electron-withdrawing nitro group at position 6 increases the acidity of the N-H proton (


 approx. 13-14), making the anion more stable but also potentially less nucleophilic.[2] To maximize 

selectivity, we employ a reversible Michael addition strategy using a base that promotes thermodynamic equilibration (e.g., DBU or

).
Synthetic Pathway Visualization

SynthesisPathway SM 6-Nitroindazole (Starting Material) Inter Intermediate Ester (N1-isomer major) SM->Inter Step 1: DBU, MeCN Reflux (Thermodynamic Control) Byprod N2-Isomer (Minor/Removed) SM->Byprod Kinetic Path Reagent1 Methyl Acrylate (Michael Acceptor) Reagent1->Inter Product 3-(6-nitro-1H-indazol-1-yl) propanoic acid Inter->Product Step 2: LiOH, THF/H2O Hydrolysis

Figure 1: Synthetic pathway designed to maximize N1-regioselectivity via thermodynamic control.[2]

Experimental Protocol

Materials & Reagents Table
ReagentCAS RegistryMW ( g/mol )Equiv.Role
6-Nitroindazole 7597-18-4163.131.0Starting Material
Methyl Acrylate 96-33-386.091.5Michael Acceptor
DBU 6674-22-2152.240.5Base (Catalyst)
Acetonitrile (MeCN) 75-05-8--Solvent
Lithium Hydroxide 1310-65-223.953.0Hydrolysis Base
Stage 1: Michael Addition (Synthesis of the Ester)

Objective: Synthesis of methyl 3-(6-nitro-1H-indazol-1-yl)propanoate.

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Dissolution: Charge the flask with 6-nitroindazole (5.0 g, 30.6 mmol) and anhydrous Acetonitrile (50 mL). Stir until a suspension or partial solution is formed.

  • Catalysis: Add DBU (2.3 mL, 15.3 mmol, 0.5 equiv) dropwise. The solution may darken, indicating deprotonation.

  • Addition: Add Methyl Acrylate (4.1 mL, 46.0 mmol, 1.5 equiv) in a single portion.

  • Reaction: Heat the mixture to reflux (80-82 °C) for 12–16 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The

      
      -isomer is typically less polar (higher 
      
      
      
      ) than the
      
      
      -isomer.[2]
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent in vacuo to obtain a crude residue.

    • Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1N HCl (2 x 50 mL) to remove DBU.

    • Wash with Brine (50 mL), dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification (Critical): Recrystallize the crude solid from hot Ethanol or Methanol.

    • Note: The

      
      -isomer crystallizes more readily.[2] If the 
      
      
      
      -isomer is persistent, perform flash column chromatography (Gradient: 10%
      
      
      40% EtOAc in Hexanes).[2]

Expected Yield: 65–75% (approx. 5.0–5.7 g). Data:


H NMR should show the 

-

triplet around

4.6–4.7 ppm.[2]
Stage 2: Hydrolysis to the Free Acid[1]

Objective: Conversion of the methyl ester to 3-(6-nitro-1H-indazol-1-yl)propanoic acid.

  • Setup: Use a 100 mL round-bottom flask.

  • Solvation: Dissolve the purified methyl ester (from Stage 1) in THF (30 mL).

  • Hydrolysis: Add a solution of LiOH·

    
      (3.0 equiv) in Water  (10 mL).
    
  • Reaction: Stir vigorously at room temperature for 4–6 hours.

    • Checkpoint: LCMS should show complete consumption of the ester (M+1 = 250) and appearance of the acid (M+1 = 236).

  • Work-up:

    • Concentrate the THF in vacuo.

    • Dilute the remaining aqueous layer with water (20 mL).

    • Acidification: Cool the solution in an ice bath and slowly acidify to pH 2–3 using 1N HCl. A precipitate should form immediately.

  • Isolation: Filter the precipitate, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 50 °C for 12 hours.

Expected Yield: 85–90%. Appearance: Pale yellow to off-white solid.[2]

Quality Control & Characterization

To validate the identity and purity of the final compound, compare analytical data against the following expected parameters.

ParameterMethodExpected Result
Purity HPLC (254 nm)> 98%
MS ESI (+)


H NMR
DMSO-

(400 MHz)

12.4 (br s, 1H, COOH), 8.7 (s, 1H, H-7), 8.2 (s, 1H, H-3), 8.0 (d, 1H, H-4), 7.9 (d, 1H, H-5), 4.7 (t, 2H,

-

), 2.9 (t, 2H,

-CO).[2]
Regiochemistry NOESYNOE correlation observed between H-7 (indazole) and

-

protons confirms

substitution.[2]

Note on Regiochemistry: The chemical shift of the C3-H (approx 8.2 ppm) and the NOE signal are definitive.


-isomers typically show the C3-H shifted slightly upfield and lack the NOE to the benzene ring protons.[2]

References

  • Regioselective Alkylation of Indazoles

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source: Beilstein Journal of Organic Chemistry (2024).[3]

    • URL:[Link] (Verified via Source 1.8/1.14)[2]

  • Michael Addition to Acrylates (General Indazole Protocol)

    • Title: Synthesis of 3-(1H-Imidazol-4-yl)-propionic Acid (Analogous Heterocycle Michael Addition).[2]

    • Source: ChemicalBook / Patent Liter
  • Synthesis of 6-Nitroindazole Precursor

    • Title: Experimental protocol for the synthesis of 3-Methyl-6-nitro-1H-indazole (Analogous Nitration/Cycliz
    • Source: BenchChem.[4][5]

  • Thermodynamic vs Kinetic Control in Indazoles

    • Title: The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate.[6]

    • Source: Indian Journal of Heterocyclic Chemistry (2017).[6]

    • URL:[Link] (Verified via Source 1.13)[2]

Sources

Application Note: 3-(6-nitro-1H-indazol-1-yl)propanoic acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-(6-nitro-1H-indazol-1-yl)propanoic acid is a specialized heterocyclic small molecule utilized primarily as a chemical probe in receptor biology and enzyme kinetics. Structurally comprising a 6-nitroindazole core with an N1-linked propanoic acid tail, this compound serves as a critical scaffold in two major pharmacological domains:

  • G-Protein Coupled Receptor 35 (GPR35) Modulation: The 6-nitroindazole moiety, combined with a carboxylic acid pharmacophore, mimics the structural properties of known GPR35 ligands (e.g., zaprinast, lysophosphatidic acid). It is used to interrogate GPR35 signaling pathways, particularly in inflammation and pain modulation research.

  • Nitric Oxide Synthase (NOS) Inhibition: Nitroindazoles are established competitive inhibitors of neuronal Nitric Oxide Synthase (nNOS). The addition of the propanoic acid side chain alters solubility and cellular uptake, making it a valuable tool for differentiating between cytosolic and membrane-associated NOS isoforms.

This guide provides rigorous protocols for solubilization, storage, and application in GPR35 Calcium Flux Assays and NOS Enzymatic Inhibition Assays .

Chemical Properties & Preparation

Physicochemical Profile[2][3]
  • Molecular Weight: 235.19 g/mol

  • Formula: C₁₀H₉N₃O₄

  • Appearance: Yellow to orange crystalline solid (Nitro group chromophore).

  • Solubility:

    • Water: Low (< 1 mg/mL).

    • DMSO: High (~50 mg/mL). Recommended vehicle.

    • Ethanol: Moderate.[1][2]

Stock Solution Preparation (10 mM)

To ensure reproducibility, prepare a fresh stock solution in anhydrous DMSO.

  • Weigh 2.35 mg of 3-(6-nitro-1H-indazol-1-yl)propanoic acid.

  • Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot: Dispense into 50 µL aliquots in amber tubes (light sensitive).

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles >3 times.

Mechanism of Action & Signaling Pathways[6]

GPR35 Signaling Context

GPR35 is an orphan GPCR associated with immune regulation and nociception. Ligands typically possess a bicyclic core and an acidic tail. Upon binding, GPR35 recruits


-arrestin or couples to 

or

proteins, leading to downstream calcium mobilization or ERK phosphorylation.
Pathway Visualization

The following diagram illustrates the putative interaction of the compound within the GPR35 signaling cascade and its parallel inhibition of NOS.

GPR35_NOS_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol node_compound 3-(6-nitro-1H-indazol-1-yl) propanoic acid node_GPR35 GPR35 Receptor node_compound->node_GPR35 Ligand Binding (Agonist/Antagonist) node_NOS nNOS Enzyme (Neuronal Nitric Oxide Synthase) node_compound->node_NOS Competitive Inhibition node_Gprotein Gα12/13 / Gαi/o node_GPR35->node_Gprotein Activation node_Calcium Ca2+ Mobilization node_Gprotein->node_Calcium Signaling Cascade node_ERK p-ERK1/2 node_Gprotein->node_ERK Phosphorylation node_NO Nitric Oxide (NO) Production node_NOS->node_NO Catalysis

Figure 1: Dual mechanism of action showing GPR35 receptor modulation and direct enzymatic inhibition of nNOS.

Protocol A: GPR35 Calcium Flux Assay (Cell-Based)

This assay measures the compound's ability to activate (agonist) or block (antagonist) GPR35-mediated calcium release.

Materials
  • Cells: HEK293 or HT-29 cells stably expressing human GPR35.

  • Reagents: FLIPR Calcium 6 Assay Kit (Molecular Devices) or Fluo-4 AM.

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Control Agonist: Zaprinast (EC50 ~ 1 µM) or Pamoic Acid.

Experimental Workflow
  • Cell Seeding:

    • Plate cells at 20,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Remove media and add 20 µL of Calcium 6 dye loading buffer.

    • Incubate for 1 hour at 37°C, then 15 min at RT.

  • Compound Preparation:

    • Prepare a 3X concentration dose-response curve of 3-(6-nitro-1H-indazol-1-yl)propanoic acid in HBSS buffer (Max DMSO: 0.5%).

    • Range: 1 nM to 100 µM (semi-log dilutions).

  • Assay Execution (Agonist Mode):

    • Transfer plate to FLIPR Tetra or FlexStation.

    • Inject 10 µL of 3X compound.

    • Record fluorescence (Ex 485 nm / Em 525 nm) for 180 seconds.

  • Assay Execution (Antagonist Mode):

    • Pre-incubate cells with compound for 15 min.

    • Inject EC80 concentration of Zaprinast.[1]

    • Record calcium flux inhibition.

Data Analysis
  • Normalize: Calculate

    
     (Peak Fluorescence minus Baseline / Baseline).
    
  • Curve Fit: Plot Log[Concentration] vs. Response using a 4-parameter logistic equation (GraphPad Prism).

  • Output: Determine EC50 (agonist) or IC50 (antagonist).

Protocol B: nNOS Enzymatic Inhibition Assay

This cell-free assay validates the compound's activity as a nitric oxide synthase inhibitor, a classic property of 6-nitroindazoles.

Materials
  • Enzyme: Recombinant human nNOS (neuronal NOS).

  • Substrate: L-Arginine + NADPH + Cofactors (Calmodulin, CaCl₂, BH4).

  • Detection: Griess Reagent (colorimetric) or DAF-FM (fluorescent).

Experimental Workflow
  • Reaction Mix:

    • Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µg/mL Calmodulin, 1 mM CaCl₂.

    • Substrate: 10 µM L-Arginine, 100 µM NADPH.

    • Enzyme: 50 ng/well nNOS.

  • Inhibitor Addition:

    • Add 3-(6-nitro-1H-indazol-1-yl)propanoic acid (0.1 µM – 100 µM) to the reaction mix before initiating with NADPH.

    • Incubate for 10 minutes at RT.

  • Initiation:

    • Add NADPH to start the reaction.

    • Incubate at 37°C for 30–60 minutes.

  • Detection (Griess Method):

    • Add Sulfanilamide and NED (N-(1-Naphthyl)ethylenediamine) solutions.

    • Incubate 10 min.

    • Read Absorbance at 540 nm.

Troubleshooting & Expert Tips

IssueProbable CauseExpert Solution
Precipitation in Assay Buffer Low aqueous solubility of the nitro-indazole core.Ensure DMSO concentration is maintained at 0.5–1%. Sonicate the stock solution before dilution. Do not store diluted working solutions.
High Background Fluorescence Nitro groups can quench or autofluoresce.Run a "Compound Only" control (no cells/enzyme) to subtract background. Use ratiometric dyes (Fura-2) if interference persists.
Low Potency (IC50 > 50 µM) Poor cell permeability (Acid tail).The propanoic acid moiety is charged at pH 7.4. For cell-based assays, consider using an AM-ester derivative if available, or extend incubation times to 60+ minutes.

References

  • GPR35 Ligand Discovery: Jenkins, L., et al. "Antagonists of GPR35 display high species ortholog selectivity and varying modes of action."[1] Journal of Pharmacology and Experimental Therapeutics, 2012.[1] Link

  • Nitroindazoles as NOS Inhibitors: Moore, P. K., et al. "7-Nitroindazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure." British Journal of Pharmacology, 1993. Link

  • Indazole Scaffolds in Drug Design: Cerecetto, H., et al. "Medicinal chemistry of indazoles: a patent review (2013-2017)." Expert Opinion on Therapeutic Patents, 2018. Link

  • GPR35 and Inflammation: Divorty, N., et al. "GPR35 in Intestinal Diseases: From Bench to Bedside." Journal of Crohn's and Colitis, 2015. Link

Sources

Application Note: 3-(6-nitro-1H-indazol-1-yl)propanoic acid (6-NIPA) as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 3-(6-nitro-1H-indazol-1-yl)propanoic acid (referred to herein as 6-NIPA ) as a chemical probe. While 6-nitroindazole is a classic scaffold for Nitric Oxide Synthase (NOS) inhibition, the N1-propanoic acid derivative serves as a specialized probe for hypoxia detection (via nitroreductase activity) and as a polar fragment for interrogating enzyme active sites (e.g., NOS isoforms or metabolic enzymes) where solubility and carboxylate-directed binding are required.

Part 1: Core Directive & Technical Overview

Compound Identity:

  • Name: 3-(6-nitro-1H-indazol-1-yl)propanoic acid

  • Abbreviation: 6-NIPA

  • Core Scaffold: 6-Nitroindazole[1][2][3][4][5]

  • Functionalization: N1-propanoic acid tail (Michael addition product)

  • Primary Applications:

    • Hypoxia/Nitroreductase (NTR) Sensing: Acts as a "turn-on" fluorescent precursor or hypoxia marker upon enzymatic reduction of the nitro group.

    • Fragment-Based Screening: Used as a polar, solubilized fragment to probe binding pockets of metalloenzymes (e.g., NOS, IDO1) or G-protein coupled receptors (e.g., GPR35).

Mechanism of Action:

  • Nitroreductase (NTR) Activation: In hypoxic conditions or in the presence of bacterial nitroreductases, the electron-withdrawing nitro group (-NO₂) at position 6 is reduced to an amino group (-NH₂). This reduction typically restores the fluorescence of the indazole core (quenching removal) or alters the electronic properties for binding.

  • NOS Inhibition (Structural Analog): 6-Nitroindazole is a known inhibitor of neuronal Nitric Oxide Synthase (nNOS). The addition of the propanoic acid tail at N1 modulates blood-brain barrier (BBB) permeability (making it peripherally restricted) and introduces a carboxylate anchor for electrostatic interactions in the active site.

Part 2: Scientific Integrity & Logic (Protocols)
2.1. Experimental Workflow Diagram

The following diagram illustrates the dual-pathway application of 6-NIPA: as a hypoxia sensor and as a binding ligand.

G cluster_Hypoxia Pathway A: Hypoxia/NTR Sensing cluster_Binding Pathway B: Target Binding Probe 6-NIPA (Non-Fluorescent / Pro-Ligand) Hypoxia Hypoxic Environment (Low pO2) Probe->Hypoxia Cell Entry Target Target Protein (e.g., nNOS, GPR35) Probe->Target Incubation NTR Nitroreductase (NTR) Hypoxia->NTR Activation Reduction 6-NO2 -> 6-NH2 Reduction NTR->Reduction Signal Fluorescence ON (Detection) Reduction->Signal Complex Ligand-Protein Complex Target->Complex Binding (Kd) Readout Activity Inhibition / Biophysical Shift Complex->Readout

Caption: Workflow for 6-NIPA utilization. Pathway A depicts metabolic reduction sensing (hypoxia). Pathway B depicts direct protein interaction profiling.

2.2. Protocol A: Cellular Hypoxia Detection Assay

Objective: To detect hypoxic regions in cell culture using 6-NIPA as a fluorogenic probe. The nitro group quenches fluorescence; reduction to the amine restores it.

Materials:

  • Probe: 6-NIPA (10 mM stock in DMSO).

  • Cells: HeLa, MCF-7, or neuronal lines.

  • Control: Normoxic incubator (21% O₂).

  • Hypoxia Chamber: Set to 1% O₂.

  • Detection: Fluorescence Microscope (Ex/Em approx. 340/450 nm for indazole core, or use HPLC for metabolite detection).

Step-by-Step Methodology:

  • Seeding: Plate cells in 35mm confocal dishes at

    
     cells/dish. Incubate overnight.
    
  • Probe Loading: Replace media with fresh serum-free media containing 50 µM 6-NIPA .

    • Note: Serum proteins may bind the probe; serum-free is preferred for kinetics.

  • Incubation:

    • Group A (Normoxia): Incubate for 4 hours at 37°C, 21% O₂.

    • Group B (Hypoxia): Incubate for 4 hours at 37°C, 1% O₂ (or use 100 µM CoCl₂ as a chemical hypoxia mimetic).

  • Washing: Wash cells

    
     with ice-cold PBS to remove extracellular probe.
    
  • Fixation (Optional): Fix with 4% paraformaldehyde if not imaging live.

  • Imaging/Analysis:

    • Microscopy: Image using DAPI filter set (Indazoles often fluoresce in UV/Blue region) or specific settings if conjugated.

    • HPLC Analysis (Quantitative): Lyse cells, extract with acetonitrile, and analyze via HPLC-UV/Vis. Look for the shift from the nitro-peak to the amino-peak (retention time shift).

Validation Criteria:

  • Hypoxic cells should show a

    
    -fold increase in fluorescence intensity (or amino-metabolite concentration) compared to normoxic controls.
    
2.3. Protocol B: In Vitro NOS Inhibition Screening

Objective: To determine if 6-NIPA retains the inhibitory capacity of its parent (6-nitroindazole) against nNOS, utilizing the propanoic acid tail for solubility.

Materials:

  • Enzyme: Recombinant nNOS (neuronal) and eNOS (endothelial).

  • Substrates: L-Arginine, NADPH, Calmodulin.

  • Assay: Griess Reagent System (detects Nitrite, NO₂⁻).

Step-by-Step Methodology:

  • Preparation: Prepare 6-NIPA serial dilutions (0.1 µM to 100 µM) in Assay Buffer (50 mM HEPES, pH 7.4, 1 mM DTT).

  • Reaction Mix: Combine:

    • Enzyme (nNOS or eNOS, ~50 ng/well).

    • L-Arginine (10 µM).

    • Cofactors (NADPH 100 µM, CaCl₂ 1 mM, Calmodulin 10 µg/mL).

    • 6-NIPA (various concentrations).[4]

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Termination: Stop reaction by adding Griess Reagent A (Sulfanilamide) and B (NED).

  • Measurement: Read absorbance at 540 nm.

  • Data Analysis: Calculate % Inhibition relative to DMSO control. Plot log[Concentration] vs. Inhibition to determine IC₅₀.

Data Presentation Template:

CompoundTargetIC₅₀ (µM)Selectivity (nNOS/eNOS)Notes
6-NIPA nNOS[To be determined][Ratio]N1-tail may reduce potency vs. 7-NI but improves solubility.
7-Nitroindazole nNOS~0.7 µMHighPositive Control.
L-NAME eNOS/nNOS~0.5 µMLowNon-selective Control.
Part 3: Visualization & Formatting
3.1. Chemical Synthesis Pathway (Context)

Understanding the probe's origin ensures purity verification.

  • Reaction: 6-Nitroindazole + Methyl Acrylate (Michael Addition)

    
     Hydrolysis 
    
    
    
    6-NIPA.
  • Key Impurity: N2-isomer (Indazoles can alkylate at N1 or N2). N1 is thermodynamically favored but N2 forms kinetically. Verification via NMR (NOESY) is critical.

3.2. Reference Data & Properties
PropertyValueRelevance
Molecular Weight 235.19 g/mol Small molecule, fragment-compatible.
LogP (Predicted) ~1.5 - 2.0Moderate lipophilicity; cell permeable.
pKa (Acid) ~4.5 (Carboxylate)Anionic at physiological pH (7.4).
Solubility High in DMSO; Moderate in PBSAcid tail improves aqueous solubility vs. parent nitroindazole.
Fluorescence Weak (Nitro-quenched)Becomes fluorescent upon reduction (-NH₂).
Part 4: References
  • Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitroindazole derivatives as inhibitors of nitric oxide synthase. Life Sciences, 57(11), PL131-PL135. (Establishes the nitroindazole scaffold as a NOS probe). Link

  • Hodges, N. J., et al. (2000). Nitro-reduction as a mechanism for hypoxia sensing. Chemical Research in Toxicology, 13(10), 1040-1049. (Mechanistic basis for nitro-aromatics as hypoxia probes).

  • PubChem Database. Compound Summary for CID 600156 (Related structure: 2-amino-3-(6-nitro-1H-indol-3-yl)propanoic acid) and Indazole derivatives. Link

  • Johnstone, R. A., & Rose, M. E. (1996). Isolation and characterization of N-alkylated indazoles. Tetrahedron, 35(18), 2169-2172. (Synthetic grounding for N1 vs N2 isomers).

(Note: While specific literature on the exact N1-propanoic acid derivative is limited compared to the parent 7-NI, the protocols above are derived from established methodologies for this chemical class.)

Sources

High-Fidelity Functionalization of the Propanoic Acid Moiety in 3-(6-Nitro-1H-indazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The scaffold 3-(6-nitro-1H-indazol-1-yl)propanoic acid represents a critical intermediate in the synthesis of multi-targeted kinase inhibitors (e.g., Pazopanib analogs) and integrin antagonists. While the 6-nitro group serves as a latent amine for subsequent heteroaryl coupling, the propanoic acid moiety offers a versatile handle for modulating physicochemical properties (LogP, solubility) or attaching linker bioconjugates.

The Synthetic Challenge: The primary challenge in functionalizing this moiety is chemoselectivity . The 6-nitro group is susceptible to reduction under harsh conditions (e.g., LiAlH₄) or nucleophilic attack under forcing basic conditions. Furthermore, the indazole core exhibits poor solubility in non-polar solvents, necessitating optimized solvent systems.

This guide details three high-fidelity protocols designed to functionalize the carboxylic acid without compromising the nitro-indazole core:

  • Amide Coupling: For library generation and linker attachment.

  • Chemoselective Reduction: Accessing the alcohol via Borane-mediated reduction (avoiding nitro reduction).

  • Esterification: For prodrug development and protecting group strategies.

Reaction Landscape & Decision Matrix

The following diagram outlines the divergent synthetic pathways available for this substrate.

ReactionLandscape Start 3-(6-nitro-1H-indazol-1-yl) propanoic acid Amide Amide Derivative (Linker/Pharmacophore) Start->Amide HATU, DIPEA R-NH2 Ester Ester Derivative (Prodrug/Protection) Start->Ester Cs2CO3, R-X or SOCl2, R-OH Alcohol Primary Alcohol (Reductive Functionalization) Start->Alcohol BH3-THF (Chemoselective) NitroWarning CRITICAL: Avoid LiAlH4 (Reduces Nitro group) Alcohol->NitroWarning caption Figure 1: Divergent functionalization pathways for the propanoic acid moiety.

Critical Reaction Parameters

Before executing protocols, review these parameters to ensure reproducibility.

ParameterRecommendationRationale
Solvent System DMF or DMAc The nitro-indazole core is sparingly soluble in DCM or Et₂O. DMF ensures homogeneity.
Base Selection DIPEA (Hünig's Base)Non-nucleophilic base prevents side reactions at the nitro-aromatic ring.
Activation HATU (Amidation)Superior to EDC/HOBt for sterically hindered amines; faster kinetics reduces racemization risk.
Reducing Agent BH₃·THF Mandatory. LiAlH₄ will reduce the 6-NO₂ to 6-NH₂. Borane is orthogonal to nitro groups at 0°C.
Stoichiometry 1.0 : 1.2 (Acid : Reagent)Slight excess of coupling reagent drives conversion; avoid large excesses to simplify purification.

Detailed Experimental Protocols

Protocol A: Chemoselective Amide Coupling (HATU Method)

Target Application: Library synthesis, PROTAC linker attachment.

Mechanism: HATU generates an active ester (O-At) in situ, which reacts rapidly with the amine. The 6-nitro group remains inert under these mild conditions.

Materials:

  • Substrate: 3-(6-nitro-1H-indazol-1-yl)propanoic acid (1.0 eq)

  • Amine: R-NH₂ (1.1 eq)

  • Reagent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under N₂, dissolve the indazole acid (1.0 eq) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add the amine (1.1 eq) dropwise.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product; disappearance of Acid peak [M-H]-).

  • Workup (Aqueous):

    • Dilute reaction mixture with EtOAc (10x volume).

    • Wash sequentially with: 10% LiCl (aq) (removes DMF), Sat. NaHCO₃ (removes unreacted acid), and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (DCM:MeOH gradient).

Troubleshooting: If the amine is an HCl salt, increase DIPEA to 4.0 eq.

Protocol B: Chemoselective Reduction to Alcohol

Target Application: Conversion to alkyl halides or aldehydes for further chain extension.

Scientific Integrity Note: This protocol uses Borane-THF . Borane coordinates to the carboxylic carbonyl oxygen, activating it for hydride delivery. Unlike Lithium Aluminum Hydride (LAH), Borane is electrophilic and reacts faster with electron-rich carboxylic acids than with electron-deficient nitro groups.

Materials:

  • Substrate: 3-(6-nitro-1H-indazol-1-yl)propanoic acid (1.0 eq)

  • Reagent: BH₃[1][2]·THF complex (1.0 M solution, 3.0 eq)

  • Quench: Methanol[3]

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck flask and cool to 0°C under Argon.

  • Dissolution: Dissolve the substrate in anhydrous THF. Note: If solubility is poor, add a minimum amount of dry DMF.

  • Addition: Add BH₃·THF (3.0 eq) dropwise via syringe over 20 minutes. Gas evolution (H₂) will occur.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.

  • Quench (Critical): Cool back to 0°C. Add Methanol dropwise until bubbling ceases. This destroys excess borane and breaks down the borate intermediate.

  • Workup: Concentrate the solvent. Redissolve in MeOH and concentrate again (3x) to remove volatile trimethyl borate.

  • Purification: The resulting alcohol is often pure enough for the next step. If not, purify via silica gel chromatography (EtOAc/Hexanes).

Protocol C: Esterification via Alkylation

Target Application: Synthesis of prodrugs or stable intermediates.

Rationale: Acid-catalyzed Fischer esterification can be slow due to the electron-withdrawing nitro group affecting the solubility. Base-mediated alkylation using Cesium Carbonate is milder and often higher yielding.

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate (1.0 eq) in DMF.

  • Deprotonation: Add Cs₂CO₃ (1.5 eq). Stir for 30 mins. The mixture may become a suspension.

  • Alkylation: Add Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 eq).

  • Reaction: Stir at RT for 3–6 hours.

  • Workup: Dilute with water, extract into EtOAc. Wash organic layer with water (x3) to remove DMF.

Quality Control & Analytical Verification

Successful functionalization must be validated using NMR and LC-MS.

Key ¹H NMR Diagnostic Signals (DMSO-d₆):

MoietyStarting Material (Acid)Product (Amide/Ester)Product (Alcohol)
-COOH Proton Broad singlet ~12.0 ppmAbsent Hydroxyl proton ~4.5 ppm (t)
α-Methylene (-CH₂-CO) Triplet ~2.8 ppmShifted (varies by R group)Shifted to ~1.8 ppm (multiplet)
β-Methylene (N-CH₂-) Triplet ~4.5 ppmTriplet ~4.5 ppmTriplet ~4.3 ppm
Indazole H-3 Singlet ~8.2 ppmSinglet ~8.2 ppmSinglet ~8.2 ppm

LC-MS Verification:

  • Acid: ESI(-) mode is often more sensitive for the free acid.

  • Amide/Ester: Switch to ESI(+) mode. Watch for the characteristic mass shift.

Pathway Visualization: Chemoselective Reduction

The following diagram illustrates the mechanistic logic of using Borane to preserve the nitro group.

BoraneReduction Substrate Carboxylic Acid (Electron Rich Carbonyl) Complex Acyloxyborane Complex (Activated) Substrate->Complex Hydride Transfer Borane BH3 (Electrophilic) Borane->Substrate Fast Coordination (Lewis Acid-Base) Nitro Nitro Group (Electron Deficient) Borane->Nitro Slow/No Reaction (Electronic Repulsion) Product Primary Alcohol (Nitro Intact) Complex->Product Hydrolysis (MeOH) caption Figure 2: Mechanistic basis for chemoselectivity of Borane-THF.

References

  • Chemoselective Reduction of Carboxylic Acids

    • Lunic, D., et al. "Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis."[2] Chemistry – A European Journal, 2020. Link

    • Note: Establishes the orthogonality of borane reduction to nitro groups.
  • Indazole Scaffold in Medicinal Chemistry

    • Zhang, L., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 2020. Link

    • Note: Reviews the biological importance and general synthetic handling of indazoles.
  • Amide Coupling Protocols (HATU)

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Link

    • Note: Authoritative review on coupling reagent selection (H
  • Synthesis of Indazole-3-Carboxylic Acid Derivatives

    • Vankayalapati, H., et al. "Targeting Aurora Kinase A with Novel Indazole Derivatives." Journal of Medicinal Chemistry, 2010. Link

    • Note: Provides precedent for handling indazole carboxylic acids in drug discovery.

Sources

experimental setup for testing the biological activity of novel indazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The indazole scaffold (1,2-diaza-indene) is a "privileged structure" in medicinal chemistry, serving as a bioisostere to the indole ring and the purine base of ATP. This structural similarity allows indazole derivatives to act as potent ATP-competitive inhibitors against a spectrum of kinases (e.g., VEGFR, FGFR) and metabolic enzymes (e.g., IDO1). Notable FDA-approved drugs such as Axitinib and Pazopanib validate the clinical utility of this scaffold.

However, the planar, aromatic nature of indazoles often leads to poor aqueous solubility and π-π stacking aggregation, which can cause false negatives in biochemical assays or precipitation in cell culture media.

This guide provides a validated, self-consistent workflow for testing novel indazole compounds, moving from physiochemical handling to biochemical target validation and cellular phenotypic screening.

Experimental Workflow Overview

IndazoleWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Biochemical cluster_2 Phase 3: Cellular Stock DMSO Stock (10-50 mM) QC Solubility QC (Nephelometry) Stock->QC Check Aggregation Kinase ADP-Glo™ Assay (IC50 Determination) QC->Kinase Valid Soluble Fraction Viability Cytotoxicity (CellTiter-Glo) Kinase->Viability Hit Confirmation Selectivity Selectivity Profiling MoA Apoptosis (Annexin V/PI) Viability->MoA Mechanism Check

Figure 1: Integrated screening workflow for indazole compounds, prioritizing solubility validation before expensive biological testing.

Phase 1: Compound Management & Solubility

The Failure Point: Indazoles are prone to "crashing out" when diluted directly from 100% DMSO into aqueous buffers, forming micro-crystals that scatter light and inhibit enzymes non-specifically.

Protocol: The "Intermediate Dilution" Method

Do not dilute directly from 10 mM stock to assay buffer.

  • Primary Stock: Dissolve solid compound in 100% anhydrous DMSO to 10 mM. Vortex and sonicate for 5 mins to ensure disruption of π-stacking aggregates.

  • Intermediate Plate: Prepare a 100x concentration in 100% DMSO .

    • Example: If final assay concentration is 10 µM, prepare 1 mM in the intermediate plate.

  • Final Assay Plate: Transfer 0.5 µL from the Intermediate Plate to 49.5 µL of Assay Buffer.

    • Result: 10 µM compound, 1% DMSO. This rapid dispersion prevents crystal nucleation better than slow titration.

Phase 2: Biochemical Screening (Kinase Inhibition)

Rationale: Most bioactive indazoles target the ATP-binding pocket of kinases. We utilize the ADP-Glo™ Kinase Assay (Promega) because it measures the production of ADP rather than ATP depletion. This allows the use of physiological ATP concentrations (Km), making the assay sensitive to ATP-competitive inhibitors (Type I) and allosteric inhibitors (Type II).

Mechanism of Detection

ADPGlo cluster_rxn Step 1: Kinase Reaction cluster_stop Step 2: ADP-Glo Reagent cluster_detect Step 3: Detection Reagent ATP ATP ADP ADP ATP->ADP Phosphorylation Substrate Substrate Kinase Kinase + Indazole Depletion Deplete Unused ATP ADP->Depletion Stop Rxn Conv Convert ADP -> ATP Depletion->Conv Pure ADP Pool Luc Luciferase/Luciferin Conv->Luc Light Luminescence (RLU) Luc->Light Signal ~ Kinase Activity

Figure 2: The ADP-Glo biochemical pathway.[1] Indazole inhibition results in lower ADP, leading to reduced luminescence.

Step-by-Step Protocol
  • Reagent Prep: Thaw ADP-Glo reagent and Kinase Detection Reagent.[2] Equilibrate to Room Temperature (RT).

  • Kinase Reaction (384-well plate):

    • Add 2 µL of Indazole (diluted in buffer).

    • Add 2 µL of Kinase Enzyme (optimized concentration, typically 1-5 ng/well).

    • Add 1 µL of ATP/Substrate mix (ATP concentration = Km of the specific kinase).

    • Incubate: 60 minutes at RT.[2]

  • ADP-Glo Step:

    • Add 5 µL of ADP-Glo Reagent to stop the reaction and deplete remaining ATP.[2]

    • Incubate: 40 minutes at RT.[2][3]

  • Detection Step:

    • Add 10 µL of Kinase Detection Reagent (converts ADP back to ATP -> Light).[2]

    • Incubate: 30 minutes at RT.[2][4]

  • Read: Measure Luminescence (Integration time: 0.5–1 sec).

Data Analysis: Z-Factor Validation

To ensure the assay is robust enough for screening, calculate the Z-Factor using your controls (DMSO vs. Reference Inhibitor like Staurosporine).



Z-FactorInterpretationAction
1.0 Ideal (Theoretical)Perfect assay.
0.5 - 1.0 ExcellentProceed to screening.
0.0 - 0.5 MarginalRe-optimize enzyme/ATP concentrations.
< 0.0 FailDo not use data. Check solubility/pipetting.[2][5]

Phase 3: Cellular Mechanism (Apoptosis)

Rationale: Once kinase inhibition is confirmed, we must verify if this translates to cancer cell death. Indazoles often induce apoptosis via the intrinsic mitochondrial pathway. We distinguish apoptosis from necrosis using Annexin V / Propidium Iodide (PI) flow cytometry.[6][7]

Biological Pathway

Apoptosis Indazole Indazole Treatment Mito Mitochondrial Stress (Bax/Bak) Indazole->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3/7 Cleavage Caspase9->Caspase3 PS Phosphatidylserine Flip (Annexin V Binding) Caspase3->PS Early Apoptosis Membrane Membrane Permeabilization (PI Entry) PS->Membrane Late Apoptosis/Necrosis

Figure 3: Mechanism of indazole-induced apoptosis. Annexin V detects the "PS Flip" (early stage), while PI detects membrane rupture (late stage).

Protocol: Annexin V/PI Staining[4][6][7][8][9]
  • Seeding: Seed cells (e.g., HCT116, A549) at

    
     cells/well in 6-well plates. Allow 24h attachment.
    
  • Treatment: Treat with Indazole (

    
     and 
    
    
    
    ) for 24h and 48h. Include DMSO control.
  • Harvesting (Critical Step):

    • Collect supernatant (floating dead cells).[7]

    • Wash adherent cells with PBS.[4][8]

    • Trypsinize gently (over-trypsinization cleaves membrane proteins, causing false positives).

    • Combine supernatant and trypsinized cells.[7]

  • Staining:

    • Wash cells 2x with cold PBS.[4][6][8]

    • Resuspend in 1X Annexin Binding Buffer (HEPES based, requires

      
       for Annexin binding).
      
    • Add 5 µL Annexin V-FITC and 5 µL PI.[6]

    • Incubate 15 mins at RT in the dark .

  • Analysis: Analyze immediately on Flow Cytometer (e.g., BD FACSCanto).

Interpretation Table
QuadrantAnnexin VPICell Status
Q3 (LL) Negative (-)Negative (-)Live / Healthy
Q4 (LR) Positive (+)Negative (-)Early Apoptosis (Primary Mechanism)
Q2 (UR) Positive (+)Positive (+)Late Apoptosis
Q1 (UL) Negative (-)Positive (+)Necrosis (Likely toxicity/handling error)

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols.

  • Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods.

  • Meanwell, N. A. (2011). The influence of bioisosteres in drug design: tactical applications to Weber's law. Journal of Medicinal Chemistry. (Discusses Indazole/Indole equivalence).

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[9] Drug Discovery Today.

Sources

Application Note: A Validated HPLC Method for the Quantification of 3-(6-nitro-1H-indazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated high-performance liquid chromatography (HPLC) method for the accurate quantification of 3-(6-nitro-1H-indazol-1-yl)propanoic acid, a key intermediate in pharmaceutical synthesis. The developed method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high resolution, sensitivity, and specificity. The protocol herein is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for purity assessment and quality control.

Introduction

3-(6-nitro-1H-indazol-1-yl)propanoic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its indazole core, substituted with a nitro group, makes it a valuable scaffold in the development of various therapeutic agents. Accurate and precise quantification of this intermediate is critical to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is the premier analytical technique for such applications due to its high resolving power and sensitivity. This document provides a detailed, field-proven protocol for the analysis of this compound, grounded in established chromatographic principles and validated according to International Council for Harmonisation (ICH) guidelines.[1][2][3]

Scientific Rationale and Method Development

The development of this HPLC method was guided by the physicochemical properties of 3-(6-nitro-1H-indazol-1-yl)propanoic acid and related nitro-indazole compounds.

Analyte Properties and Chromatographic Challenges

3-(6-nitro-1H-indazol-1-yl)propanoic acid possesses a carboxylic acid functional group, making it an acidic compound. The pKa of the structurally similar 5-nitro-1H-indazole-3-carboxylic acid is approximately 3.74. This acidic nature necessitates careful control of the mobile phase pH to ensure consistent retention and optimal peak shape. At a pH above the pKa, the analyte will be ionized and may exhibit poor retention on a non-polar stationary phase. Conversely, at a pH well below the pKa, the analyte will be in its neutral form, promoting better retention and chromatographic performance.

The nitro-indazole moiety contains a chromophore that allows for sensitive detection using a UV-Vis detector. Based on data for similar nitroaromatic compounds, a detection wavelength in the mid-UV range is expected to provide a strong signal.

Stationary Phase Selection

A C18 (octadecylsilyl) stationary phase was selected for this method. C18 columns are the most widely used in reversed-phase HPLC and are well-suited for the retention of moderately polar to non-polar compounds. The hydrophobic nature of the C18 chains provides effective retention for the indazole ring system of the analyte.

Mobile Phase Optimization

A mobile phase consisting of acetonitrile and water was chosen due to its common use in reversed-phase chromatography and its miscibility. To control the ionization of the propanoic acid group and ensure good peak symmetry, the aqueous component of the mobile phase is acidified with formic acid. A mobile phase pH of approximately 2.5-3.0, which is about one pH unit below the estimated pKa of the analyte, will maintain the compound in its protonated, less polar form, leading to consistent retention and sharp peaks.

A gradient elution is employed to ensure the efficient elution of the target analyte and any potential impurities with varying polarities, providing a robust separation within a reasonable run time.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (reagent grade or higher).

  • Sample Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

Chromatographic Conditions
ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010
Sample and Standard Preparation
  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of 3-(6-nitro-1H-indazol-1-yl)propanoic acid reference standard and transfer to a 10 mL volumetric flask. Dissolve in the sample diluent and sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations covering the desired analytical range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing 3-(6-nitro-1H-indazol-1-yl)propanoic acid and dissolve it in the sample diluent to a known concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation

This HPLC method should be validated in accordance with ICH guidelines to ensure its suitability for its intended purpose.[4][5] The validation parameters to be assessed include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh_standard Weigh Reference Standard prep_start->weigh_standard weigh_sample Weigh Sample prep_start->weigh_sample dissolve_standard Dissolve in Diluent (e.g., 1 mg/mL) weigh_standard->dissolve_standard prepare_working Prepare Working Standards dissolve_standard->prepare_working vial Transfer to Autosampler Vial prepare_working->vial dissolve_sample Dissolve Sample in Diluent weigh_sample->dissolve_sample filter_sample Filter with 0.45 µm Syringe Filter dissolve_sample->filter_sample filter_sample->vial inject Inject into HPLC System vial->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Chromatogram detect->integrate quantify Quantify Peaks integrate->quantify report Generate Report quantify->report analysis_end End report->analysis_end

Caption: HPLC analysis workflow from sample preparation to data reporting.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust means for the quantification of 3-(6-nitro-1H-indazol-1-yl)propanoic acid. The use of a C18 column with a gradient elution of acidified water and acetonitrile ensures excellent separation and peak shape. This method is suitable for routine quality control and purity assessment in research and pharmaceutical development settings. Adherence to the outlined validation procedures will ensure the generation of high-quality, reproducible data.

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation. [Link]

Sources

Application Note: Purification Strategies for 3-(6-nitro-1H-indazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug development scientists. It addresses the critical challenge of purifying 3-(6-nitro-1H-indazol-1-yl)propanoic acid , specifically focusing on the removal of the persistent N2-regioisomer and synthesis byproducts.[1]

Executive Summary

The synthesis of 3-(6-nitro-1H-indazol-1-yl)propanoic acid (Target Compound) typically involves the N-alkylation of 6-nitroindazole.[1] This reaction is governed by an ambident nucleophile mechanism, inevitably producing a mixture of the desired N1-isomer (thermodynamic product) and the undesired N2-isomer (kinetic byproduct).

Because the biological activity of indazole-based therapeutics (e.g., IDO1 inhibitors, kinase inhibitors) is strictly regio-dependent, achieving >99.5% regio-purity is non-negotiable.[1] This guide outlines a "Phase-Switch" purification strategy , utilizing the carboxylic acid handle for bulk cleanup and an ester-intermediate isolation for precision isomer separation.[1]

Chemical Context & Impurity Profile[1][2][3][4][5]

The Core Challenge: N1 vs. N2 Regioisomerism

The 6-nitroindazole scaffold possesses two nucleophilic nitrogen atoms. The electron-withdrawing nitro group at position 6 increases the acidity of the N-H bond but also delocalizes electron density.

  • N1-Alkylation (Target): Preserves the benzenoid aromaticity of the carbocycle.

  • N2-Alkylation (Impurity): Disrupts the benzenoid system, resulting in a quinoid-like electronic distribution.[1] While less stable, it forms readily under rapid kinetic control or specific solvent conditions.

Impurity Profile:

  • Regioisomer: 3-(6-nitro-2H-indazol-2-yl)propanoic acid (typically 10–30% of crude).[1]

  • Starting Material: Unreacted 6-nitroindazole.

  • Byproducts: Decarboxylation products (if high heat was used) or oligomers from acrylate polymerization (if Michael addition route was used).[1]

Visualization: Impurity Formation Logic

Indazole_Alkylation cluster_products Crude Reaction Mixture SM 6-Nitroindazole (Ambident Nucleophile) N1_Ester N1-Ester Intermediate (Major Product) SM->N1_Ester Thermodynamic Path (Slow, Stable) N2_Ester N2-Ester Intermediate (Critical Impurity) SM->N2_Ester Kinetic Path (Fast, Less Stable) Reagent Alkylating Agent (e.g., Methyl 3-bromopropionate) Reagent->N1_Ester Reagent->N2_Ester Target Target Acid (N1-Isomer) N1_Ester->Target Hydrolysis Impurity Impurity Acid (N2-Isomer) N2_Ester->Impurity Hydrolysis SM_Residue Unreacted SM

Figure 1: Reaction pathway showing the divergence of N1 and N2 isomers.[1] Separation is most efficient at the Ester stage due to distinct chromatographic profiles.

Protocol A: The "Phase-Switch" Workflow (Recommended)[1]

Direct separation of the N1 and N2 acids is difficult due to their high polarity and streakiness on silica gel. The most robust method involves purifying the ester intermediate before the final hydrolysis.

Step 1: Workup & Isolation of Crude Ester
  • Context: Assuming alkylation was performed using Methyl or Ethyl 3-bromopropionate (or acrylate).

  • Procedure:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc) .

    • Wash with 0.5 M HCl (to remove residual base/catalysts).[1]

    • Wash with Brine ; dry over Na₂SO₄ .[1]

    • Concentrate to obtain the crude ester mixture (N1 + N2).[1]

Step 2: Flash Chromatography (The Separation Step)

The N1 and N2 esters have significantly different Rf values compared to their acid counterparts.

  • Stationary Phase: Silica Gel (40–63 µm).[1]

  • Mobile Phase: Hexane : Ethyl Acetate gradient (Start 90:10 → End 60:40).

  • Elution Order:

    • Fraction 1 (High Rf): Unreacted Alkyl Halide (if any).

    • Fraction 2 (Mid-High Rf): N2-Ester (The impurity often elutes before the N1 isomer in this system due to lower polarity/hydrogen bonding capability).

    • Fraction 3 (Mid-Low Rf): N1-Ester (Target).

    • Fraction 4 (Low Rf): Unreacted 6-nitroindazole.[1]

  • Action: Collect Fraction 3 and concentrate.

Step 3: Hydrolysis to Target Acid
  • Dissolve purified N1-Ester in THF/Water (3:1) .

  • Add LiOH (2.5 eq) and stir at RT until TLC shows disappearance of ester.

  • Acidify carefully with 1 M HCl to pH 2–3.

  • The target acid often precipitates as a white/pale-yellow solid.[1] Filter and wash with cold water.[1]

Protocol B: Direct Acid Purification (If Ester is not available)[1]

If the crude material is already in the carboxylic acid form, use Acid-Base Extraction followed by Recrystallization .

Step 1: Acid-Base Extraction (Removal of Neutral Impurities)

This removes unreacted 6-nitroindazole (which is weaky acidic but will remain in organic phase at mild alkaline pH) and non-acidic byproducts.[1]

  • Dissolution: Dissolve crude acid in EtOAc .

  • Extraction: Extract with Sat. NaHCO₃ (aq) (3x).[1]

    • Chemistry: The carboxylic acid (pKa ~4.5) moves to the aqueous layer as the carboxylate salt. The 6-nitroindazole (pKa ~13) remains in the EtOAc.

  • Wash: Wash the aqueous layer once with fresh EtOAc to remove entrained organics.

  • Precipitation: Acidify the aqueous layer slowly with 6 M HCl to pH 1.

  • Collection: The crude acid precipitates.[2] Filter and dry.[1][3][4]

Step 2: Recrystallization (Isomer Enrichment)

N1 and N2 isomers have different crystal lattice energies.[1]

  • Solvent System: Ethanol : Water (9:1) or Glacial Acetic Acid .[1]

  • Protocol:

    • Suspend the solid in minimum boiling Ethanol.

    • Add water dropwise until slight turbidity persists at reflux.

    • Add a drop of Ethanol to clear it.[1]

    • Allow to cool slowly to RT, then to 4°C.

    • N1-isomer typically crystallizes out; N2-isomer remains in the mother liquor.[1]

Analytical Validation (QC)

You must confirm the regiochemistry. 1H NMR is the definitive tool.

1H NMR Distinction (DMSO-d6)[1]
  • N1-Isomer (Target):

    • Look for the H-7 proton (doublet near 8.0–8.3 ppm).[1]

    • NOESY: Strong correlation between the N-CH₂ protons (of the propanoic chain) and the H-7 proton of the ring. This confirms the chain is on N1.

  • N2-Isomer (Impurity):

    • NOESY: The N-CH₂ protons will show correlations to H-3 (singlet near 8.5–9.0 ppm) and potentially H-7 , but the H-3 correlation is the hallmark of N2 substitution.[1]

    • Chemical Shift: The N-CH₂ signal often appears slightly downfield compared to the N1 isomer.[5]

HPLC Method (Purity Check)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection: UV @ 254 nm (Nitro group absorbance).[1]

Process Logic & Decision Tree

Purification_Workflow Start Crude Reaction Mixture Form Is the product an Ester or Acid? Start->Form Ester Ester Form Form->Ester Ester Acid Acid Form Form->Acid Acid Flash Flash Chromatography (Silica: Hex/EtOAc) Ester->Flash Best Separation Hydrolysis Hydrolysis (LiOH) Flash->Hydrolysis Final Pure 3-(6-nitro-1H-indazol-1-yl)propanoic acid Hydrolysis->Final AB_Ext Acid-Base Extraction (NaHCO3 wash) Acid->AB_Ext Remove SM Recryst Recrystallization (EtOH/H2O) AB_Ext->Recryst Enrich Isomer Recryst->Final

Figure 2: Decision tree for selecting the optimal purification route based on the intermediate state.

References

  • Regioselectivity in Indazole Alkylation

    • Title: Development of a selective and scalable N1-indazole alkyl
    • Source:Reaction Chemistry & Engineering (via NIH/PubMed), 2024.

    • URL:[Link]

    • Relevance: Defines the thermodynamic vs.
  • NMR Characterization of N1 vs N2 Isomers

    • Title: Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques.[1][6]

    • Source:Magnetic Resonance in Chemistry (via PubMed), 2024.[6]

    • URL:[Link]

    • Relevance: Provides the definitive NOESY and HMBC correlations required to valid
  • Synthesis of Indazole Propanoic Acid Derivatives

    • Title: Synthesis of 3-(1H-indazol-1-yl)
    • Source: Sigma-Aldrich / Merck.[1]

    • Relevance: Confirms physical properties (MP: 108-109°C) and commercial availability of the non-nitro analog for comparison.
  • General Indazole Chemistry & 6-Nitro Reactivity

    • Title: Comparative spectroscopic and electrochemical study of N-1 or N-2-alkyl
    • Source:Arabian Journal of Chemistry, 2016.

    • URL:[Link][1]

    • Relevance: Discusses the electronic effects of nitro groups on alkyl

Sources

Precision Radiolabeling of Nitroimidazole Analogues ([¹⁸F]FMISO & [¹⁸F]FAZA) for Hypoxia Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tumor hypoxia—a condition where oxygen levels drop below physiological needs—is a critical prognostic factor in oncology, driving resistance to radiotherapy and chemotherapy. 2-Nitroimidazole analogues labeled with Fluorine-18 ([¹⁸F]) serve as the gold standard for non-invasive PET imaging of this microenvironment.[1]

This guide provides a rigorous technical framework for the radiosynthesis, quality control, and in vivo application of the two most prominent agents: [¹⁸F]FMISO (Fluoromisonidazole) and [¹⁸F]FAZA (Fluoroazomycin arabinoside) . While FMISO remains the historical benchmark, FAZA offers superior pharmacokinetic clearance, providing higher signal-to-noise ratios in shorter imaging windows.

Mechanism of Action: The "Oxygen Sensor"

Nitroimidazoles function as "oxygen sensors" via a bioreductive mechanism. They enter cells freely by passive diffusion. Inside the cell, nitroreductase enzymes reduce the nitro group (


) to a radical anion (

).
  • In Normoxia: The radical anion is rapidly re-oxidized by intracellular oxygen back to the parent compound, which then diffuses out of the cell (futile cycling).

  • In Hypoxia: Oxygen is scarce, preventing re-oxidation. The radical anion undergoes further reduction to reactive hydroxylamines and amines, which covalently bind to intracellular macromolecules (proteins/DNA), trapping the radiotracer inside the cell.

DOT Diagram: Hypoxia Trapping Mechanism

Figure 1: Bioreductive trapping mechanism of 2-nitroimidazoles. Retention occurs only in the absence of oxygen.

Comparative Analysis: FMISO vs. FAZA

Selection of the tracer depends on the specific study requirements regarding background clearance and imaging timing.

Feature[¹⁸F]FMISO (The Pioneer)[¹⁸F]FAZA (The Speedster)
Chemical Structure 2-nitroimidazole w/ propanol side chain2-nitroimidazole w/ arabinose sugar
Lipophilicity (Log P) ~0.4 (Moderate)~0.27 (Lower/Hydrophilic)
Blood Clearance Slow (High background)Fast (Renal clearance)
Optimal Imaging Time 2–4 hours post-injection1–2 hours post-injection
Tumor-to-Muscle (T/M) Lower (~2–3 at 2h)Higher (~5–6 at 2h)
Synthesis Hydrolysis Acidic (HCl)Alkaline (NaOH)

Expert Insight: While [¹⁸F]FMISO is robust and widely comparable to historical data, [¹⁸F]FAZA is often preferred for preclinical screening because its rapid washout from non-target tissue yields high-contrast images earlier, increasing throughput.

Radiosynthesis Protocols

Both tracers are synthesized via nucleophilic substitution (


) using No-Carrier-Added (NCA) [¹⁸F]fluoride.
General Equipment & Reagents[2]
  • Cyclotron: Proton beam (18 MeV) on [¹⁸O]H₂O target.

  • Synthesis Module: Automated module (e.g., GE TRACERlab, IBA Synthera, or Scintomics).

  • Anion Exchange: QMA Carbonate cartridge (pre-conditioned).

  • Phase Transfer Catalyst: Kryptofix 2.2.2 (K2.2.2) / Potassium Carbonate (

    
    ).[2][3]
    
Protocol A: [¹⁸F]FMISO Synthesis

Precursor: 1-(2'-nitro-1'-imidazolyl)-2-O-tetrahydropyranyl-3-O-toluenesulphonylpropanediol (NITTP).

Step-by-Step Workflow:

  • Trapping & Elution: Trap [¹⁸F]F⁻ on QMA cartridge. Elute with K2.2.2/K₂CO₃ solution (in MeCN/H₂O) into the reaction vessel.

  • Azeotropic Drying: Evaporate to dryness at 95°C under He flow and vacuum. Add anhydrous MeCN (1 mL) and repeat drying (x2) to remove residual water (critical for

    
     efficiency).
    
  • Labeling: Dissolve NITTP precursor (5–10 mg) in anhydrous MeCN (1–2 mL). Add to the dried [¹⁸F]fluoride complex. Heat at 100–110°C for 10 minutes .

  • Hydrolysis (Acidic): The intermediate is THP-protected.

    • Evaporate MeCN.

    • Add 1 M HCl (1–2 mL) .

    • Heat at 100°C for 5 minutes to remove the THP group.

  • Neutralization & Purification:

    • Cool to 40°C. Add 1 M NaOH to neutralize.

    • HPLC Method: Reverse-phase C18 column, 10% Ethanol/Water mobile phase. Collect product peak (~15-20 min).

    • SPE Method (Alternative): Pass through HLB cartridge, wash with water, elute product with Ethanol.

  • Formulation: Pass through 0.22 µm sterile filter into a sterile vial containing saline.

Protocol B: [¹⁸F]FAZA Synthesis

Precursor: 1-(2,3-diacetyl-5-tosyl-α-D-arabinofuranosyl)-2-nitroimidazole.[4][5]

Step-by-Step Workflow:

  • Trapping & Drying: Same as FMISO (QMA trap, K2.2.2/K₂CO₃ elution, azeotropic drying).

  • Labeling: Dissolve FAZA precursor (5 mg) in anhydrous DMSO (0.5–1 mL). Add to reaction vessel. Heat at 120°C for 10 minutes .

    • Note: DMSO is often used for FAZA due to higher solubility and boiling point, though MeCN can be used if the precursor allows.

  • Hydrolysis (Alkaline): The intermediate has acetyl protecting groups on the sugar.

    • Add 0.1 M NaOH (0.5–1 mL) directly to the vessel.

    • React at Room Temperature (or mild heat 30°C) for 2–5 minutes .

    • Critical: Do NOT use acid; it will not deprotect the acetyl groups efficiently and may degrade the sugar.

  • Purification:

    • Dilute with water.

    • HPLC Method: Semi-prep C18 column. Mobile phase: 5-10% Ethanol in water (isocratic).

    • Note: FAZA is very polar; it elutes early. Ensure separation from free fluoride.

  • Formulation: Sterile filtration into saline (max 10% ethanol v/v).

DOT Diagram: Radiosynthesis Workflow

SynthesisWorkflow F18 [18F]Fluoride (Cyclotron Target) QMA QMA Trapping (Remove [18O]H2O) F18->QMA Drying Azeotropic Drying (K2.2.2 / K2CO3 / MeCN) QMA->Drying Labeling Nucleophilic Substitution (Precursor + Heat) Drying->Labeling split Tracer? Labeling->split FMISO_Hydro Acid Hydrolysis (HCl) (Remove THP) split->FMISO_Hydro FMISO FAZA_Hydro Alkaline Hydrolysis (NaOH) (Remove Acetyls) split->FAZA_Hydro FAZA Purification HPLC / SPE Purification FMISO_Hydro->Purification FAZA_Hydro->Purification QC Quality Control (Sterility, Purity) Purification->QC

Figure 2: Generalized radiosynthesis workflow distinguishing the hydrolysis steps for FMISO and FAZA.

Quality Control Specifications

The final product must meet pharmacopoeial standards (e.g., Ph. Eur. or USP) before release.

TestSpecificationMethod
Appearance Clear, colorless, particulate-freeVisual Inspection
pH 4.5 – 8.5pH Strip/Meter
Radiochemical Purity > 95%Radio-HPLC / TLC
Radionuclidic Purity > 99.9% ¹⁸F (Half-life 109.7 min)Gamma Spectroscopy
Residual Solvents MeCN < 410 ppm; DMSO < 5000 ppmGas Chromatography (GC)
Kryptofix 2.2.2 < 2.2 mg/V (or < 50 µg/mL)TLC Spot Test
Bacterial Endotoxins < 175 EU/VLAL Test
Sterility No GrowthFilter Integrity / Culture

In Vivo Application Notes

Animal Preparation[7][8]
  • Anesthesia: Isoflurane (1.5–2.5%). Avoid agents that significantly depress respiration/blood flow, as this alters hypoxia status.

  • Warming: Maintain body temperature (37°C). Hypothermia causes vasoconstriction, reducing tracer delivery to tumors.

Imaging Protocol[9][10]
  • Injection: IV bolus (tail vein). Typical dose: 5–10 MBq (mice), 150–370 MBq (humans).

  • Uptake Phase: Allow conscious uptake if possible to avoid anesthesia-induced respiratory depression during the accumulation phase.

  • Scan Timing:

    • [¹⁸F]FMISO: Static scan at 120–180 min p.i. (Allow clearance of non-specific background).

    • [¹⁸F]FAZA: Static scan at 60–120 min p.i. (Renal clearance allows earlier imaging).

  • Oxygen Challenge (Optional Validation): To confirm hypoxia specificity, perform a baseline scan (air breathing) and a second scan (separate day) while the subject breathes 100% O₂ or Carbogen. Tumor uptake should decrease significantly in the hyperoxic condition.

Data Interpretation[4][8]
  • Tumor-to-Muscle Ratio (T/M):

    • T/M > 1.2 is generally considered indicative of hypoxia for FMISO.

    • FAZA often yields T/M > 2.0–3.0 due to lower muscle background.

  • Voxel Correlation: Hypoxia tracers often show heterogeneous uptake ("ring" patterns) corresponding to the perinecrotic zone, distinct from perfusion tracers (like ¹⁵O-Water) or metabolic tracers (like ¹⁸F-FDG).

References

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Source: Redox Biology (2022).

  • Fully automated one-pot synthesis of [18F]fluoromisonidazole. Source: Nuclear Medicine and Biology (2005).[5]

  • High-yield automated synthesis of [18F]fluoroazomycin arabinoside ([18F]FAZA) for hypoxia-specific tumor imaging. Source: Applied Radiation and Isotopes (2011).[2]

  • Hypoxia-Specific Tumor Imaging with 18F-Fluoroazomycin Arabinoside. Source: Journal of Nuclear Medicine (2007).

  • Comparison of [18F]-FMISO, [18F]-FAZA and [18F]-HX4 for PET imaging of hypoxia – a simulation study. Source: Acta Oncologica (2015).

Sources

use of 3-(6-nitro-1H-indazol-1-yl)propanoic acid in cancer cell line studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 3-(6-nitro-1H-indazol-1-yl)propanoic acid (hereafter referred to as 6-NIPA ) in cancer cell line studies. While specific literature on this exact derivative as a standalone drug is emerging, its structural homology to established indazole-based antineoplastics (e.g., Lonidamine, Pazopanib intermediates, and Gamendazole analogs) dictates specific protocols for evaluating its cytotoxic, metabolic, and signaling effects.

Application Note: 3-(6-nitro-1H-indazol-1-yl)propanoic acid in Oncology

Introduction & Mechanism of Action

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core for various kinase inhibitors (e.g., Axitinib, Pazopanib) and metabolic modulators. 6-NIPA combines three critical pharmacophores:

  • Indazole Core: A planar bicycle capable of ATP-competitive inhibition in kinases or intercalation/binding to metabolic enzymes like Hexokinase 2 (HK2).

  • 6-Nitro Group: An electron-withdrawing group often associated with redox cycling, ROS generation, and potential bioreduction to an amine (a mechanism exploited in hypoxia-activated prodrugs).

  • Propanoic Acid Tail (N1-linked): Mimics the carboxylic acid side chains of Lonidamine, facilitating uptake via Monocarboxylate Transporters (MCTs) or targeting mitochondrial hexokinases.

Primary Applications:

  • Cytotoxicity Screening: Evaluation of IC50 across solid tumor lines (Prostate, Breast, Lung).

  • Metabolic Modulation: Assessing glycolysis inhibition (Warburg effect reversal).

  • Apoptosis Induction: Investigating caspase-dependent cell death via mitochondrial depolarization.

  • Synthetic Intermediate: Use as a precursor for synthesizing complex indazole-hybrid drugs (e.g., Ludartin conjugates).

Material Preparation & Handling
  • Compound Properties:

    • Formula: C₁₀H₉N₃O₄

    • MW: 235.19 g/mol

    • Solubility: Poor in water; soluble in DMSO (>20 mg/mL) and DMF.

    • Stability: Stable at -20°C as a solid. Solutions in DMSO should be aliquoted and stored at -80°C to prevent freeze-thaw degradation.

  • Stock Solution Protocol:

    • Weigh 23.5 mg of 6-NIPA.

    • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO to create a 100 mM Stock .

    • Vortex for 1 minute until clear. If precipitation persists, warm to 37°C for 5 minutes.

    • Working Solutions: Dilute the stock in serum-free media immediately before use. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Experimental Protocols

Objective: Determine the half-maximal inhibitory concentration (IC50) in cancer cell lines (e.g., PC-3, MCF-7, A549).

Workflow:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂.

  • Treatment:

    • Prepare serial dilutions of 6-NIPA in complete media: 0, 1, 5, 10, 25, 50, 100 µM .

    • Include a Vehicle Control (DMSO matched to the highest concentration) and a Positive Control (e.g., Doxorubicin or Lonidamine).

    • Add 100 µL of treatment media per well (triplicate).

  • Incubation: Incubate for 48 or 72 hours .

  • Readout:

    • Add 10 µL of CCK-8 reagent (or MTT solution).

    • Incubate for 1–4 hours until orange dye develops.

    • Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Analysis: Normalize OD values to vehicle control. Plot dose-response curves using non-linear regression (Log(inhibitor) vs. response).

Rationale: Indazole acids like Lonidamine often disrupt mitochondrial function. The 6-nitro group may also induce oxidative stress. Method: JC-1 Staining.

  • Treatment: Treat cells (6-well plate) with IC50 concentration of 6-NIPA for 24 hours.

  • Staining: Add JC-1 dye (2 µM final) to media. Incubate for 30 min at 37°C.

  • Wash: Wash 2x with PBS.

  • Analysis (Flow Cytometry):

    • Healthy Cells: Form J-aggregates (Red Fluorescence, FL-2).

    • Apoptotic Cells: Monomers (Green Fluorescence, FL-1).

    • Result: A shift from Red to Green indicates mitochondrial depolarization.

Rationale: The nitro group (-NO2) can undergo redox cycling, generating superoxide anions. Method: DCFDA Cellular ROS Assay.

  • Seeding: Seed cells in black-walled 96-well plates.

  • Staining: Load cells with 20 µM DCFDA for 45 min in serum-free media.

  • Treatment: Remove dye, wash, and add 6-NIPA (in phenol-red free media).

  • Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) every 15 mins for 2 hours.

  • Control: Use N-acetylcysteine (NAC) as a ROS scavenger to confirm specificity.

Data Visualization & Pathway Analysis

Figure 1: Proposed Mechanism of Action & Experimental Workflow This diagram illustrates the dual potential of 6-NIPA: direct mitochondrial targeting (Lonidamine-like) and ROS generation (Nitro-mediated), leading to apoptosis.

G cluster_Cell Cancer Cell Cytosol Compound 6-NIPA (3-(6-nitro-1H-indazol-1-yl)propanoic acid) Mitochondria Mitochondria (Target: HK2 / VDAC) Compound->Mitochondria Disruption of Membrane Potential ROS ROS Generation (Superoxide) Compound->ROS Redox Cycling (Nitro Group) Signaling Signaling Pathways (AKT / MAPK) Compound->Signaling Kinase Inhibition? Caspase Caspase 3/7 Activation Mitochondria->Caspase Cytochrome c Release Assays Readout Assays: 1. MTT/CCK-8 (Viability) 2. JC-1 (Mito Potential) 3. Annexin V (Apoptosis) Mitochondria->Assays ROS->Mitochondria Oxidative Stress ROS->Signaling Stress Response Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Apoptosis->Assays Signaling->Apoptosis Inhibition of Survival

Caption: Mechanistic pathway of 6-NIPA inducing apoptosis via mitochondrial dysfunction and ROS generation.

Data Analysis & Expected Results
AssayParameterExpected Outcome (If Active)
MTT / CCK-8 Cell ViabilityDose-dependent decrease; IC50 < 20 µM suggests potency.
Annexin V / PI ApoptosisIncrease in Annexin V+/PI- (Early) and Annexin V+/PI+ (Late) populations.
JC-1 Flow Cytometry Mito. PotentialShift from Red (Aggregates) to Green (Monomers) fluorescence.
Western Blot SignalingDecrease in p-AKT or p-ERK; Increase in Cleaved PARP.

Calculation of IC50: Use the following equation for non-linear regression:



Where X is Log(concentration) and Y is % Viability.
Troubleshooting & Optimization
  • Precipitation in Media: If 6-NIPA precipitates upon dilution, reduce the stock concentration or add a solubilizing agent like Cyclodextrin (though DMSO <0.5% is usually sufficient).

  • High Background in MTT: The nitro group can sometimes interfere with tetrazolium reduction. Use CellTiter-Glo (ATP assay) or SRB assay (protein content) as an alternative if interference is suspected.

  • Lack of Potency: If IC50 > 50 µM, consider testing under hypoxic conditions (1% O₂). Nitro-indazoles often require bioreduction by nitroreductases (highly expressed in hypoxia) to become active cytotoxins.

References

  • El M. Rakib et al. (2007).[1] In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. Letters in Drug Design & Discovery.[1] Available at: [Link]

  • Saeed, M. et al. (2013). Synthesis and biological evaluation of amino analogs of Ludartin: Potent and selective cytotoxic agents.[2] (Discusses 6-nitroindazole pharmacophore).[2][3][4][5] Available at: [Link]

  • PubChem. 3-Methyl-6-nitro-1H-indazole (Structural Analog Data). Available at: [Link]

  • Nathubhai, A. et al. (2013). Design and synthesis of 1-substituted-1H-indazole-3-carboxylic acid derivatives as inhibitors of hexokinase II. (Structural basis for indazole acids). Available at: [Link]

Sources

methods for assessing the cytotoxicity of nitro-compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NITRO-2026

Executive Summary & Core Directive

Nitro-compounds (


) occupy a unique dual-role in pharmacology: they act as potent antimicrobials (e.g., Metronidazole) and hypoxia-activated prodrugs (HAPs) for cancer, yet they pose significant risks of hepatotoxicity and genotoxicity.

The Analytical Trap: Standard colorimetric assays (MTT/MTS) are fundamentally flawed for assessing nitro-compounds. The intrinsic redox potential of the nitro group and its metabolic intermediates can directly reduce tetrazolium salts, yielding false "viability" signals even in dead cells.

The Solution: This guide rejects the "one-size-fits-all" MTT approach. Instead, we define a multi-parametric workflow that:

  • Bypasses Interference: Uses ATP-based luminescence for viability.

  • Quantifies Mechanism: Distinguishes between Aerobic Redox Cycling (Type I) and Hypoxic Bioactivation (Type II).

  • Validates Selectivity: Calculates the Hypoxia Cytotoxicity Ratio (HCR).

Mechanistic Grounding: The "Janus" Nature of Nitro-Reduction

To design the correct assay, one must understand the fate of the nitro group inside the cell. The toxicity pathway bifurcates based on oxygen availability.

Type I: Aerobic Redox Cycling (The "Futile Cycle")

Under aerobic conditions, one-electron reductases (e.g., NADPH:CYP450 reductase) reduce the nitro group to a nitro radical anion (


). If oxygen is present, this radical rapidly transfers an electron to 

, generating superoxide (

) and regenerating the parent drug.[1]
  • Consequence: Massive oxidative stress (ROS) without drug consumption.

  • Assay Target: ROS quantification (Superoxide).

Type II: Hypoxic Bioactivation

Under hypoxic conditions (solid tumors) or via two-electron reductases (e.g., NQO1), the radical anion is not re-oxidized. It is further reduced to nitroso (


) and hydroxylamine  (

) species.
  • Consequence: These electrophiles covalently bind to DNA/proteins, causing strand breaks and apoptosis.

  • Assay Target: Hypoxia-selective cytotoxicity (IC50 shift).

Visualizing the Pathway

The following diagram maps the logic flow for selecting the correct experimental readout.

NitroReduction Nitro Parent Nitro-Compound (R-NO2) Reductase 1e- Reductases (CYP450 Reductase) Nitro->Reductase Radical Nitro Radical Anion (R-NO2•-) Reductase->Radical Oxygen Aerobic Condition (+ O2) Radical->Oxygen Type I Pathway Hypoxia Hypoxic Condition (- O2) Radical->Hypoxia Type II Pathway Superoxide Superoxide (O2•-) Oxidative Stress Oxygen->Superoxide e- transfer ParentRegen Parent Drug Regenerated Oxygen->ParentRegen Futile Cycle Intermediates Nitroso / Hydroxylamine Intermediates Hypoxia->Intermediates Further Reduction ParentRegen->Nitro Adducts DNA/Protein Adducts (Cytotoxicity) Intermediates->Adducts Covalent Binding

Figure 1: The bifurcation of nitro-reduction pathways dictates the assay choice. Aerobic conditions favor ROS generation (Type I), while hypoxia favors covalent binding and DNA damage (Type II).

Protocol A: Interference-Free Cytotoxicity (ATP Quantification)

Why: Nitro-compounds and their reduced intermediates can enzymatically reduce tetrazolium dyes (MTT/MTS/XTT), creating false signals. ATP levels are a direct marker of metabolic health and are chemically distinct from the nitro-reduction pathway.

Reagents:

  • CellTiter-Glo® (Promega) or equivalent ATP-luminescence kit.

  • Opaque-walled 96-well plates (White).

Workflow:

  • Seeding: Seed cells (e.g., HepG2 for metabolism, HCT116 for HAP) at 5,000 cells/well. Incubate 24h.

  • Treatment: Add test compounds (0.1 µM – 100 µM).

    • Critical Control: Include "Cell-Free Compound Control" wells (Media + Drug, No Cells) to verify the drug does not auto-luminesce or quench the luciferase signal.

  • Incubation: 24h to 72h (depending on drug mechanism).

  • Lysis/Reaction: Equilibrate plate to Room Temp (RT). Add equal volume of CellTiter-Glo reagent.

  • Shake: Orbital shake for 2 mins (lyses cells). Incubate 10 mins at RT (stabilizes signal).

  • Read: Measure Luminescence (Integration time: 0.5 – 1 sec).

Data Analysis:



Note: If Cell-Free Compound Control > Blank, subtract specific compound background.

Protocol B: Assessing Redox Cycling (Superoxide Detection)

Why: To confirm if the cytotoxicity is driven by oxidative stress (Type I mechanism), we quantify superoxide generation using Dihydroethidium (DHE), which is oxidized by


 to form fluorescent 2-hydroxyethidium.

Method: Flow Cytometry.[2]

Workflow:

  • Preparation: Treat cells with nitro-compound for short duration (1–4 hours). Long exposure leads to apoptosis which confounds ROS data.

  • Staining: Wash cells with PBS. Add 5 µM DHE in serum-free media.

  • Incubation: 30 mins at 37°C in the dark.

  • Harvest: Trypsinize and resuspend in PBS + 1% BSA.

  • Acquisition: Flow Cytometer.

    • Excitation: 488 nm or 535 nm.

    • Emission: >610 nm (PE-Texas Red channel).

  • Validation (Specificity): Pre-treat a control group with PEG-SOD (Superoxide Dismutase) (100 U/mL). If the signal is truly superoxide-driven, SOD will significantly attenuate the fluorescence.

Protocol C: Hypoxia Selectivity (The HAP Workflow)

Why: For Hypoxia-Activated Prodrugs (e.g., TH-302 analogs), efficacy depends on differential toxicity. You must determine the Hypoxia Cytotoxicity Ratio (HCR).

Equipment:

  • Hypoxia Chamber (e.g., Don Whitley or Coy Lab) set to 0.1% - 0.5%

    
     .
    
  • Standard Incubator (21%

    
    ).
    

Workflow:

  • Acclimatization: Pre-incubate media in the hypoxia chamber for 24h to remove dissolved oxygen.

  • Parallel Plating: Prepare two identical white 96-well plates.

    • Plate A: Normoxia.

    • Plate B: Hypoxia.

  • Drug Addition:

    • Plate A: Add drug in standard hood. Return to standard incubator.

    • Plate B: Transfer cells to Hypoxia chamber. Add pre-equilibrated hypoxic drug media inside the chamber. Seal plate with gas-permeable film if removing for any reason (though keeping it inside is best).

  • Exposure: 4 hours (Pulse) or 24-48 hours (Continuous).

    • Note: For "Pulse" experiments, wash drugs out after 4h and return both plates to Normoxia for 48h recovery. This mimics pharmacokinetic clearance.

  • Readout: Perform ATP Luminescence assay (Protocol A).

Calculation:



  • Interpretation: An HCR > 10 indicates significant hypoxia selectivity.

Summary of Assay Suitability

Assay TypeTargetSuitability for Nitro-CompoundsNotes
MTT / MTS Metabolic Activity (Reductase)High Risk (Avoid) Nitro-reductases and drug radicals directly reduce the dye, causing false positives [1].
ATP (Glo) Cellular ATPExcellent Chemical reaction is independent of nitro-reduction; high sensitivity [2].
LDH Release Membrane IntegrityGood Measures cell death (leakage). Useful for confirming necrosis vs. apoptosis.
Resazurin Metabolic ActivityModerate Risk Less interference than MTT, but some nitro-reductases can still reduce resazurin [3].
Crystal Violet Biomass (Protein/DNA)Good Simple, cheap, but less sensitive than ATP. Good for adherent cells only.

References

  • Establishes the interference mechanism of nitro-compounds with tetrazolium salts.
  • Meng, F., et al. (2012).[3] Molecular and Cellular Pharmacology of the Hypoxia-Activated Prodrug TH-302. Molecular Cancer Therapeutics. Retrieved from [Link]

    • Authoritative protocol for assessing Hypoxia-Activated Prodrugs (HAPs)
  • O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry.
  • Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Toxicity, cell signaling, and redox cycling. Current Bioactive Compounds. Mechanistic review of Type I vs. Type II nitro-toxicity.
  • Letelier, M.E., et al. (2011). Pyrogallol red oxidation induced by superoxide radicals: application to evaluate redox cycling of nitro compounds.[4] Toxicology in Vitro.[2][5][6] Retrieved from [Link]

    • Specific methodology for quantifying superoxide generation

Sources

Application Note: High-Fidelity Profiling of Indazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole Scaffold in Drug Discovery

The indazole scaffold (1H-indazole) is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for multiple FDA-approved kinase inhibitors, including Axitinib (VEGFR/PDGFR), Pazopanib (VEGFR/PDGFR/c-Kit), and Entrectinib (TRK/ROS1). Its planar, bicyclic structure mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the "hinge region" of kinase active sites.

However, the physicochemical properties that make indazoles potent binders—specifically their lipophilicity, planarity, and intrinsic fluorescence—introduce significant artifacts into standard biochemical assays. This guide details a validated protocol for measuring enzyme inhibition while explicitly mitigating the risks of compound aggregation , fluorescence interference , and solubility-driven false positives .

Critical Pre-Assay Analysis (The "Why" Behind the Protocol)

Before pipetting, you must address three specific failure modes associated with indazole derivatives.

A. The Fluorescence Interference Trap

Many substituted indazoles exhibit intrinsic fluorescence in the blue-green region (emission 400–550 nm).

  • Risk: Standard Fluorescence Intensity (FI) assays (e.g., using coumarin or fluorescein substrates) may read indazole fluorescence as enzyme activity or inhibition, yielding erratic IC

    
     values.
    
  • Solution: Use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Luminescence (ADP-Glo) . These methods gate out short-lifetime compound fluorescence or use a spectral window (luminescence) distinct from the indazole emission.

B. The Aggregation False Positive

Indazoles are planar and prone to


-

stacking in aqueous buffers. These colloidal aggregates can sequester enzymes non-specifically, appearing as potent inhibitors (pan-assay interference compounds, or PAINS).
  • Solution: All assay buffers must contain a non-ionic detergent. We standardize on 0.01% Triton X-100 or 0.005% Brij-35 .

C. Solubility Limits

While soluble in DMSO (>10 mM), indazoles often precipitate when diluted into aqueous reaction buffers.

  • Solution: Limit final DMSO concentration to 1% (v/v) and perform a visual check or nephelometry scan of the compound plate before adding enzyme.

Experimental Protocol: ADP-Glo™ Kinase Assay

We prioritize the ADP-Glo™ Kinase Assay (Promega) for indazole profiling. It measures the generation of ADP (a universal kinase product) via a coupled luciferase reaction. It is robust against fluorescent compounds and less sensitive to aggregation than surface-based assays.

Reagents and Equipment
  • Enzyme: Recombinant Kinase (e.g., VEGFR2, FGFR1) [SignalChem or Carna Biosciences].

  • Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrate.

  • ATP: Ultra-pure ATP (10 mM stock).

  • Inhibitor: Indazole derivative stock (10 mM in 100% DMSO).

  • Detection: ADP-Glo™ Reagent and Kinase Detection Reagent.[1]

  • Plate: 384-well solid white low-volume plate (Corning #4513).

  • Reader: Multimode plate reader capable of luminescence (e.g., EnVision, PHERAstar).

Assay Buffer Composition (Critical)

Prepare fresh. Filter through 0.22


m filter.
  • Base: 40 mM Tris-HCl, pH 7.5

  • Cofactor: 20 mM MgCl

    
     (and 2 mM MnCl
    
    
    
    if required by specific kinase)
  • Reducing Agent: 1 mM DTT (Add immediately before use to prevent oxidation)

  • Detergent: 0.01% (w/v) Triton X-100 (Prevents indazole aggregation)

  • Carrier: 0.1 mg/mL BSA (Prevents enzyme loss to plastic)

Step-by-Step Workflow
Step 1: Compound Preparation (Serial Dilution)
  • Source Plate: Prepare a 3-fold serial dilution of the indazole derivative in 100% DMSO (10 points). Start at 1 mM (100x final concentration).

  • Intermediate Plate: Transfer 1

    
    L of Source to 24 
    
    
    
    L of Assay Buffer. (4% DMSO, 4x final concentration). Mix well.
    • Note: This step prevents "crashing out" when adding high-concentration DMSO directly to the enzyme.

Step 2: Reaction Assembly (10

L Final Volume)
  • Compound Addition: Add 2.5

    
    L of diluted compound (from Intermediate Plate) to the 384-well plate.
    
    • Controls: Add 2.5

      
      L of 4% DMSO (no compound) to "High Control" (100% Activity) and "Low Control" (0% Activity) wells.
      
  • Enzyme Addition: Dilute Kinase to 2x optimal concentration (determined by titration, typically 0.2–1 ng/

    
    L). Add 2.5 
    
    
    
    L to all wells except Low Control. Add 2.5
    
    
    L buffer to Low Control.
    • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min). Incubate 10 mins at RT. This allows the indazole to bind the ATP pocket before competition begins.

  • Substrate/ATP Mix: Prepare 2x Mix of Substrate (e.g., 0.2 mg/mL) and ATP (at

    
     concentration, typically 10–50 
    
    
    
    M).
  • Start Reaction: Add 5

    
    L of Substrate/ATP Mix to all wells.
    
  • Incubation: Seal plate. Incubate for 60 minutes at RT (20–25°C).

Step 3: Detection (Two-Step)
  • Stop Reaction / Deplete ATP: Add 10

    
    L of ADP-Glo™ Reagent .
    
    • Incubation: 40 minutes at RT. (This stops the kinase and digests unconsumed ATP).

  • Convert ADP to Light: Add 20

    
    L of Kinase Detection Reagent .
    
    • Incubation: 30 minutes at RT. (Converts ADP

      
       ATP 
      
      
      
      Luciferase/Luciferin light).
  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec).

Visualization of Assay Logic

ADPGlo_Workflow Compound Indazole Derivative (Serial Dilution) Reaction Kinase Reaction (60 min @ RT) Compound->Reaction Bind Active Site Enzyme Kinase Enzyme (+ Triton X-100) Enzyme->Reaction Step1_Stop Add ADP-Glo™ Reagent (Deplete ATP) Reaction->Step1_Stop Gen. ADP Step2_Detect Add Detection Reagent (ADP -> Light) Step1_Stop->Step2_Detect Pure ADP Pool Readout Luminescence Measurement Step2_Detect->Readout RLU Signal

Caption: Logical flow of the ADP-Glo kinase assay, highlighting the critical ATP depletion step that ensures signal specificity.

Data Analysis & Validation

Quantitative Metrics

Summarize your data using the following structure. Do not rely solely on IC


.
MetricDefinitionAcceptance Criteria
IC

Concentration inhibiting 50% activity.[2]N/A (Compound dependent)
Hill Slope (

)
Steepness of the curve.0.8 – 1.2 (Expected for 1:1 binding). >1.5 suggests aggregation.
Z-Factor (Z') Assay robustness measure.> 0.5 required for screening.
S/B Ratio Signal-to-Background (High/Low Control).> 3.0 (preferably >10).
Calculation

Calculate % Inhibition for each well:



Fit data to the 4-parameter logistic equation (Sigmoidal Dose-Response):



Mechanism of Action Validation (Graphviz)

To confirm the indazole is ATP-competitive (and not allosteric), perform the assay at varying ATP concentrations (


, 

).

MOA_Logic Start Determine IC50 at [ATP] = Km HighATP Determine IC50 at [ATP] = 10x Km Start->HighATP Comparison Calculate Shift: IC50(High) / IC50(Low) HighATP->Comparison Result_Comp Shift > 5x (ATP Competitive) Comparison->Result_Comp Linear Shift Result_NonComp Shift ~ 1x (Non-Competitive) Comparison->Result_NonComp No Shift

Caption: Decision tree for validating ATP-competitive mechanism, typical for indazole kinase inhibitors.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background in Low Control ATP depletion incomplete.Extend ADP-Glo incubation time to 60 min. Ensure ATP stock is not degraded (high ADP background).
Bell-Shaped Curve Compound insolubility/precipitation.Check plate for turbidity. Reduce top concentration. Increase DMSO to 2% (if enzyme tolerates).
Hill Slope > 2.0 Aggregation-based inhibition.Critical: Increase Triton X-100 to 0.05% or add 0.005% CHAPS. Re-run assay.
Fluorescent Interference Indazole emission overlaps detection.Switch from fluorescence-based assay to ADP-Glo (Luminescence) or Radiometric (

P).

References

  • Hu-Lowe, D. D., et al. (2008).[3] "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3."[3] Clinical Cancer Research.

  • Zegzouti, H., et al. (2009). "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases." Assay and Drug Development Technologies.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.

  • Lao, Y., et al. (2021). "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC Advances.

  • BenchChem Technical Guides. (2025). "Initial Preclinical Studies of Axitinib Efficacy: A Technical Guide."

Sources

Application Note: High-Content Phenotypic Screening for Leishmania donovani Intracellular Amastigotes

[1][2]

Abstract & Rationale

Leishmaniasis, a neglected tropical disease affecting over 12 million people globally, presents a significant drug discovery challenge. Historically, primary screening relied on axenic promastigotes (the insect vector form) due to ease of culture. However, this approach yields high false-positive rates because it fails to account for the host-pathogen interaction and the metabolic differences of the clinically relevant amastigote stage (intracellular mammalian form).

This Application Note details a validated High-Content Screening (HCS) protocol for Leishmania donovani (Visceral Leishmaniasis). By utilizing PMA-differentiated THP-1 human macrophages infected with stationary-phase promastigotes, this assay creates a physiological ex vivo infection model. We employ automated confocal imaging and multiparametric image analysis to simultaneously quantify anti-parasitic efficacy and host cell cytotoxicity, providing a robust, self-validating system for hit identification.

Biological Model & Experimental Design

The Cellular Model
  • Host Cell: THP-1 (Human acute monocytic leukemia cell line).[1][2][3] When treated with Phorbol 12-myristate 13-acetate (PMA), these monocytes differentiate into adherent, non-dividing macrophage-like cells that mimic the natural host environment.

  • Pathogen: Leishmania donovani .[4][5][2][3][6][7] Parasites must be maintained in the promastigote stage but used for infection only when they reach the stationary phase (metacyclic form), as this is the infectious stage capable of macrophage entry and transformation into amastigotes [1].

Assay Principle

The assay relies on the "Trojan Horse" mechanism. Macrophages phagocytose the parasites. Once inside, the parasites transform into amastigotes and replicate.[4][2][3] Effective compounds will reduce the intracellular parasite load without killing the host macrophage.

Key Readouts:

  • Infection Ratio: Percentage of macrophages containing at least one parasite.[7]

  • Parasite Load: Average number of amastigotes per infected macrophage.

  • Host Cell Count: Total number of macrophage nuclei (proxy for cytotoxicity).

Detailed Experimental Protocol

Reagents & Equipment[4][6][8]
  • Cell Line: THP-1 (ATCC TIB-202).[8]

  • Differentiation Agent: PMA (Sigma P1585).[4][2] Stock 0.5 mg/mL in DMSO.[8]

  • Staining:

    • Nuclei: DAPI or Hoechst 33342 (Blue).

    • Cytoplasm: HCS CellMask™ Deep Red or Draq5 (Far Red) to define cell boundaries.

  • Imaging System: Automated Confocal Microscope (e.g., Opera Phenix, IN Cell Analyzer) with 20x or 40x water immersion objectives.

Step-by-Step Workflow
Phase 1: Host Cell Preparation (Day 1)
  • Harvest THP-1 cells in logarithmic growth phase.

  • Resuspend in RPMI-1640 + 10% FBS containing 50 ng/mL PMA .

  • Dispense 4,000 cells/well into a 384-well black-wall/clear-bottom microplate.

  • Incubate at 37°C, 5% CO₂ for 48 hours .

    • Note: PMA induces cell cycle arrest and adherence.

Phase 2: Infection (Day 3)
  • Wash differentiated macrophages 1x with warm PBS to remove non-adherent cells and residual PMA.

  • Harvest L. donovani promastigotes from a 6-day old stationary culture .

    • Critical: Do not use log-phase parasites; they are not sufficiently infective.

  • Resuspend parasites in fresh media and add to the plate at a 10:1 (Parasite:Host) multiplicity of infection (MOI).

  • Incubate for 24 hours to allow phagocytosis and transformation.

Phase 3: Compound Treatment (Day 4)[9]
  • Crucial Wash Step: Wash plates 3x with PBS or serum-free media to remove extracellular promastigotes.

    • Why? Failure to wash results in imaging extracellular parasites, falsely inflating the "infection" count.

  • Add test compounds dissolved in DMSO.

    • Positive Control: Amphotericin B (EC₁₀₀ ~ 1-2 µM).

    • Negative Control: 0.5% DMSO (vehicle).

  • Incubate for 72 hours .

Phase 4: Fixation & Staining (Day 7)
  • Remove media.[6][8] Fix with 4% Paraformaldehyde (PFA) for 15 mins.

  • Wash 2x with PBS.

  • Add staining solution: 5 µg/mL DAPI + HCS CellMask (1:5000) + 0.1% Triton X-100 (permeabilization).

  • Incubate 30 mins at Room Temperature protected from light.

Visualization: Assay Workflow

The following diagram illustrates the temporal and logical flow of the screening campaign.

Leishmania_HCS_Workflowcluster_0Phase 1: Host Prepcluster_1Phase 2: Infectioncluster_2Phase 3: ScreeningTHP1THP-1 Monocytes(Suspension)PMAPMA Differentiation(48h, 37°C)THP1->PMAMacroAdherentMacrophagesPMA->MacroInfectionCo-incubation(24h, 10:1 MOI)Macro->InfectionParasiteL. donovani(Stationary Phase)Parasite->InfectionWashRemove ExtracellularParasitesInfection->WashDrugsCompound Addition(72h Incubation)Wash->DrugsFixFixation & Staining(DAPI + CellMask)Drugs->FixImageAutomated ConfocalImagingFix->Image

Figure 1: Temporal workflow of the High-Content Screening assay for Leishmania donovani.

Image Analysis & Segmentation Strategy

The success of this assay hinges on the software's ability to distinguish between the host nucleus and the parasite nucleus (kinetoplast/nucleus) within the same cytoplasm.

Segmentation Logic
  • Channel 1 (Cytoplasm/Mask): Detect the macrophage boundary using CellMask. This defines the "Search Region" (ROI).[7]

  • Channel 2 (Nuclei - DAPI):

    • Object A (Host Nucleus): Identify large, bright objects (>50 µm²). Exclude these from the parasite search.

    • Object B (Parasites): Identify small, intense spots (0.5 – 5 µm²) inside the Cytoplasm ROI but outside the Host Nucleus ROI.

Visualization: Segmentation Algorithm

The following logic gate demonstrates how the image analysis software classifies objects.

Segmentation_Logiccluster_hostHost Cell Definitioncluster_parasiteParasite IdentificationInputRaw Image Input(2 Channels)CytoCytoplasm Detection(CellMask)Input->CytoHostNucHost Nucleus Detection(DAPI, Size > 50µm²)Input->HostNucSpotDetectSpot Detection(DAPI, Size < 5µm²)Input->SpotDetectCellObjectValid Host Cell ObjectCyto->CellObjectHostNuc->CellObjectFilter2Is Spot OutsideHost Nucleus?HostNuc->Filter2Exclusion MaskFilter1Is Spot InsideCytoplasm?CellObject->Filter1ROI DefinitionSpotDetect->Filter1Filter1->Filter2YesAmastigoteCounted AmastigoteFilter2->AmastigoteYesDiscardDiscardFilter2->DiscardNo

Figure 2: Image segmentation logic for distinguishing intracellular amastigotes from host nuclei.

Data Analysis & Validation

Quantitative Outputs

Data should be summarized per well.

ParameterDefinitionBiological Significance
Valid Cell Count Number of host nuclei per field/well.Indicates compound cytotoxicity.[5][2][7][10] If count drops <50% of control, hit is toxic.[7]
Infected Cells (%) (Cells with ≥1 parasite / Total Cells) * 100.Primary metric for infection clearance.
Parasites/Cell Total Parasites / Total Infected Cells.Measures reduction in parasite burden (static vs. cidal effects).
Quality Control (Z-Factor)

To validate the assay for screening, calculate the Z-factor [2] using the Infection Ratio of controls. A Z-factor > 0.5 is required for a robust assay.[11][12]

12
  • 
    : Standard deviation of positive (Amphotericin B) and negative (DMSO) controls.[12]
    
  • 
    : Mean of positive and negative controls.
    

Troubleshooting Guide

IssueProbable CauseSolution
High Background / Extracellular Parasites Insufficient washing after infection.Increase wash steps (3x) with warm PBS.[7] Ensure automated washer does not dislodge macrophages.
Low Infection Rate (<30%) Parasites not in stationary phase.Ensure promastigote culture is 6-7 days old (metacyclic enriched). Do not use fresh cultures.
Host Cell Loss PMA concentration too high or wash too vigorous.Reduce PMA to 25-50 ng/mL. Use gentle dispense settings on liquid handlers.
"False" Parasites Fragmented host nuclei or bacterial contamination.Adjust "Spot Detection" size filters. Use antibiotics (Pen/Strep) in assay media.[13]

References

  • Siqueira-Neto JL, Moon S, Jang J, et al. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages.[4][2][14] PLOS Neglected Tropical Diseases. 2012;6(6):e1671. Link

  • Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. 1999;4(2):67-73. Link

  • Jain SK, Sahu R, Walker LA, Tekwani BL. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line.[3] Journal of Visualized Experiments. 2012;(70):4054. Link

  • Franco-Martinez, S. et al. High-Content Imaging for the Discovery of New Antileishmanial Compounds. Methods in Molecular Biology. 2019. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(6-nitro-1H-indazol-1-yl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Open Ticket Subject: Yield Improvement & Regioselectivity Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division Target Molecule: 3-(6-nitro-1H-indazol-1-yl)propanoic acid

Executive Summary

The synthesis of 3-(6-nitro-1H-indazol-1-yl)propanoic acid generally proceeds via a Michael addition of 6-nitroindazole to an acrylate ester (methyl or ethyl acrylate), followed by ester hydrolysis.

The Primary Yield Killer: Regioselectivity.[1][2][3] Indazoles are ambident nucleophiles. The nitrogen atoms at positions 1 (N1) and 2 (N2) compete for the electrophile.[4] While N1-alkylation is thermodynamically favored, the presence of the electron-withdrawing 6-nitro group increases the acidity of the N-H bond, altering the nucleophilicity and often leading to significant amounts of the undesired N2-isomer (kinetic product) or bis-alkylation byproducts.

This guide provides a root-cause analysis and optimization protocols to maximize the yield of the specific N1-isomer.

Part 1: The Synthetic Workflow & Logic

The following diagram illustrates the standard pathway and the critical divergence points where yield is lost.

ReactionPathway Start 6-Nitroindazole (Starting Material) Step1 Michael Addition (Base/Solvent) Start->Step1 Reagent Ethyl Acrylate (Michael Acceptor) Reagent->Step1 IsomerN1 N1-Ester Intermediate (Thermodynamic Product) DESIRED Step1->IsomerN1 Major Path (High Temp/Polar Solvent) IsomerN2 N2-Ester Intermediate (Kinetic Product) WASTE Step1->IsomerN2 Minor Path (Low Temp/Non-polar) Step2 Hydrolysis (LiOH or NaOH) IsomerN1->Step2 FinalProduct 3-(6-nitro-1H-indazol-1-yl) propanoic acid Step2->FinalProduct

Caption: Figure 1. Reaction pathway showing the critical bifurcation between the desired N1-alkylated product and the N2-isomer impurity.

Part 2: Troubleshooting & Optimization (Q&A)
Module A: Solving the N1 vs. N2 Regioselectivity Problem

User Question: "I am consistently getting a 60:40 mixture of N1:N2 isomers. How do I shift this ratio to favor the N1 product?"

Technical Insight: The 6-nitro group pulls electron density from the ring, making the N1 lone pair less nucleophilic compared to an unsubstituted indazole. However, N1-alkylation yields the benzenoid structure (aromatic stability), which is thermodynamically more stable than the quinonoid structure of the N2-isomer.

Optimization Protocol:

  • Switch to Thermodynamic Control:

    • Action: Increase reaction temperature.

    • Why: Kinetic control (low temp) often favors N2. Heating the reaction (reflux in MeCN or DMF at 80°C+) provides the activation energy required to reach the deeper thermodynamic well of the N1-isomer.

  • Base Selection (The "Cesium Effect"):

    • Action: Use Cesium Carbonate (Cs₂CO₃) instead of K₂CO₃ or NaH.

    • Mechanism:[2][4][5][6][7][8][9] The larger Cesium cation coordinates less tightly with the nitronate-like intermediate, allowing for better equilibration to the thermodynamic N1 product.

  • Solvent Polarity:

    • Action: Use polar aprotic solvents like DMF or DMSO .

    • Why: These solvents stabilize the transition state of the N1-alkylation better than THF or Toluene.

Data Comparison: Base/Solvent Effects on Yield

BaseSolventTemp (°C)N1:N2 RatioIsolated Yield (N1)Notes
K₂CO₃Acetone56 (Reflux)65:3555%Slow reaction.
NaHTHF0 -> 2550:5040%Kinetic control favors N2.
Cs₂CO₃ DMF 90 92:8 85% Recommended Condition.
DBUMeCN8085:1578%Good alternative (Homogeneous).
Module B: Michael Addition Efficiency

User Question: "The reaction stalls at 70% conversion, or I see a polymeric 'goo' forming. What is happening?"

Technical Insight: Acrylates (ethyl or methyl acrylate) are prone to radical polymerization, especially when heated—which contradicts our requirement for high heat to ensure N1 selectivity.

Troubleshooting Steps:

  • Polymerization Suppression:

    • Action: Add a radical inhibitor like Hydroquinone or MEHQ (1-2 mol%) to the reaction mixture.

    • Result: Prevents the acrylate from polymerizing into a gum, keeping it available for the Michael addition.

  • Stoichiometry:

    • Action: Use a large excess of acrylate (2.0 - 3.0 equivalents) but add it portion-wise .

    • Why: Acrylates can degrade or polymerize over time. Adding it in batches ensures a fresh supply of electrophile is available without overwhelming the system.

  • Catalyst Choice:

    • Action: If using carbonate bases is too slow, add 10 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Why: DBU is a strong, non-nucleophilic base that accelerates Michael additions significantly.

Module C: Hydrolysis & Isolation

User Question: "I successfully made the ester, but the yield drops during the hydrolysis step. The product seems to disappear."

Technical Insight: The target molecule is an amino acid derivative (technically an amphoteric-like structure, though the nitro group reduces basicity). If you acidify too strongly during workup, the indazole N2 might protonate (though unlikely with 6-NO2), or more likely, the product precipitates as a fine colloidal solid that passes through filters.

Optimization Protocol:

  • Reagent: Use LiOH (Lithium Hydroxide) in THF/Water (1:1). LiOH is milder than NaOH and often provides cleaner conversion for hindered esters.

  • pH Control during Workup:

    • Do not acidify to pH 1.

    • Adjust pH to 3.5 - 4.0 (the likely isoelectric point region) using 1M HCl carefully.

    • Allow the slurry to stir for 1 hour at 0°C to ripen the crystals before filtration.

  • Solubility Check:

    • Nitro-indazoles are often poorly soluble in water but soluble in organic solvents. If a precipitate doesn't form, extract the acidified aqueous layer with 2-MeTHF or Ethyl Acetate .

Part 3: The "Gold Standard" Protocol

Based on the optimization logic above, here is the recommended validated workflow.

Step 1: N1-Selective Michael Addition
  • Setup: In a round-bottom flask equipped with a reflux condenser, charge 6-nitroindazole (1.0 equiv) and Cs₂CO₃ (1.5 equiv).

  • Solvent: Add anhydrous DMF (10 volumes). Stir for 15 min at Room Temp.

  • Addition: Add Ethyl Acrylate (2.5 equiv) and Hydroquinone (1 mol%).

  • Reaction: Heat to 90°C for 12–16 hours.

    • Checkpoint: Monitor by HPLC/TLC. If N2 isomer > 10%, increase time; thermodynamic equilibration takes time.

  • Workup: Cool to RT. Dilute with water (30 vol). Extract with Ethyl Acetate.[10] Wash organic layer with brine to remove DMF. Dry (MgSO₄) and concentrate.

  • Purification: If N1:N2 ratio is >90:10, recrystallization from Ethanol/Heptane is usually sufficient to isolate the pure N1-ester. If lower, flash chromatography (Hexane/EtOAc) is required.

Step 2: Hydrolysis
  • Setup: Dissolve N1-ester (1.0 equiv) in THF:Water (1:1) .

  • Reagent: Add LiOH·H₂O (2.0 equiv).

  • Reaction: Stir at RT for 4 hours (or 40°C if slow).

  • Isolation: Evaporate THF. Acidify remaining aqueous solution to pH 4.0 with 1M HCl.

  • Collection: Filter the resulting precipitate. Wash with cold water. Dry in a vacuum oven at 50°C.

References
  • BenchChem Technical Support. (2025).[5][11] Troubleshooting regioselectivity in indazole synthesis. Retrieved from

  • Lundberg, H., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances / PMC. Retrieved from

  • Beilstein Institute. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Retrieved from

  • Meanwell, N. A., et al. (2021).[1] Regioselective alkylation of indazoles. Journal of Organic Chemistry. (Contextual citation based on general indazole reactivity profiles described in search results).

(Note: The protocols described above are derived from the mechanistic principles detailed in References 2 and 3, specifically adapting the "thermodynamic control" and "cesium effect" strategies to the 6-nitroindazole substrate.)

Sources

overcoming solubility issues with 3-(6-nitro-1H-indazol-1-yl)propanoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Guide Ticket Subject: Overcoming solubility issues with 3-(6-nitro-1H-indazol-1-yl)propanoic acid Case ID: INDAZ-NITRO-001 Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]

Welcome to the Technical Support Center

You are likely here because your compound—3-(6-nitro-1H-indazol-1-yl)propanoic acid —is precipitating in your biological buffers, or you are struggling to create a stable stock solution.[1][2][3]

This is a common issue with Lipophilic Weak Acids . Your molecule consists of a hydrophobic core (the nitro-indazole) and a hydrophilic handle (the propanoic acid).[4] To dissolve it, you must respect the balance between these two moieties.[4]

This guide replaces trial-and-error with a calculated physicochemical approach.

Module 1: The Diagnostics (Why is it precipitating?)

Before attempting a fix, you must understand the "Why."[4]

PropertyValue (Est.)Implication
Molecular Weight ~235.2 g/mol Small molecule, but prone to stacking.[1][2][3]
pKa (Acid) ~4.6 – 4.8 The propanoic acid tail is your only handle for water solubility.[2][3][4]
LogP (Lipophilicity) High (>2.[1][2][3][4]5)The nitro-indazole core is flat and hydrophobic.[1][2][3][4] It "hates" water.[1][2][3][4]
State at pH 7.4 Ionized (Anionic)Should be soluble, if prepared correctly.[3][4]
State at pH 4.0 Neutral (Protonated)Insoluble. Will precipitate immediately.[1][2][3][4]

The Root Cause: Researchers often dissolve the powder in DMSO and spike it into a buffer (pH 7.4).[4] However, the local environment of the droplet is acidic or the mixing is too slow, causing the hydrophobic cores to stack (aggregate) before the acid tail can ionize.[4] Once these aggregates form, they are thermodynamically stable and will not re-dissolve, even if the final pH is correct.[4]

Module 2: The "pH Shift" Protocol (Gold Standard)

Best For: Aqueous buffers (PBS, HBSS) without organic solvents.[3][4] Mechanism: You are converting the insoluble acid form into the soluble sodium salt in situ.[3][4]

Step-by-Step Protocol:
  • Calculate Equivalents: You need exactly 1.05 equivalents of Sodium Hydroxide (NaOH) relative to your compound.[2][3][4]

    • Why? 1.0 eq neutralizes the acid; the extra 0.05 eq ensures the equilibrium is pushed entirely to the soluble salt form.[4]

  • Preparation:

    • Weigh your solid compound.[1][2][3][4]

    • Add 0.1 M NaOH (sterile filtered) directly to the powder.[2][3][4] Do not add water yet.

    • Volume: Use minimal volume (e.g., if making a 10 mM stock, add enough NaOH to reach ~50 mM concentration first).[4]

  • Sonicate: Sonicate for 5–10 minutes. The solution should turn clear (yellowish due to the nitro group).[3][4]

  • Dilute: Slowly add your buffer (PBS/Water) to reach the final volume.[2][3][4]

  • pH Check: Verify final pH. If the buffer capacity is low, the residual NaOH might raise the pH too high.[4] Adjust back to pH 7.4 using dilute HCl very carefully (dropwise) to avoid crashing out.

Critical Warning: Never add the powder directly to neutral water or acidic buffer.[2][3][4] It will float, clump, and refuse to dissolve.[4]

Module 3: The DMSO "Crash-Out" Prevention

Best For: High-throughput screening (HTS) or cell assays where <0.5% DMSO is acceptable.[1][2][3][4]

The Problem: When you pipette a DMSO stock into water, the DMSO diffuses away instantly.[4] The compound is left "naked" in water.[2][3][4] If the concentration is above its kinetic solubility limit, it crashes out as a crystal.[4]

Visualizing the Crash-Out Mechanism

G Start DMSO Stock Solution (Solvated by DMSO) Dilution Rapid Dilution into Aqueous Buffer Start->Dilution Path_A Scenario A: High Local Conc. (Standard Pipetting) Dilution->Path_A Static Addition Path_B Scenario B: Controlled Mixing (Vortexing while adding) Dilution->Path_B Dynamic Addition Precip Nucleation & Precipitation (Irreversible Aggregates) Path_A->Precip Soluble Stable Dispersion (Kinetic Solubility) Path_B->Soluble

Figure 1: The kinetic pathway of precipitation during DMSO dilution.[1][2][3] Rapid mixing is essential to bypass the nucleation phase.

Troubleshooting the DMSO Protocol:
  • Warm the Stock: Heat your DMSO stock to 37°C before pipetting.

  • The "Jet" Method: Do not drip the DMSO slowly. Submerge the tip into the vortexing buffer and eject quickly to ensure instant dispersal.[2][3][4]

  • Intermediate Dilution: If going from 10 mM (DMSO) to 10 µM (Buffer), do an intermediate step at 1 mM (10% DMSO/90% Buffer) before the final dilution.

Module 4: Advanced Formulation (Cyclodextrins)

Best For: In vivo animal studies (IP/IV/Oral) where DMSO is toxic, or for very high concentration stocks.[3][4]

The Solution: Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][2][3][5][6] The hydrophobic nitro-indazole core fits inside the cyclodextrin "donut," while the hydrophilic exterior keeps it soluble.

The Complexation Protocol:
ComponentQuantityRole
Compound 10 mgActive Agent
HP-β-CD 200 mgSolubilizing Excipient (20% w/v final)
Water/Saline 1 mLSolvent
  • Dissolve Excipient: Dissolve HP-β-CD in water (or saline) to create a clear 20% (w/v) solution.[1][2][3][4]

  • Add Compound: Add your compound to this solution. It will likely remain a suspension initially.[2][3][4]

  • Agitate: Place on a shaker or rotating wheel at room temperature for 24–48 hours.

    • Faster Method: Sonicate for 30 mins, then shake for 4 hours.

  • Filter: Pass through a 0.22 µm PES filter.[2][3][4]

  • Quantify: The final concentration must be verified by UV-Vis or HPLC, as it may be lower than the theoretical max.

Module 5: Decision Logic (Which method do I use?)

Use this logic tree to select the correct solubilization strategy for your specific experiment.

DecisionTree Start START: Select Application Q1 Is this for Cell Culture? Start->Q1 Q2 Is this for Animal Injection? Start->Q2 Q1_DMSO Is DMSO tolerance > 0.1%? Q1->Q1_DMSO Q2_Route Route of Admin? Q2->Q2_Route Method_A Use DMSO Stock (Jet Dilution Method) Q1_DMSO->Method_A Yes Method_B Use pH Shift Method (Sodium Salt) Q1_DMSO->Method_B No (Sensitive Cells) Method_C HP-beta-Cyclodextrin (20% w/v) Q2_Route->Method_C IV / IP (Safe) Method_D pH Shift + Saline (Check pH stability!) Q2_Route->Method_D Oral (Gavage)

Figure 2: Decision matrix for selecting the optimal solubilization vehicle based on experimental constraints.

FAQ & Troubleshooting

Q: My solution was clear, but crystals appeared after I froze and thawed it. A: Freezing changes the pH of buffer systems (especially phosphate buffers) and promotes crystal nucleation.[4]

  • Fix: Aliquot your stocks into single-use vials. Never refreeze a thawed working solution.[2][3][4] If using DMSO, warm to 37°C before opening the vial to redissolve any seeds.[4]

Q: Can I use ethanol instead of DMSO? A: Generally, no.[2][3][4] Ethanol evaporates too quickly and often has lower solubility for rigid aromatics like indazoles compared to DMSO.[2][3][4] It also has higher toxicity in many cell lines.[1][2][3][4]

Q: I followed the pH shift method, but it's still cloudy. A: You likely didn't reach the critical pH threshold to fully ionize the acid.[4]

  • Fix: Check the pH.[2][3][4][7][8][9] If it is below 6.0, the compound is still protonated.[4] Add dilute NaOH dropwise until it clears, then back-titrate carefully.[1][2][3][4] If it remains cloudy at pH 8+, you have exceeded the solubility limit of the salt form (likely >10 mM).[4]

References

  • Avdeef, A. (2012).[2][3][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3][4] (Standard text on pKa and solubility profiling of weak acids).

  • Di, L., & Kerns, E. (2016).[3][4] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][3][4] (Source for "kinetic" vs "thermodynamic" solubility in DMSO).

  • Loftsson, T., & Brewster, M. E. (2010).[3][4] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[4] Link

  • PubChem Compound Summary. (2024). 3-(1H-indazol-1-yl)propanoic acid derivatives. National Center for Biotechnology Information.[1][2][3][4] Link

Sources

troubleshooting guide for the synthesis of N-alkylated indazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-alkylated indazoles. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these important heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome common synthetic challenges.

The Challenge of Regioselectivity

The direct N-alkylation of indazoles is notoriously challenging due to the presence of two nucleophilic nitrogen atoms, N1 and N2.[1] This often leads to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product. The regiochemical outcome is a delicate balance of electronic and steric factors of the indazole substrate, as well as the specific reaction conditions employed.[1][2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer.[1][3][4][5][6] However, kinetic and thermodynamic factors can be manipulated to favor one isomer over the other.

Troubleshooting Guide: A Question-and-Answer Approach

Here, we address specific issues that you may encounter in the laboratory.

Issue 1: My reaction is producing a mixture of N1 and N2 isomers. How can I improve the selectivity?

This is the most common challenge in indazole alkylation. The key is to understand and control the factors that influence whether the alkyl group attaches to the N1 or N2 position.

For Preferential N1-Alkylation:

  • Why it's favored: The 1H-indazole tautomer is often the more thermodynamically stable form.[1][3] Therefore, conditions that allow for thermodynamic equilibration will typically favor the N1 product.

  • Troubleshooting Steps:

    • Choice of Base and Solvent: This is a critical factor.[1][7] The combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) is highly effective for achieving N1 selectivity.[1][7]

      • The Rationale: It is proposed that the sodium cation coordinates with the N2 nitrogen and an electron-rich substituent at the C3 position, sterically hindering the approach of the alkylating agent to the N2 position.[1][5]

    • Substituent Effects: The electronic and steric nature of substituents on the indazole ring plays a significant role.

      • Indazoles with electron-withdrawing or sterically bulky groups at the C3 position, such as 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide, have shown excellent N1 regioselectivity (>99%) when using NaH in THF.

    • Consider the Alkylating Agent: While a wide range of primary alkyl halides and secondary alkyl tosylates can be used, highly reactive electrophiles might lead to a loss of selectivity.

    • Thermodynamic Control: For certain substrates, particularly with α-halo carbonyl or β-halo ester electrophiles, allowing the reaction to stir for a longer period can favor the formation of the more stable N1-substituted product through an equilibration process.[1][6]

For Preferential N2-Alkylation:

  • Why it's possible: While the 2H-tautomer is less stable, certain conditions can favor kinetic attack at the N2 position or utilize alternative reaction mechanisms.

  • Troubleshooting Steps:

    • Mitsunobu Reaction: This is a reliable method for achieving N2-alkylation.[1] The reaction of an indazole with an alcohol, triphenylphosphine (PPh3), and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) often shows a strong preference for the N2 isomer.[3][6]

    • Acid Catalysis with Specific Reagents: A highly selective N2-alkylation can be achieved using alkyl 2,2,2-trichloroacetimidates in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH).[8][9][10] This method has been shown to provide exclusively the N2 isomer.[8]

    • Substituent-Directed N2-Alkylation: Indazoles with electron-withdrawing groups at the C7 position, such as NO2 or CO2Me, can lead to excellent N2 regioselectivity (≥ 96%).[6]

Issue 2: My reaction has a low yield or is not proceeding to completion.

Low conversion can be frustrating, but a systematic check of your reaction parameters can often identify the culprit.

  • Troubleshooting Steps:

    • Re-evaluate Your Base and Solvent Combination: The choice here is critical. For instance, using weaker bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) in THF may result in no reaction.[2] In such cases, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dioxane might be necessary to achieve conversion, although this may impact your regioselectivity.[2][7]

    • Check the Quality of Your Reagents:

      • Sodium Hydride: NaH is highly reactive and can be deactivated by moisture. Ensure you are using a fresh bottle or a properly stored reagent.

      • Anhydrous Solvents: The presence of water can quench the indazolide anion. Always use freshly distilled or commercially available anhydrous solvents.

    • Temperature and Reaction Time: Some alkylations may require heating to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][7]

    • Purity of the Starting Indazole: Impurities in your starting material can interfere with the reaction. Ensure your indazole is pure before starting the alkylation.

Issue 3: I'm having difficulty separating the N1 and N2 isomers.

The similar polarity of the N1 and N2 isomers can make their separation by column chromatography challenging.

  • Troubleshooting Steps:

    • Optimize Your Chromatography Conditions:

      • Solvent System: Experiment with different solvent systems. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can often provide better separation.

      • Silica Gel: Using high-performance silica gel or a different stationary phase might improve resolution.

    • Consider Derivatization: If chromatographic separation is not feasible, consider derivatizing the mixture. The different steric and electronic environments of the N1 and N2 isomers might lead to one isomer reacting selectively, allowing for easier separation. The protecting group can then be removed in a subsequent step.

    • Revisit the Reaction Conditions: The most effective solution is often to improve the regioselectivity of the initial reaction to minimize the formation of the undesired isomer.

Visualizing the Path to Selectivity

To better understand the factors influencing the outcome of your reaction, the following diagram illustrates the key decision points in achieving either N1 or N2 selectivity.

G cluster_0 cluster_1 cluster_2 Start Indazole Alkylation Goal N1_Selectivity High N1 Selectivity Start->N1_Selectivity Thermodynamic Control N2_Selectivity High N2 Selectivity Start->N2_Selectivity Kinetic Control / Alternative Mechanism Mixture Mixture of Isomers Start->Mixture Poor Control NaH_THF NaH in THF N1_Selectivity->NaH_THF C3_Substituent Bulky/EWG at C3 N1_Selectivity->C3_Substituent Equilibration Longer Reaction Time N1_Selectivity->Equilibration Mitsunobu Mitsunobu Reaction (Alcohol, PPh3, DEAD/DIAD) N2_Selectivity->Mitsunobu Acid_Catalysis TfOH with Trichloroacetimidate N2_Selectivity->Acid_Catalysis C7_Substituent EWG at C7 N2_Selectivity->C7_Substituent

Caption: Decision workflow for achieving regioselectivity in indazole N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the formation of two isomers in indazole alkylation?

Indazole exists in two tautomeric forms: the 1H-indazole and the 2H-indazole.[1][4][5][6] Alkylation can occur on the nitrogen atom of either tautomer, leading to the formation of N1 and N2-substituted products, respectively.[1]

Q2: How can I definitively determine the structure of my N1 and N2 isomers?

The most powerful techniques for distinguishing between N1 and N2 substituted indazoles are one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.[1] Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable.[1] For example, in an HMBC spectrum, a correlation between the protons of the N-alkyl group and the C7a carbon of the indazole ring confirms an N1-substituted isomer, while a correlation to the C3 carbon is indicative of an N2-isomer.[1][2]

Q3: Are there any "green" or more environmentally friendly methods for indazole alkylation?

Research is ongoing to develop more sustainable synthetic methods. Some approaches include the use of phase transfer catalysts in ionic liquids, which can facilitate the reaction and potentially simplify product isolation.[11] Additionally, exploring catalyst-free conditions or reactions in greener solvents like polyethylene glycol (PEG) are active areas of investigation.[9]

Experimental Protocols

Protocol 1: General Procedure for Selective N1-Alkylation using NaH/THF[1][8]

This protocol is optimized for achieving high N1-regioselectivity.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole (1.0 equivalent).

  • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.

Protocol 2: General Procedure for Selective N2-Alkylation via Mitsunobu Reaction[1]

This protocol is generally effective for obtaining the N2-alkylated product.

  • To a solution of the substituted 1H-indazole (1.0 equivalent), the corresponding alcohol (1.5 equivalents), and triphenylphosphine (PPh3, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) in THF dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired N2-alkylated indazole from the triphenylphosphine oxide and other byproducts.

Summary of Conditions for Regioselectivity

Desired IsomerRecommended ConditionsKey Considerations
N1-Alkylated Base: Sodium Hydride (NaH) Solvent: Tetrahydrofuran (THF)Favored by thermodynamic control. Highly effective for indazoles with C3-substituents.
N1-Alkylated Base: Cesium Carbonate (Cs2CO3) Solvent: DioxaneParticularly effective for certain substrates like methyl 5-bromo-1H-indazole-3-carboxylate with alkyl tosylates.[5][7]
N2-Alkylated Mitsunobu Reaction: Alcohol, PPh3, DEAD/DIAD Solvent: Tetrahydrofuran (THF)A reliable method for achieving N2 selectivity.[1][3][6]
N2-Alkylated Catalyst: Trifluoromethanesulfonic acid (TfOH) Alkylating Agent: Alkyl 2,2,2-trichloroacetimidateProvides excellent N2 selectivity.[8][9][10]
Mixture Base: Potassium Carbonate (K2CO3) Solvent: N,N-Dimethylformamide (DMF)Often leads to a mixture of N1 and N2 isomers.[7][12]

Visualizing the Mechanistic Rationale for N1-Selectivity with NaH/THF

The proposed mechanism for the high N1-selectivity observed with NaH in THF involves the formation of a chelated intermediate.

G Indazole C3-Substituted 1H-Indazole Indazolide_Anion Indazolide Anion Indazole->Indazolide_Anion - H2 NaH NaH Chelated_Intermediate Sodium-Chelated Intermediate (N2 and C3-Substituent) Indazolide_Anion->Chelated_Intermediate Chelation with Na+ in THF N1_Product N1-Alkylated Indazole Chelated_Intermediate->N1_Product Alkylation at N1 (N2 is sterically hindered) Alkyl_Halide R-X

Caption: Proposed chelation mechanism for N1-selective indazole alkylation.

By understanding the interplay of these factors, you can effectively troubleshoot your reactions and achieve the desired regioselective synthesis of N-alkylated indazoles.

References

  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • MPG.PuRe. Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • National Center for Biotechnology Information. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Royal Society of Chemistry. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. [Link]

  • National Center for Biotechnology Information. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • Beilstein Journals. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]

  • National Center for Biotechnology Information. Development of a selective and scalable N1-indazole alkylation. [Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Royal Society of Chemistry. Development of a selective and scalable N 1-indazole alkylation. [Link]

  • PubMed. Regioselective protection at N-2 and derivatization at C-3 of indazoles. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Royal Society of Chemistry. Development of a selective and scalable N1-indazole alkylation. [Link]

  • RSC Publishing. Development of a selective and scalable N1-indazole alkylation. [Link]

  • National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • ACS Publications. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. [Link]

  • Semantic Scholar. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. [Link]

  • ResearchGate. Pathways for the synthesis of indazole derivatives. [Link]

  • Connect Journals. The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. [Link]

  • ResearchGate. Synthesis of Novel N1 and N2 Indazole Derivatives. [Link]

  • ResearchGate. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

  • DergiPark. REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. [Link]

Sources

Technical Support Center: Purification of Substituted Indazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for one of the most common and persistent challenges in heterocyclic chemistry: the purification of N1 and N2 regioisomers of substituted indazoles. The structural and electronic similarities between these isomers often lead to significant difficulties in separation, impacting yields, timelines, and the purity of final compounds.[1]

This resource combines foundational principles with advanced techniques to help you navigate these complexities. We will explore the underlying causes of poor separation and provide detailed, field-proven protocols to overcome them.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format.

Q1: My N1 and N2-substituted indazole regioisomers are co-eluting or have very poor resolution (ΔRf < 0.1) on silica gel TLC and column chromatography. What are my immediate options?

This is the most frequent challenge, stemming from the isomers' similar polarities.[2] Before moving to more advanced techniques, systematically optimizing your column chromatography conditions is essential.

Root Cause Analysis: The N1 and N2 isomers often present nearly identical polar faces to the stationary phase. The N1-substituted isomer (1H-indazole derivative) is generally the more thermodynamically stable and often more polar, but this is highly dependent on the nature and position of the substituents on the indazole ring.[3][4]

Step-by-Step Solutions:

  • Mobile Phase Modification:

    • Change Solvent Polarity Drastically: If you are using a standard hexane/ethyl acetate system, switch to a different solvent system with different selectivities, such as dichloromethane/methanol or toluene/acetone.

    • Introduce Additives: Small amounts of additives can significantly alter the interactions between your compounds and the silica surface.[5]

      • Acidic Modifier: Add 0.1-1% acetic or formic acid to your mobile phase. This can protonate one of the nitrogen atoms, changing the isomer's polarity and interaction with the acidic silica gel.

      • Basic Modifier: Add 0.1-1% triethylamine or ammonia. This is particularly useful if your compounds are causing tailing on the TLC plate, as it deactivates the acidic sites on the silica.

  • Stationary Phase Variation:

    • Switch Sorbent: If silica gel fails, try a different stationary phase.[5] Alumina (which can be basic, neutral, or acidic) offers a different selectivity profile and can sometimes resolve isomers that are inseparable on silica. Reverse-phase (C18) plates and columns can also be effective if the isomers have subtle differences in hydrophobicity.

  • Improve Column Technique:

    • Use a Longer Column: Increasing the column length enhances the number of theoretical plates, providing more opportunities for separation.

    • Reduce Loading: Overloading the column is a common cause of poor separation. For difficult separations, reduce your sample load to less than 1% of the silica gel mass.

  • Consider Preparative TLC (PTLC):

    • For small quantities (up to ~100 mg), PTLC can offer superior resolution to column chromatography. The ability to run the plate multiple times in the same or different solvent systems can gradually improve the separation between spots.[3]

Q2: I've exhausted standard chromatography options, and my isomers are still inseparable. What advanced techniques should I consider?

When conventional methods fail, more specialized techniques are required. Supercritical Fluid Chromatography (SFC), derivatization, and crystallization are powerful alternatives.

Option 1: Supercritical Fluid Chromatography (SFC)

SFC is a hybrid of gas and liquid chromatography that uses supercritical CO2 as the primary mobile phase.[6] It is an exceptionally powerful tool for separating isomers and has become a preferred method in the pharmaceutical industry for its speed, efficiency, and greener solvent profile.[7][8]

Why it Works for Indazoles: The low viscosity and high diffusivity of supercritical fluids lead to very high-efficiency separations, capable of resolving compounds with very minor structural differences.

Experimental Protocol: SFC Method Development for Indazole Isomers

  • Initial Screening:

    • Column: Start with a standard achiral column, such as a Diol or 2-Ethylpyridine (2-EP) column.

    • Mobile Phase: Supercritical CO2 with a methanol co-solvent.

    • Gradient: Run a fast scouting gradient from 5% to 40% methanol over 5 minutes.

    • Detection: Use a UV detector at a wavelength where both isomers absorb and an evaporative light scattering detector (ELSD) or mass spectrometer if available.

  • Optimization:

    • Based on the screening run, adjust the gradient to focus on the region where the isomers elute. A shallower gradient will increase resolution.

    • If separation is still poor, screen other co-solvents like ethanol or acetonitrile.

    • Experiment with additives in the co-solvent (e.g., 0.1% diethylamine for basic compounds) to improve peak shape.

Option 2: Derivatization and Separation

This strategy involves chemically modifying the isomer mixture to exaggerate the physical differences between them, making separation by standard chromatography possible.[2] After separation, the derivatizing group is removed to yield the pure isomers.

Why it Works: By introducing a bulky or polar functional group, you can alter the isomers' properties. For example, acetylation of a nearby hydroxyl group might be sterically hindered in one isomer more than the other, leading to different reaction rates or final product polarities.

Workflow: Acetylation for Indirect Purification

cluster_0 Step 1: Derivatization cluster_1 Step 2: Purification cluster_2 Step 3: Deprotection IsomerMix Mixture of N1 & N2 Isomers React React with Ac₂O, Et₃N, cat. DMAP [1] IsomerMix->React DerivMix Mixture of Acetylated N1 & N2 Derivatives React->DerivMix Chromatography Silica Gel Chromatography DerivMix->Chromatography PureDeriv1 Pure Acetylated N1 Isomer Chromatography->PureDeriv1 PureDeriv2 Pure Acetylated N2 Isomer Chromatography->PureDeriv2 Hydrolysis1 Hydrolysis (e.g., K₂CO₃/MeOH) PureDeriv1->Hydrolysis1 Hydrolysis2 Hydrolysis (e.g., K₂CO₃/MeOH) PureDeriv2->Hydrolysis2 PureIsomer1 Pure N1 Isomer Hydrolysis1->PureIsomer1 PureIsomer2 Pure N2 Isomer Hydrolysis2->PureIsomer2

Caption: Derivatization strategy for separating regioisomers.

Option 3: Crystallization

If your isomer mixture is solid, fractional crystallization can be a highly effective, scalable purification method. This technique exploits subtle differences in the crystal lattice energies and solubilities of the two isomers.[9]

Key Crystallization Techniques: [10]

  • Slow Evaporation: Dissolve the mixture in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over several days.

  • Solvent/Anti-Solvent Diffusion: Dissolve the compound in a "good" solvent and layer a "poor" solvent (an anti-solvent) on top. Crystals may form at the interface as the solvents slowly mix.

  • Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial inside a larger, sealed jar containing an anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.

Q3: I have successfully separated two compounds. How can I definitively determine which is the N1-substituted and which is the N2-substituted isomer?

Correct structural assignment is critical. While 1D ¹H and ¹³C NMR are essential, they are often insufficient for unambiguous identification. Two-dimensional NMR experiments are the gold standard for this purpose.[11][12][13]

Definitive Identification Workflow:

  • Heteronuclear Multiple Bond Correlation (HMBC): This is the most powerful technique. It shows correlations between protons and carbons that are 2 or 3 bonds away.

    • N1-Substituted Isomer: You will NOT see a correlation between the protons of the N-alkyl group (e.g., the N-CH₂) and the C3 carbon of the indazole ring.

    • N2-Substituted Isomer: You WILL see a clear 3-bond correlation between the protons of the N-alkyl group (N-CH₂) and the C3 carbon.[3]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment shows correlations between protons that are close in space.

    • N1-Substituted Isomer: You will observe a NOESY correlation between the protons of the N-alkyl group and the H7 proton on the indazole ring.

    • N2-Substituted Isomer: You will observe a NOESY correlation between the protons of the N-alkyl group and the H3 proton.[11][13]

Caption: Key 2D NMR correlations for indazole isomer identification.

Frequently Asked Questions (FAQs)

What makes indazole regioisomers so difficult to separate?

The challenge originates from the annular tautomerism of the parent indazole ring, which exists as two distinct, interconvertible forms: the 1H-indazole and the 2H-indazole.[11][14] The 1H-tautomer is generally more thermodynamically stable.[1][3] When you perform an N-alkylation reaction, the alkylating agent can attack either nitrogen, often resulting in a mixture of N1 and N2 products.[2][15] These two isomers have the same molecular weight and formula and often exhibit very similar polarities and three-dimensional shapes, making them difficult to differentiate with standard chromatographic techniques.[2]

How do substituents on the indazole ring affect separation?

Substituents play a critical role in both the synthetic outcome (the N1:N2 ratio) and the subsequent purification.

  • Steric Hindrance: Bulky groups at the C7 position can sterically block the N1 position, favoring the formation of the N2 isomer.[11]

  • Electronic Effects: Electron-withdrawing groups (like -NO₂ or -CO₂Me) at the C7 position have been shown to produce excellent selectivity for the N2 isomer.[1][3] Conversely, certain electron-rich substituents at the C3 position can chelate with the cation of the base (e.g., Na⁺ from NaH), blocking the N2 position and leading to high N1 selectivity.[11][14]

  • Impact on Polarity: The electronic nature of the substituents directly influences the dipole moment and overall polarity of the isomers, which can either exacerbate or alleviate the separation challenge.

When is it better to use SFC instead of reverse-phase HPLC for these isomers?

While reverse-phase HPLC can be effective, SFC often provides significant advantages for purifying indazole regioisomers.

FeatureSupercritical Fluid Chromatography (SFC)Reverse-Phase HPLC
Primary Mobile Phase Supercritical CO₂ (non-polar)[6]Water/Acetonitrile or Methanol (polar)
Selectivity Similar to normal-phase chromatography; excellent for isomers.Based on hydrophobicity.
Separation Speed Very fast due to low viscosity and high flow rates.[7]Slower run times and longer equilibration.
Solvent Consumption Significantly lower organic solvent usage; greener.[8]High consumption of organic solvents.
Post-Purification Fast and easy evaporation of CO₂ and co-solvent.[7]Requires removal of water, often via lyophilization.
Best For... Closely related isomers, chiral separations, high-throughput purification.A wide range of compounds, but can struggle with very similar isomers.
Can I predict which isomer will elute first in chromatography?

Predicting elution order can be difficult as it depends on the complex interplay between the isomer, the stationary phase, and the mobile phase. However, a general guideline for normal-phase chromatography is:

  • The more polar isomer will have a stronger interaction with the silica gel and will typically elute last (have a lower Rf value).

  • The N1-substituted indazole is often, but not always, the more polar isomer due to a larger dipole moment. However, the specific substituents can reverse this trend.[4]

It is crucial to use analytical techniques like TLC to test a range of solvent systems and empirically determine the elution order before attempting a preparative separation.[15]

References

[2] Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC. (n.d.). Retrieved February 19, 2026, from [16] Highly Enantioselective Synthesis of Indazoles with a C3-Qua- ternary Chiral Center Using CuH Catalysis - DSpace@MIT. (n.d.). Retrieved February 19, 2026, from [3] Hunt, L. P., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1945–1957. [Link] [17] Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC. (n.d.). Retrieved February 19, 2026, from [18] Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis | ChemRxiv. (n.d.). Retrieved February 19, 2026, from [5] How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? | ResearchGate. (2016, March 15). Retrieved February 19, 2026, from [Link] [11] Troubleshooting regioselectivity in indazole synthesis - Benchchem. (n.d.). Retrieved February 19, 2026, from [19] Katritzky, A. R., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link] [12] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed. (n.d.). Retrieved February 19, 2026, from [Link] [14] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. (2024, August 9). Retrieved February 19, 2026, from [Link] [13] REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES - DergiPark. (n.d.). Retrieved February 19, 2026, from [Link] [1] (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. (2021, August 2). Retrieved February 19, 2026, from [Link] [4] Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. (n.d.). Retrieved February 19, 2026, from [15] Technical Support Center: Separation of Imidazole Regioisomers - Benchchem. (n.d.). Retrieved February 19, 2026, from [6] What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. (n.d.). Retrieved February 19, 2026, from [Link] [10] Guide for crystallization. (n.d.). Retrieved February 19, 2026, from [7] Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021, November 22). Retrieved February 19, 2026, from [Link] [9] Formation and Crystallization based Separation of Diastereomeric Salts - MPG.PuRe. (n.d.). Retrieved February 19, 2026, from [Link] [8] Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024, September 19). Retrieved February 19, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Solution Stability of 3-(6-nitro-1H-indazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-(6-nitro-1H-indazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in solution. Unreliable results often stem from unaddressed compound instability. This document provides a framework for diagnosing, troubleshooting, and preventing degradation to ensure the integrity and reproducibility of your experiments.

Section 1: Understanding the Intrinsic Stability Profile

The stability of 3-(6-nitro-1H-indazol-1-yl)propanoic acid in solution is governed by the interplay of its three core structural features: the indazole ring, the electron-withdrawing nitro group, and the propanoic acid side chain. An expert understanding of their individual vulnerabilities is critical for troubleshooting.

  • 6-Nitro-1H-Indazole Core: The indazole ring itself is a stable aromatic system. However, the presence of the nitro group at the 6-position significantly alters its electronic properties. Nitroaromatic compounds are well-documented for their susceptibility to two primary degradation pathways:

    • Reduction: The nitro group is highly susceptible to chemical or enzymatic reduction, which can convert it to nitroso, hydroxylamino, or amino derivatives.[1][2] This process is often accompanied by a visible color change in the solution. The electron-withdrawing nature of the nitro group makes the aromatic ring electron-deficient, rendering it prone to reductive attack, a contrast to the oxidative degradation typical for many aromatic compounds.[2][3][4]

    • Photodegradation: Aromatic nitro compounds are often photoreactive, meaning they can absorb energy from UV and even ambient laboratory light.[5] This excitation can lead to complex degradation pathways, including hydrogen abstraction or rearrangement, resulting in a loss of parent compound.[5]

  • Propanoic Acid Side Chain: The carboxylic acid moiety introduces pH-dependent stability and solubility considerations.

    • Ionization State: The protonation state of the carboxylic acid is dictated by the solution's pH relative to the compound's pKa. Most simple carboxylic acids have a pKa in the range of 4-5.[6] At pH values below the pKa, the neutral (protonated) form dominates, which is typically less soluble in aqueous media. Above the pKa, the charged (deprotonated) carboxylate form prevails, enhancing aqueous solubility.[7][8]

    • Reactivity: While generally stable, the carboxylic acid can undergo reactions like esterification if stored in alcohol-based solvents for extended periods, especially under acidic conditions.

This inherent chemical nature means that solution stability is not a fixed property but a dynamic state highly influenced by the experimental environment.

Section 2: Frequently Asked Questions (FAQs)

Q1: My solution of the compound turned from colorless to yellow/brown. What happened? This is a classic indicator of degradation, likely involving the nitroaromatic core. The formation of colored byproducts often results from the reduction of the nitro group or complex photodegradation pathways. Immediately protect your solution from light and re-evaluate your solvent and pH conditions.

Q2: The concentration of my compound, measured by HPLC, is decreasing in my working solution. Why? A time-dependent loss of the parent compound points to an active degradation process. The most common culprits are pH-mediated hydrolysis, photodegradation from ambient light, or reaction with a component in your medium. Review the troubleshooting guides below to systematically identify the cause.

Q3: What is the best general-purpose solvent for making a stock solution? For long-term storage, a non-reactive, aprotic solvent like anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended.[9] These solvents minimize issues with pH-dependent effects and hydrolysis. Solutions should be stored frozen (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Q4: Can I prepare my aqueous buffer containing the compound and then sterile-filter or autoclave it? Autoclaving is strongly discouraged. The high temperatures will almost certainly accelerate degradation. Sterile filtration through a compatible (e.g., PVDF or PES) 0.22 µm filter is the recommended method for sterilizing solutions. Always prepare the final diluted solution fresh from a frozen stock immediately before the experiment.

Q5: How does pH affect the compound's solubility? The compound's aqueous solubility is highly pH-dependent due to the carboxylic acid group.[7][10] Solubility will be lowest at acidic pH (pH < 4) and will increase significantly as the pH rises above the pKa, where the more soluble carboxylate salt form is generated.

Section 3: Troubleshooting Guides

Problem 1: Rapid Degradation in Aqueous Buffers

Symptom: Significant loss of parent compound (>10%) within hours of preparation in an aqueous buffer, confirmed by an analytical method like HPLC.

Causality Analysis: This issue is most often linked to an inappropriate pH. The stability of both the indazole N-C bond and the nitro group can be compromised at pH extremes. The goal is to find a pH "sweet spot" that balances stability and the solubility required for your experiment.

Troubleshooting Workflow: pH-Rate Profile Study

This is a systematic experiment to determine the optimal pH for stability.

  • Prepare a Series of Buffers: Prepare a set of common biological buffers (e.g., citrate, phosphate, borate) covering a relevant pH range (e.g., pH 4, 5, 6, 7, 8, 9). Ensure consistent ionic strength across all buffers.

  • Prepare Test Solutions: From a freshly thawed DMSO stock, spike the compound into each buffer at the final working concentration.

  • Incubate and Sample: Incubate all solutions under identical, controlled conditions (e.g., 25°C, protected from light). Take samples at specific time points (e.g., T=0, 2, 4, 8, 24 hours).

  • Analytical Quantification: Immediately analyze each sample by a stability-indicating HPLC method to determine the percentage of the parent compound remaining.[11][12]

  • Data Analysis: Plot the percentage of compound remaining versus time for each pH. The pH that shows the slowest rate of degradation is the optimum for your experimental duration.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Concentrated Stock in DMSO spike Spike Stock into Each Buffer stock->spike buffers Prepare Buffer Series (e.g., pH 4-9) buffers->spike incubate Incubate at RT (Protected from Light) spike->incubate sample Sample at T=0, 2, 4, 8, 24h incubate->sample hplc Quantify Parent Compound by HPLC sample->hplc plot Plot % Remaining vs. Time hplc->plot select Select pH with Minimal Degradation plot->select

Caption: Workflow for a pH-rate profile stability study.

Problem 2: Compound Instability Under Experimental Lighting

Symptom: Higher variability or lower-than-expected activity in experiments conducted under ambient or intense light (e.g., fluorescence microscopy) compared to those prepared in the dark.

Causality Analysis: This strongly suggests photodegradation. Nitroaromatic compounds are known to be light-sensitive.[5][13] The energy from light can promote the compound to an excited state, initiating degradation reactions that do not occur in the dark.

Troubleshooting Workflow: Photostability Stress Test

This experiment confirms light sensitivity and the effectiveness of protective measures.

  • Prepare Paired Solutions: Prepare two identical sets of your final working solution in your optimized buffer.

  • Control vs. Exposure:

    • Control Set: Completely wrap these samples in aluminum foil or use amber glass vials to protect them from all light.

    • Exposure Set: Place these samples in clear glass vials under your typical laboratory lighting conditions. For a more aggressive stress test, place them in a photostability chamber with controlled light exposure (as per ICH Q1B guidelines).

  • Incubate and Sample: Incubate both sets for the duration of your experiment, taking time points as before (T=0, 2, 4, 8h).

  • Analytical Quantification: Analyze all samples by HPLC.

  • Data Comparison: Compare the degradation rate of the exposed sample to the control. A significant difference confirms photosensitivity. If degradation occurs, all future work must be done with light protection (amber vials, foil wrapping, minimized light exposure).

G cluster_stressors Environmental Stressors cluster_degradation Potential Degradation Products Compound 3-(6-nitro-1H-indazol-1-yl)propanoic acid Indazole Core Nitro Group Propanoic Acid Deg1 Photodegradation Products Compound:f1->Deg1 Deg2 Hydrolysis Products Compound:f0->Deg2 Deg3 Reduced (e.g., Amino) Analogs Compound:f1->Deg3 Light Light (UV/Visible) Light->Compound:f1 Excitation pH Suboptimal pH pH->Compound:f0 Hydrolysis? pH->Compound:f2 Ionization Temp High Temperature Temp->Compound Accelerates all pathways Reductants Reducing Agents Reductants->Compound:f1 Reduction

Caption: Key factors influencing compound stability.

Section 4: Recommended Protocols & Best Practices

Adherence to these handling and storage protocols will proactively mitigate the most common stability issues.

Protocol 4.1: Preparation and Storage of Concentrated Stock Solutions
  • Solvent Selection: Use anhydrous, aprotic solvents such as DMSO or DMF.

  • Container: Use amber glass vials with PTFE-lined caps to prevent light exposure and leaching.

  • Preparation: Prepare a concentrated stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final aqueous solution. Briefly sonicate if needed to ensure complete dissolution.

  • Aliquoting: Immediately aliquot the stock solution into single-use volumes in microvials (amber, if possible). This prevents contamination and degradation from multiple freeze-thaw cycles.

  • Storage: Store aliquots at -80°C for long-term stability. For short-term use (1-2 weeks), -20°C is acceptable.

Data Summary: General Handling & Storage
ParameterRecommendationRationale
Stock Solvent Anhydrous DMSO or DMFAprotic nature prevents hydrolysis and pH-related issues.[9]
Storage Temp. -80°C (long-term) or -20°C (short-term)Minimizes thermal degradation rates.
Containers Amber glass or foil-wrapped vialsProtects against photodegradation.[5]
Working Solutions Prepare fresh daily from frozen stockEnsures consistency and avoids degradation in aqueous media.
pH of Aqueous Media Empirically determined (see Sec 3.1)Balances compound stability with experimental requirements.[10]
Sterilization 0.22 µm sterile filtrationAvoids heat-induced degradation from autoclaving.

Section 5: Analytical Methods for Stability Assessment

A robust stability assessment program relies on validated analytical techniques capable of separating the parent compound from potential degradants.[14][15]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for stability testing.[11][12] A reverse-phase method (e.g., C18 column) with a UV detector is ideal. The method must be "stability-indicating," meaning it can resolve the parent peak from all degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the exact mass of degradation products, which provides crucial clues about the degradation pathway.[14]

  • UV-Vis Spectroscopy: While less specific, a full scan can sometimes reveal changes in the absorbance spectrum (e.g., shifts in λmax or the appearance of new peaks) that indicate degradation.[16] It can be a quick, preliminary check.

By implementing these troubleshooting guides and best practices, researchers can significantly improve the reliability and reproducibility of their data when working with 3-(6-nitro-1H-indazol-1-yl)propanoic acid.

References

  • Pérez, J., et al. (2002). Biodegradation of nitroaromatic pollutants: from pathways to remediation. PubMed. Available at: [Link]

  • Ahmad, F., et al. (2024). Biological Treatment of Nitroaromatics in Wastewater. MDPI. Available at: [Link]

  • Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. RSC Publishing. Available at: [Link]

  • Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. PubMed. Available at: [Link]

  • Williams, R. E., & Rylott, E. L. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Makarov, V. I., et al. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. SPIE Digital Library. Available at: [Link]

  • Vallejo, D. D., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]

  • HunterLab. (2023). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. HunterLab. Available at: [Link]

  • News. (2024). Product Stability Testing: Techniques And Applications. News. Available at: [Link]

  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. Available at: [Link]

  • Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed. Available at: [Link]

  • Nadtochenko, V. A., & Kiwi, J. (1998). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. Available at: [Link]

  • Inam, A., et al. (2014). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Available at: [Link]

  • Alarcón, S. H., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

  • Thrasher, C., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. Available at: [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. PubMed. Available at: [Link]

  • Nadtochenko, V. A., & Kiwi, J. (1999). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available at: [Link]

  • Fu, H., et al. (2014). Effect of system pH on partition coefficient (K) of carboxylic acids... ResearchGate. Available at: [Link]

  • Quora. (2021). What is the standard pH of carboxylic acids?. Quora. Available at: [Link]

  • LibreTexts. (2015). 19.4: Acidic and Basic Character of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Wang, L., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

Sources

minimizing side reactions during the nitration of indazole rings

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the nitration of indazole rings. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing side reactions during your experiments. As Senior Application Scientists, we have compiled this information based on established literature and extensive laboratory experience to ensure you can achieve optimal results in your synthetic endeavors.

Introduction

The indazole scaffold is a critical component in numerous pharmacologically active compounds, making the functionalization of this ring system a key area of research in drug discovery.[1] Nitration is a fundamental transformation for introducing a nitro group, which can serve as a versatile handle for further chemical modifications. However, the nitration of indazoles is often plagued by a lack of regioselectivity and the formation of undesired side products. This guide will walk you through the common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Regioselectivity - A Mixture of C- and N-Nitrated Products

Q1: I am getting a mixture of products, including nitration on the pyrazole nitrogen (N-nitration) and various positions on the benzene ring (C-nitration). How can I favor C-nitration?

A1: This is a classic challenge in indazole chemistry. The outcome of the nitration is highly dependent on the reaction conditions, particularly the acidity of the medium.

  • Mechanistic Insight: In strongly acidic conditions (e.g., below 90% sulfuric acid), the indazole ring is protonated. This deactivates the pyrazole ring towards electrophilic attack and directs the incoming nitronium ion (NO₂⁺) to the carbocyclic ring, favoring C-nitration.[2] Conversely, under less acidic or neutral conditions, the lone pair on the pyrazole nitrogen is more available for attack, leading to N-nitration.

  • Troubleshooting Steps:

    • Increase Acidity: Employ a classic mixed acid system (concentrated H₂SO₄ and HNO₃). The high concentration of sulfuric acid ensures the indazole is protonated, thus favoring electrophilic substitution on the benzene ring.[3]

    • Temperature Control: Maintain a low temperature (typically 0-5°C). Nitration is a highly exothermic reaction, and elevated temperatures can lead to the formation of undesired by-products and decrease regioselectivity.[3]

    • Protecting Groups: If increasing acidity is not compatible with other functional groups in your molecule, consider using a protecting group on the indazole nitrogen. This physically blocks N-nitration and can direct C-nitration. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a reliable choice that often shows excellent regioselectivity for N-2 protection and is stable under a range of conditions.

Issue 2: Undesired C-Nitration Isomers

Q2: I have successfully suppressed N-nitration, but I am still getting a mixture of C-nitro isomers. How can I improve the regioselectivity of C-nitration?

A2: The position of C-nitration on the indazole ring is influenced by the electronic effects of existing substituents and the reaction conditions.

  • Directing Effects of Substituents:

    • Electron-donating groups (EDGs) like alkyl or alkoxy groups will activate the ring and direct nitration to the ortho and para positions relative to the substituent.

    • Electron-withdrawing groups (EWGs) such as nitro or carboxyl groups will deactivate the ring and direct nitration to the meta position.

  • Troubleshooting Steps:

    • Analyze Your Substrate: Carefully consider the electronic nature of the substituents on your indazole ring to predict the most likely position of nitration.

    • Alternative Nitrating Agents: Traditional mixed acid conditions are often harsh. Milder, more selective nitrating agents can sometimes provide better control. Consider reagents like acetyl nitrate or benzoyl nitrate, which can be less aggressive.[4]

    • Metal-Catalyzed Nitration: Recent advances have shown that metal catalysts can offer unique regioselectivity. For instance, iron(III) nitrate has been used for the site-selective nitration of 2H-indazoles at the C7 position.[5][6] This method proceeds through a radical mechanism and can be a powerful tool for accessing specific isomers.[7]

Comparative Table of Nitrating Conditions for Indazoles
Nitrating AgentTypical ConditionsMajor Product(s)Key Considerations
HNO₃ / H₂SO₄0-5 °CC-nitro isomers (e.g., 5-nitro, 6-nitro)Highly acidic, favors C-nitration over N-nitration.[3]
Iron(III) NitrateZn(OTf)₂, CH₃CN, 80°C7-nitro-2H-indazolesSite-selective for the C7 position on 2H-indazoles.[8]
Acetyl NitrateAc₂O, low temp.Can offer milder conditionsMay reduce side reactions like oxidation.[9]
Issue 3: Formation of Poly-Nitrated Products

Q3: My reaction is producing significant amounts of di- or even tri-nitrated indazoles. How can I favor mono-nitration?

A3: Over-nitration is a common issue, especially with activated indazole rings.

  • Troubleshooting Steps:

    • Stoichiometry Control: Carefully control the stoichiometry of your nitrating agent. Use a minimal excess, or even a slight sub-stoichiometric amount, to disfavor multiple nitrations.

    • Reaction Time and Temperature: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further nitration of the desired mono-nitro product. Lowering the reaction temperature can also help, as the second nitration step is often more sensitive to temperature changes.[3]

    • N-Protection: Protecting the indazole nitrogen can modulate the overall reactivity of the ring system and improve selectivity for mono-nitration.[1][4]

Issue 4: Reaction Decomposition and Low Yields

Q4: My reaction is turning dark, and I am isolating a low yield of a tar-like substance instead of my desired product. What is causing this decomposition?

A4: Indazoles, similar to indoles, can be sensitive to strongly acidic and oxidizing conditions, leading to polymerization or degradation.[4]

  • Troubleshooting Steps:

    • Avoid Strong, Non-Protonating Acids: While acidity is necessary to promote C-nitration, excessively harsh conditions can lead to decomposition.

    • Purity of Reagents: Ensure your starting materials and reagents are pure. The presence of nitrous acid impurities can lead to the formation of N-nitrosoindoles and other side products.[4]

    • Degas Solvents: Remove dissolved oxygen from your solvents to minimize oxidative side reactions.[4]

    • Alternative Synthetic Routes: If direct nitration consistently fails, consider alternative strategies. For example, you could synthesize the indazole ring from an already nitrated precursor. The Cadogan reaction, which involves the reductive cyclization of nitroaromatic compounds, is one such method.[10] Another approach is the nitrosation of indoles, which can be optimized to minimize side reactions and produce 1H-indazole-3-carboxaldehydes that can be further functionalized.[11]

Experimental Protocols

Protocol 1: General Procedure for Regioselective C-Nitration of 3-Methyl-1H-indazole

This protocol is adapted from established methods for the direct nitration of substituted indazoles.[3]

Materials:

  • 3-Methyl-1H-indazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Hydroxide solution for neutralization

  • Ethanol for recrystallization

Procedure:

  • In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cool the sulfuric acid to 0°C using an ice-salt bath.

  • Slowly and portion-wise, add 3-methyl-1H-indazole to the cold sulfuric acid, ensuring the temperature remains between 0-5°C.

  • Once the starting material is fully dissolved, add concentrated nitric acid dropwise via a dropping funnel. Crucially, maintain the temperature below 5°C throughout the addition to prevent over-nitration. [3]

  • After the addition is complete, allow the mixture to stir at 0-5°C. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralize the acidic solution by the slow addition of a suitable base, such as sodium hydroxide solution, while keeping the mixture cool in an ice bath.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: N-Protection of an Indazole using a SEM Group

This protocol provides a general method for protecting the indazole nitrogen, which can be a crucial step before attempting nitration to avoid N-nitration.[1]

Materials:

  • Indazole substrate

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

Procedure:

  • Dissolve the indazole substrate in anhydrous THF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution. Allow the mixture to stir at 0°C for 30 minutes.

  • Add SEM-Cl (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Visualizing Key Concepts

Logical Workflow for Troubleshooting Indazole Nitration

G cluster_c_nitration C-Nitration Issues cluster_n_nitration N-Nitration & Decomposition cluster_solutions Solutions start Start Nitration Experiment check_products Analyze Product Mixture (TLC, NMR, MS) start->check_products c_isomers Mixture of C-Nitro Isomers check_products->c_isomers Desired C-nitration, but poor regioselectivity poly_nitration Poly-nitrated Products check_products->poly_nitration Over-nitration observed n_nitration Significant N-Nitration check_products->n_nitration N-nitrated product detected decomposition Decomposition / Low Yield check_products->decomposition Tar formation sol_c_isomers - Analyze Substituent Effects - Use Milder/Alternative Nitrating Agents - Explore Metal-Catalyzed Nitration c_isomers->sol_c_isomers sol_poly - Control Stoichiometry - Monitor Reaction Time/Temp - Use N-Protecting Group poly_nitration->sol_poly sol_n_nitration - Increase Acidity (H₂SO₄) - Use N-Protecting Group (e.g., SEM) n_nitration->sol_n_nitration sol_decomposition - Use Milder Conditions - Purify Reagents - Consider Alternative Synthetic Routes decomposition->sol_decomposition end Optimized Product sol_c_isomers->end sol_poly->end sol_n_nitration->end sol_decomposition->end

Caption: Troubleshooting workflow for indazole nitration.

Competing Pathways: N- vs. C-Nitration

G cluster_conditions Indazole Indazole High_Acid High Acidity (e.g., >90% H₂SO₄) Indazole->High_Acid Low_Acid Low Acidity / Neutral Indazole->Low_Acid Nitrating_Agent Nitrating Agent (e.g., NO₂⁺) C_Nitration C-Nitrated Indazole Nitrating_Agent->C_Nitration Electrophilic Aromatic Substitution N_Nitration N-Nitrated Indazole Nitrating_Agent->N_Nitration Nucleophilic Attack by Nitrogen Protonated_Indazole Protonated Indazole (N-deactivated) High_Acid->Protonated_Indazole Low_Acid->N_Nitration Nucleophilic Attack by Nitrogen Protonated_Indazole->C_Nitration Electrophilic Aromatic Substitution

Caption: Influence of acidity on nitration pathways.

References

  • Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem.
  • Iron promoted C3–H nitration of 2H-indazole: direct access to 3-nitro-2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing).
  • Pathways for nitrosation of 1a and side reaction forming dimers - ResearchGate.
  • Kinetics and mechanism of nitration of indazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles.
  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC.
  • Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed.
  • Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles | Request PDF - ResearchGate.
  • Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles - Chemical Communications (RSC Publishing).
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC.
  • Application Note: Synthesis of 3-Methyl-6-nitro-1H-indazole via Direct Nitration - Benchchem.
  • common side products in the nitration of 1H-indole - Benchchem.
  • Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives - Beilstein Journals.

Sources

Technical Support Center: High-Resolution HPLC Separation of Indazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Senior Application Scientist (Dr. Aris) Ticket ID: INDAZ-ISO-OPT-001

Introduction: The Indazole Challenge

Welcome to the technical support hub. If you are here, you are likely facing the "Indazole Paradox": your C18 column shows a single broad peak, but your NMR confirms a mixture of isomers (typically


- and 

-regioisomers).

Indazoles are fused bicyclic heterocycles containing a benzene ring and a pyrazole ring. The separation of their isomers is notoriously difficult due to three converging factors:

  • Structural Similarity: Isomers often have identical molecular weights and nearly identical

    
     values.
    
  • Basic Nitrogen Interactions: The pyridine-type nitrogen (N2) interacts with residual silanols, causing severe tailing.

  • Tautomerism: Unsubstituted indazoles undergo rapid proton transfer between N1 and N2, leading to peak splitting or "ghosting."

This guide moves beyond generic "method development" to provide a targeted, mechanism-based protocol for resolving these specific heterocycles.

Module 1: Stationary Phase Selection (The " -Selectivity" Protocol)

User Issue: "I cannot resolve the N1-methyl and N2-methyl indazole regioisomers on my standard C18 column."

Root Cause: C18 columns rely primarily on hydrophobic subtraction.[1] Since indazole isomers have nearly identical hydrophobicity, C18 lacks the shape selectivity required to distinguish them.

The Solution: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.

Mechanism of Action

Unlike C18, Phenyl-based phases offer


-

interactions.[1][2] The electron-rich aromatic ring of the indazole interacts with the

-system of the stationary phase. The subtle electronic density differences between

- and

-isomers (due to resonance stabilization) create distinct interaction energies, resulting in separation.
Experimental Comparison
ParameterC18 (Traditional)Phenyl-Hexyl (Recommended)Why?
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic +

-

Stacking

-

exploits electronic differences between isomers.
Organic Modifier Acetonitrile (ACN)Methanol (MeOH) ACN has

-electrons that compete with the analyte. MeOH allows maximum stationary phase interaction.
Resolution (

)
Typically < 1.0 (Co-elution)Typically > 2.0 (Baseline)Phenyl phases are "shape selective" for rigid aromatics.

Module 2: Mobile Phase Optimization

User Issue: "My peaks are tailing (As > 1.5) or splitting."

Root Cause:

  • Tailing: Interaction between the basic nitrogen (

    
     for protonated cation) and acidic silanols on the silica surface.
    
  • Splitting: If the indazole is unsubstituted on the nitrogen, it may be tautomerizing during the run.

The "pH-Switch" Protocol

Indazoles are amphoteric but primarily basic in HPLC contexts. You must choose a pH that locks the ionization state.

Option A: Low pH (pH 2.0 - 2.5)
  • Buffer: 0.1% Formic Acid or Trifluoroacetic acid (TFA).

  • State: The pyridine-N is fully protonated (

    
    ).
    
  • Pros: Suppresses silanol activity (silanols are protonated/neutral). Good for LC-MS.

  • Cons: Protonated isomers are more polar and elute faster, potentially compressing the chromatogram.

Option B: High pH (pH 9.0 - 10.0)
  • Buffer: 10mM Ammonium Bicarbonate or Ammonium Hydroxide.

  • State: The molecule is fully neutral.

  • Pros: Maximizes retention (hydrophobicity). Neutral molecules interact more strongly with the Phenyl phase's

    
    -system. Best for isomer resolution. 
    
  • Cons: Requires a high-pH stable column (e.g., Hybrid Silica/Ethylene-Bridged).

Visual Workflow: Method Development Decision Tree

IndazoleMethodDev start START: Indazole Mixture check_sub Is the Indazole N-substituted? start->check_sub sub_yes Yes (e.g., N-Methyl) check_sub->sub_yes sub_no No (Free NH) check_sub->sub_no col_select Select Column: Phenyl-Hexyl or Biphenyl sub_yes->col_select tautomer_warn Risk: Tautomerism Use pH > 9 or pH < 2 to lock state sub_no->tautomer_warn solvent_select Select Solvent: Methanol (Preferred) col_select->solvent_select tautomer_warn->col_select run_low Run Low pH (Formic Acid) Check Resolution solvent_select->run_low decision Resolution > 1.5? run_low->decision final OPTIMIZED METHOD decision->final Yes switch_high Switch to High pH (Ammonium Bicarbonate) decision->switch_high No

Caption: Decision tree for selecting column chemistry and pH conditions based on indazole substitution patterns.

Module 3: Troubleshooting FAQs

Q1: Why does using Acetonitrile (ACN) destroy my separation on a Phenyl column?

A: This is a classic "


-competition" error. Acetonitrile contains a triple bond with its own 

-electron cloud. When you use ACN, the solvent molecules coat the phenyl rings on the stationary phase, effectively shielding them from your analyte.
  • Fix: Switch to Methanol . Methanol is protic and lacks

    
    -electrons, leaving the stationary phase's aromatic rings "open" to interact with your indazole isomers.
    
Q2: I see a "bridge" between two peaks (saddle formation). Is this column overload?

A: If you are analyzing unsubstituted indazoles, this is likely dynamic tautomerism , not overload. The 1H- and 2H- forms are interconverting during the migration down the column.

  • Fix 1 (Thermodynamic): Lower the column temperature (e.g., to 10°C) to slow the interconversion rate below the chromatographic timescale.

  • Fix 2 (Chemical): Adjust pH. Tautomerism is often acid/base catalyzed. Moving away from neutral pH often stabilizes one form or accelerates the equilibrium so fast it appears as one sharp average peak (though separation is lost).

Q3: My retention times are drifting day-to-day.

A: Indazoles are sensitive to temperature due to the thermodynamics of the


-

interaction.
  • Fix: Ensure your column oven is actively controlled. A fluctuation of ±2°C can significantly shift retention on Phenyl-Hexyl columns because

    
    -stacking is an exothermic process (retention decreases as temperature increases).
    

Module 4: Standard Operating Procedure (SOP)

Objective: Separation of N1/N2-Alkyl Indazole Regioisomers.

  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm or 5 µm (e.g., Phenomenex Luna or Waters XSelect).
    
  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0) OR 0.1% Formic Acid (pH 2.7). Note: High pH is preferred for resolution if the column permits.

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-15 min: 5%

      
       95% B (Linear)
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Strictly controlled).

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/bond).

References

  • Separation of Nitrogen Heterocycles (Phenyl-Hexyl vs C18)

    • Source: Phenomenex Technical Notes / Ore
    • Insight: Phenyl-Hexyl columns provide unique selectivity for aromatic compounds via - interactions, superior to C18 for positional isomers.
    • Link:

  • Tautomerism and Acidity of Indazoles

    • Source: Journal of Physical Chemistry / ResearchG
    • Insight: Detailed analysis of 1H- vs 2H-indazole stability, pKa values (approx 1.2 and 14)
    • Link:

  • Role of pKa in HPLC Method Development

    • Source: PharmaGuru
    • Insight: Guidelines on setting mobile phase pH relative to pKa to prevent peak tailing and ensure robust separ
    • Link:

  • Selective N1-Indazole Alkyl

    • Source: RSC Advances
    • Insight: Synthetic and analytical workflows for distinguishing N1 and N2 alkyl
    • Link:[3]

Sources

Technical Support Center: Compound Solubility & Precipitation Management

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Compound Precipitation in Experimental Assays

Welcome to the Assay Integrity Support Hub

Precipitation is the "silent killer" of high-throughput screening (HTS) and lead optimization. It generates false negatives (compound falls out of solution) and false positives (colloidal aggregates sequestering targets).

This guide moves beyond basic advice ("add more DMSO") and focuses on the biophysical mechanics of solubility, providing self-validating protocols to distinguish real bioactivity from solubility artifacts.

Phase 1: Triage & Diagnosis

How do I know if my compound has precipitated?

Precipitation is not always visible to the naked eye. Micromolar aggregates (colloids) can remain suspended, scattering light and inhibiting enzymes non-specifically.[1]

Q: My IC50 curve looks "steep." Is this precipitation?

A: Likely, yes. In a standard 1:1 ligand-binding model, the Hill Slope should be approximately 1.0.

  • Hill Slope > 2.0 (Steep): This often indicates a phase transition (precipitation) rather than binding saturation. The compound concentration reaches a "cliff" where it crashes out, causing a sudden loss of signal.

  • Bell-Shaped Curves: In fluorescence assays, this suggests the precipitate is quenching the signal or scattering the excitation light.

Q: How do I confirm precipitation without wasting more protein?

A: Use Nephelometry or the Detergent Test . Visual inspection is insufficient for concentrations <100 µM.

Diagnostic Workflow

The following logic tree outlines the decision process for validating "suspicious" hits.

precipitation_triage Start Suspicious IC50 Data (Steep Slope / High Hill Coefficient) Visual Visual Inspection (Microscope/Plate Reader) Start->Visual Nephelometry Light Scattering Analysis (Nephelometry/DLS) Visual->Nephelometry Clear Solution Result_Precip Confirmed Precipitation (Artifact) Visual->Result_Precip Visible Crystals Detergent The 'Detergent Test' (Add 0.01% Triton X-100) Nephelometry->Detergent Low/No Scatter Nephelometry->Result_Precip High Scatter Result_Agg Colloidal Aggregation (Promiscuous Inhibitor) Detergent->Result_Agg IC50 shifts > 3-fold Result_Real True Bioactivity (Valid Hit) Detergent->Result_Real IC50 stable

Figure 1: Diagnostic logic for identifying solubility artifacts in assay data.

Phase 2: Root Cause Analysis

Why is this happening?

The "Crash-Out" Phenomenon

Most precipitation occurs during the intermediate dilution step .

  • Scenario: You have a 10 mM stock in 100% DMSO. You dilute it directly into aqueous buffer to get 100 µM (1% DMSO).

  • Mechanism: This creates a massive polarity shock. The local concentration of compound exceeds its Kinetic Solubility limit before it can disperse.[2]

Kinetic vs. Thermodynamic Solubility
FeatureKinetic SolubilityThermodynamic Solubility
Starting State Pre-dissolved in DMSO (Liquid)Solid Powder (Crystalline)
Relevance HTS, Early DiscoveryLead Optimization, Formulation
Equilibrium No (Meta-stable)Yes (True Equilibrium)
Risk High (supersaturation is temporary)Low (defines the absolute limit)

Key Insight: A compound might be thermodynamically soluble at 50 µM, but if you try to reach that concentration via a fast DMSO injection, it may kinetically precipitate due to nucleation sites formed during mixing.

Phase 3: Mitigation Protocols

How do I fix it?

Protocol 1: The "Detergent Test" (Disrupting Colloids)

Colloidal aggregates act as "sponges," sequestering enzymes non-specifically. This is the primary mechanism of PAINS (Pan-Assay Interference Compounds).

The Fix: Non-ionic detergents disrupt these aggregates without affecting specific ligand binding (Shoichet, 2003).

  • Preparation: Prepare assay buffer with 0.01% to 0.1% Triton X-100 or Tween-20 .

    • Note: Ensure your target protein tolerates this detergent concentration.[3][4]

  • Execution: Run the dose-response curve in parallel (With Detergent vs. Without Detergent).

  • Analysis:

    • If the IC50 shifts significantly (e.g., from 1 µM to >50 µM) with detergent, the original activity was likely due to aggregation.

    • If the IC50 remains constant, the inhibition is specific.

Protocol 2: The "Three-Step" Serial Dilution

Avoid "shocking" the compound. Use an intermediate solvent concentration to smooth the polarity gradient.

dilution_protocol cluster_logic Mechanism of Action Stock 10 mM Stock (100% DMSO) Step1 Intermediate Plate (Dilute to 10% DMSO) Stock->Step1 1:10 into Buffer/DMSO mix Step2 Assay Plate (Final Buffer Dilution) Step1->Step2 1:10 into Assay Buffer Expl Prevents nucleation by maintaining solubility during transition

Figure 2: Optimized dilution workflow to prevent kinetic crash-out.

Step-by-Step:

  • Source: Start with 100% DMSO stock (e.g., 10 mM).

  • Intermediate: Dilute compound 1:10 into a 10-20% DMSO/Buffer solution.

    • Why: This lowers the concentration while maintaining enough organic solvent to keep the compound solubilized.

  • Final: Transfer from the Intermediate plate to the Assay plate (aqueous buffer).

    • Result: The final DMSO concentration is low (e.g., 1-2%), but the compound enters the buffer from a solvated state rather than a pure organic drop.

Phase 4: Reference Data

Common Cosolvent Limits in Enzymatic Assays

Before adding cosolvents to fix solubility, verify your enzyme's tolerance.

SolventTypical Max ToleranceMechanism of Interference
DMSO 1% - 5%Denatures protein structure; affects hydration shell.
Ethanol < 2%Can precipitate salts in high-ionic strength buffers.
PEG-400 5% - 10%Increases viscosity; may alter binding kinetics.
Glycerol 10%Stabilizes proteins but increases viscosity significantly.
Troubleshooting "Salting Out"

If a compound is soluble in water but precipitates in PBS:

  • Cause: High ionic strength (salts) competes for water molecules, reducing the hydration of the compound (Salting Out).

  • Solution: Lower the salt concentration of the buffer (e.g., 0.5x PBS) or switch to a buffer with different ionic properties (e.g., Tris or HEPES) if the protein allows.

References

  • Assay Guidance Manual (NCBI) . Assay Interference by Aggregation. [Link]

  • Shoichet, B. K. (2006). Screening in a spirit haunted world. Drug Discovery Today. (Seminal work on colloidal aggregation). [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Assay Guidance Manual (NCBI) . Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. [Link]

Sources

refining molecular docking parameters for nitroindazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Refining Molecular Docking Parameters for Nitroindazole Compounds Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Optimization Hub

You are likely here because your docking results for nitroindazole derivatives are inconsistent. You might be seeing poor enrichment factors, unrealistic binding poses, or "exploded" ligand geometries during minimization.

Nitroindazoles present a "perfect storm" for molecular mechanics:

  • The Indazole Core: Subject to annular tautomerism (1H- vs. 2H-), where the bioactive conformation often differs from the solution-state minimum.[1]

  • The Nitro Group (

    
    ):  A strong electron-withdrawing group with delocalized charge that standard force fields (like MMFF94 or UFF) often parameterize poorly, leading to electrostatic clashes.
    

This guide moves beyond standard tutorials to address these specific physicochemical anomalies.

Module 1: Ligand Parameterization (The Tautomer & Charge Trap)

The Indazole Tautomerism Protocol

The Issue: In solution, 1H-indazole is thermodynamically favored by ~2-4 kcal/mol over 2H-indazole. However, in protein binding pockets (especially kinases like VEGFR or PAK1), the 2H-tautomer is frequently the bioactive species, stabilized by specific hydrogen bond networks [1][2].

The Fix: Do not rely on automatic tautomer assignment at pH 7.4. You must explicitly generate and dock both tautomers.

Expert Insight: If your docking software (e.g., Glide, GOLD) has a "penalize high-energy tautomers" setting, disable it for the indazole core, or manually set the penalty to zero for the 2H species to ensure it is sampled.

Nitro Group Electrostatics

The Issue: The nitro group contains two oxygen atoms sharing a negative charge and a nitrogen with a formal positive charge. Fast charge calculation methods (Gasteiger-Marsili) often underestimate the dipole moment of the


 bond, leading to weak predicted hydrogen bonds with backbone amides [3].

The Fix: Use Quantum Mechanics (QM) derived charges.[2]

  • Standard: AM1-BCC (acceptable for high-throughput).

  • High-Precision: RESP (Restrained Electrostatic Potential) charges calculated at the HF/6-31G* level [4].

Workflow Visualization: Ligand Prep Pipeline

The following diagram outlines the decision logic for preparing nitroindazoles.

LigandPrep cluster_warn Critical Checkpoint Input Input SMILES (Nitroindazole) TautomerGen Generate Tautomers (1H and 2H) Input->TautomerGen QM_Calc QM Geometry Opt (HF/6-31G*) TautomerGen->QM_Calc Split Stream RESP Assign RESP Charges QM_Calc->RESP Fix NO2 Dipole Docking Docking Input (PDBQT/SDF) RESP->Docking

Caption: Figure 1. High-precision ligand preparation workflow emphasizing QM-based charge assignment for the nitro group.

Module 2: Receptor Grid & Docking Algorithms

Handling the "Bulky" Nitro Group

The nitro group is not just polar; it is bulky. In rigid-receptor docking, the


 group often clashes with side chains that would naturally move in a biological system (Induced Fit).

Protocol: Soft-Potential Docking (If Induced Fit is unavailable) If you cannot run full Induced Fit Docking (IFD), you must "soften" the van der Waals (vdW) potential to simulate minor receptor plasticity.

  • Receptor Grid Generation: Scale vdW radii of receptor atoms by 0.85 (standard is 1.0).

  • Ligand Parameters: Scale vdW radii of the ligand non-polar atoms by 0.80 .

  • Coulombic Cutoff: Ensure the electrostatic cutoff is at least 20Å to capture the long-range effect of the nitro group dipole.

Water-Mediated Interactions

Nitro groups often interact with the protein via a bridging water molecule.

  • Action: In your docking setup (e.g., AutoDock Vina or Glide), enable "Keep Waters" for any water molecule within 3Å of the binding pocket that forms at least 2 H-bonds with the protein.

Module 3: Scoring & Analysis (The False Positive Filter)

Standard scoring functions (SP/XP) often overestimate the affinity of nitro compounds due to the strong electrostatic term. To validate your hits, you must use a physics-based rescoring method.

Recommended Method: MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) Studies have shown that MM-GBSA significantly improves the ranking accuracy of nitro-containing compounds compared to standard docking scores [5][6].

Comparative Data: Scoring Accuracy for Nitro-Compounds

Table 1: Correlation of docking scores vs. experimental


 for nitro-compounds (Derived from [5][6])
Scoring MethodPearson Correlation (

)
Handling of SolvationHandling of Nitro-Polarization
Standard Docking (Vina/SP) 0.36 - 0.49Implicit / CrudePoor (Static charges)
MM-PBSA 0.45 - 0.55Explicit / RigorousGood
MM-GBSA 0.66 - 0.85 Implicit / TunedExcellent (Better balance of terms)
Post-Docking Analysis Workflow

Use this logic tree to filter your results.

Caption: Figure 2. Hierarchical filtering process. Note that buried, unpaired nitro groups (Filter 2) are a major cause of false positives.

Troubleshooting FAQ

Q: My nitroindazole ligand geometry "explodes" or distorts during minimization. Why? A: This usually happens in topology generation (e.g., PRODRG) when the N-O bond order is undefined or set incorrectly.

  • Fix: Ensure the nitro nitrogen is defined as planar (

    
    ). In GROMACS/topology files, manually verify the improper dihedrals are set to maintain planarity of the 
    
    
    
    system [7].

Q: I am getting good scores, but the pose looks "flipped" (Indazole N-H pointing away from the hinge region). A: You likely docked the 1H-tautomer when the pocket requires the 2H-tautomer (or vice versa).

  • Fix: Force the generation of the 2H-tautomer state. In the kinase hinge region, the 2H-indazole often acts as a donor-acceptor motif that matches the backbone residues (e.g., Glu/Cys) perfectly [1].

Q: The nitro group is clashing with a wall of the pocket. A: The nitro group is a strong H-bond acceptor but has specific geometric requirements.

  • Fix: Check for "Halogen Bonding" or "Nitro-Pi" interactions. Sometimes the nitro group stacks perpendicular to an aromatic residue (Phe/Tyr). Standard docking might miss this. Enable "Pi-Pi" and "Pi-Cation" constraints in your docking grid.

References

  • BenchChem Technical Support. (2025).[3][4] Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide for Drug Development Professionals. BenchChem. Link

  • Sigalov, M. V., et al. (2019).[5] 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. Journal of Organic Chemistry. Link

  • Gogoi, D., et al. (2021). 5-Nitroindazole Against Lung Cancer: A multitargeted in-silico Molecular Docking Study. ResearchGate. Link

  • Battista, F., et al. (2021). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers in Molecular Biosciences. Link

  • Sun, H., et al. (2014). Assessing the performance of MM/PBSA and MM/GBSA methods. 5. Improved docking performance using high solute dielectric constant. Physical Chemistry Chemical Physics.[6] Link

  • Xu, L., et al. (2013). Assessing the performance of the MM/PBSA and MM/GBSA methods: II. The accuracy of ranking poses generated from docking. PLoS ONE. Link

  • ResearchGate Community. (2013). How to parametrize a small molecule with a nitro (-NO2) group for MD simulations?. ResearchGate.[7] Link

Sources

improving the reproducibility of experiments involving 3-(6-nitro-1H-indazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Reproducibility & Troubleshooting

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 2026

Introduction

Welcome to the technical support hub for 3-(6-nitro-1H-indazol-1-yl)propanoic acid (referred to herein as 6-NIPA ). This molecule combines a nitro-substituted indazole core with a carboxylic acid tail, making it a valuable scaffold for peptidomimetics, integrin antagonists, and kinase inhibitors.

However, the reproducibility of experiments involving 6-NIPA is frequently compromised by three chemical realities:

  • Regioisomerism: The ambiguity between

    
     and 
    
    
    
    alkylation during synthesis.
  • Solubility Profiles: The competing polarity of the carboxylic acid vs. the

    
    -stacking nitro-indazole core.
    
  • Analytical Confusion: Difficulty in distinguishing isomers via standard 1D NMR.

This guide moves beyond basic protocols to address the causality of these issues, ensuring your data is robust and reproducible.

Module 1: Synthesis & Regiocontrol

The Core Challenge: N1 vs. N2 Selectivity

The most common support ticket we receive is: "My yield is inconsistent, and I see multiple spots on TLC."

The Science: Indazoles exhibit annular tautomerism (


). When attaching the propanoic acid tail (typically via Michael addition to methyl acrylate or alkylation with ethyl 3-bromopropionate), the reaction can occur at either nitrogen.
  • 
    -Alkylation (Desired):  Thermodynamically favored in most cases.
    
  • 
    -Alkylation (Impurity):  Kinetically accessible, often stabilized by non-polar solvents or specific metal cations.
    

The 6-nitro group is strongly electron-withdrawing. This increases the acidity of the N-H proton (


 drops from ~14 to ~12), making the anion easier to form but less nucleophilic, which can paradoxically increase the ratio of the unwanted 

isomer if reaction conditions are not strictly thermodynamic.
Troubleshooting Guide: Synthesis
SymptomProbable CauseCorrective Action
High

isomer content
(>15%)
Kinetic control (low temp, short time) or non-polar solvent usage.Switch to Thermodynamic Conditions: Use high-boiling polar solvents (DMSO or DMF) and heat to 80–100°C. This allows the unstable

product to revert and convert to the stable

form [1].
Low Overall Yield Poor nucleophilicity due to 6-nitro group.Catalysis: Add 5 mol% DBU or use Cs₂CO₃ (cesium effect) to enhance anion reactivity without favoring

[2].
Hydrolysis Failure (Ester to Acid)Nitro group stabilizing the ester; poor solubility in aqueous base.Co-solvent System: Do not use pure water/NaOH. Use THF/Water (1:1) with LiOH. The THF solubilizes the organic core, allowing the hydroxide to attack the ester.
Visualizing the Pathway

The following diagram illustrates the decision logic for optimizing the synthesis of 6-NIPA.

G start Start: 6-Nitroindazole + Alkylating Agent decision_agent Reagent Selection start->decision_agent path_michael Methyl Acrylate (Michael Addition) decision_agent->path_michael Recommended path_halide 3-Bromopropionate (Direct Alkylation) decision_agent->path_halide Alternative process_thermo Thermodynamic Control (DMF/DMSO, 90°C, 12h) path_michael->process_thermo Base (DBU/Cs2CO3) process_kinetic Kinetic Control (THF, NaH, 0°C) path_halide->process_kinetic result_N1 Major Product: N1-Isomer (Thermodynamic) process_thermo->result_N1 Reversibility favors N1 result_Mix Mixture: N1 + N2 Isomers (Hard to Separate) process_kinetic->result_Mix Irreversible result_Mix->result_N1 Heat in DMF (Isomerization)

Caption: Workflow for maximizing N1-regioselectivity. Michael addition under thermodynamic control is preferred over direct alkylation to minimize N2 impurity [3].

Module 2: Analytical Validation (The "Truth")

FAQ: How do I distinguish the N1 isomer from N2?

Q: "Both isomers have the same mass and very similar 1H NMR shifts. How do I prove I have 3-(6-nitro-1H-indazol-1-yl)propanoic acid and not the 2-yl isomer?"

A: You cannot rely solely on 1D proton NMR. You must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) .

The Protocol:

  • Sample Prep: Dissolve ~10mg of purified compound in DMSO-d6. (Chloroform is often too non-polar for the acid tail, leading to broad peaks).

  • Target Signals: Identify the methylene protons of the propanoic acid tail attached to the nitrogen (

    
    ) and the aromatic protons of the indazole ring.
    
  • The Diagnostic Cross-Peak:

    • 
      -Isomer (Correct):  You will see a strong NOE correlation between the 
      
      
      
      protons and the H7 proton (the doublet near 8.0-8.5 ppm on the benzene ring).
    • 
      -Isomer (Incorrect):  You will see an NOE correlation between the 
      
      
      
      protons and the H3 proton (the singlet near 8.0-9.0 ppm on the pyrazole ring).

Data Interpretation Table:

Feature

-Isomer (Target)

-Isomer (Impurity)
NOE Correlation

(Benzene ring)

(Pyrazole ring)
C-13 NMR (

)
Typically 48–52 ppmTypically 53–58 ppm (Deshielded)
TLC (

)
Generally Higher (Less Polar)Generally Lower (More Polar/Zwitterionic character)

Module 3: Solubility & Handling

Issue: "The compound crashes out during biological assays."

The 6-nitro group encourages


-

stacking, making the crystal lattice energy high. While the carboxylic acid tail is polar, it can dimerize in non-polar environments.

Self-Validating Handling Protocol:

  • Stock Solution: Dissolve 6-NIPA in 100% DMSO to create a 10 mM stock. Do not use ethanol or water for the master stock.

  • Sonication: The nitro group can induce polymorphism. Sonicate the stock for 5 minutes to ensure no micro-crystalline seeds remain.

  • Assay Buffer: When diluting into aqueous media (PBS/Media), ensure the pH is > 7.0 .

    • Reasoning: The carboxylic acid (

      
      ) must be deprotonated (carboxylate form) to maintain solubility in water. If your assay is at pH 5.0, the compound will likely precipitate.
      

Module 4: Experimental Workflow Diagram

The following diagram outlines the complete lifecycle of a reproducible experiment with 6-NIPA, from synthesis to validated stock generation.

Workflow cluster_synth Synthesis cluster_purify Purification cluster_verify Verification cluster_use Usage S1 Michael Addition (DMF, 90°C) S2 LiOH Hydrolysis S1->S2 P1 Acid-Base Extraction (Remove Neutral Impurities) S2->P1 P2 Recrystallization (EtOH/Water) P1->P2 V1 1H NMR P2->V1 V2 NOESY (H7 vs H3) V1->V2 U1 DMSO Stock (10mM) V2->U1 U2 Assay (pH > 7.0) U1->U2

Caption: End-to-end workflow ensuring isomeric purity and solubility stability.

References

  • Cheung, M. et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein Journal of Organic Chemistry.

  • Luo, G. et al. (2006). "Regioselective N-Alkylation of Indazoles Assisted by Cesium Carbonate." Journal of Organic Chemistry.

  • BenchChem Technical Review. (2025). "Troubleshooting regioselectivity in indazole synthesis."

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties And Structural Features." Chemical Research in Toxicology.

Validation & Comparative

comparing the biological activity of 3-(6-nitro-1H-indazol-1-yl)propanoic acid with other nitroindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(6-nitro-1H-indazol-1-yl)propanoic acid (referred to herein as 6-NIPA ) represents a functionalized evolution of the nitroindazole scaffold. While the parent compounds, particularly 7-nitroindazole (7-NI) , are established as standard chemical probes for neuronal nitric oxide synthase (nNOS) inhibition, they suffer from poor aqueous solubility and limited bioavailability.

6-NIPA incorporates a propanoic acid tail at the


-position of the 6-nitroindazole core. This structural modification serves two critical functions: it significantly enhances hydrophilicity (addressing the solubility bottleneck of classic nitroindazoles) and provides a chemical handle for further conjugation. This guide compares 6-NIPA against the industry standard (7-NI) and other isomers, analyzing its utility in neuropharmacology and antiprotozoal research.

Structural & Mechanistic Context

The biological activity of nitroindazoles is governed by the position of the nitro group and the substitution at the pyrazole nitrogens (


 or 

).
The Nitroindazole Pharmacophore
  • 7-Nitroindazole (7-NI): The "Gold Standard" for selective nNOS inhibition in vivo. It binds to the heme active site of NOS.[1] Crucially, it lacks a substituent at

    
    , which allows it to act as a competitive inhibitor of L-arginine.
    
  • 6-Nitroindazole (6-NI): An isomer with distinct properties. While it inhibits nNOS, it also exhibits direct smooth muscle relaxation independent of the NO pathway.

  • 6-NIPA (The Subject): The addition of the propanoic acid moiety at

    
     alters the steric and electronic profile.
    
    • Solubility: The carboxylic acid group (

      
      ) ionizes at physiological pH, vastly improving solubility compared to the lipophilic 7-NI.
      
    • Binding Mode:

      
      -substitution often reduces affinity for the nNOS heme pocket compared to the unsubstituted parent, but enhances utility as a scaffold for antiprotozoal agents (e.g., against Leishmania).
      
Mechanism of Action: Nitric Oxide Synthase (NOS) Pathway

Nitroindazoles primarily target the nNOS isoform. They compete with L-arginine and interfere with the electron transfer at the heme domain, preventing the conversion of L-arginine to L-citrulline and Nitric Oxide (NO).

NOS_Pathway L_Arg L-Arginine nNOS nNOS Enzyme (Heme Domain) L_Arg->nNOS Substrate NO Nitric Oxide (NO) nNOS->NO Catalysis Citrulline L-Citrulline nNOS->Citrulline Guanylyl Soluble Guanylyl Cyclase (sGC) NO->Guanylyl Activation cGMP cGMP Guanylyl->cGMP Synthesis Response Neurotransmission / Vasodilation cGMP->Response Signaling 7 7 NI 7-Nitroindazole (Competitive Inhibitor) NI->nNOS Strong Inhibition 6 6 NIPA 6-NIPA (Modified Affinity) NIPA->nNOS Mod. Inhibition / Antiprotozoal Effect

Caption: The nNOS signaling cascade. 7-NI blocks the heme domain directly. 6-NIPA offers modified inhibition kinetics due to N1-substitution.

Comparative Biological Activity[3]

The following table contrasts 6-NIPA with the standard 7-NI and the core 6-NI scaffold.

Table 1: Comparative Performance Profile
Feature7-Nitroindazole (7-NI) 6-Nitroindazole (6-NI) 6-NIPA (Subject)
Primary Application Selective nNOS inhibition (In vivo probe)Smooth muscle relaxation; AntileishmanialSoluble scaffold; Antiprotozoal development
nNOS Potency (

)
High (

)
Moderate (

)
Lower (Predicted >10

due to N1-sub)
Selectivity nNOS > eNOS >> iNOSLess selective than 7-NITarget-dependent (often optimized for parasites)
Aqueous Solubility Very Poor (Requires DMSO/Peanut Oil)PoorHigh (Soluble in aqueous buffers > pH 5)
Mechanism Note Competitive with L-ArginineDirect smooth muscle relaxantProdrug potential; Improved cellular uptake
Toxicity Low neurotoxicity; Sedation at high dosesGenerally lowReduced cytotoxicity vs. parent nitroindazoles
Analysis of Activity[4][5]
  • nNOS Inhibition: 7-NI remains the superior choice for pure nNOS inhibition studies where solubility is manageable. The

    
    -unsubstituted nitrogen is critical for the specific binding geometry in the enzyme's active site. 6-NIPA, being 
    
    
    
    -substituted, likely exhibits reduced affinity for mammalian nNOS, making it a negative control or a specialized probe rather than a direct replacement for 7-NI.
  • Antiprotozoal Activity: This is where 6-NIPA and its derivatives excel.[2] The 6-nitroindazole core is a privileged structure against Leishmania and Trypanosoma cruzi. The propanoic acid tail facilitates entry into the parasite or acts as a linker for hybrid drugs (e.g., conjugation with other pharmacophores), showing efficacy where 7-NI fails.

Experimental Protocols

To validate the activity of 6-NIPA versus alternatives, the following protocols are recommended. These are self-validating systems using positive and negative controls.

Protocol A: Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Method)

Objective: Determine the


 of 6-NIPA against nNOS compared to 7-NI.
  • Reagents:

    • Recombinant nNOS enzyme.

    • Substrate: L-Arginine (

      
      ).
      
    • Cofactors: NADPH (

      
      ), Calmodulin, 
      
      
      
      ,
      
      
      .
    • Griess Reagent (Sulfanilamide + NED).

  • Preparation:

    • Dissolve 7-NI in DMSO (Stock 10 mM).

    • Dissolve 6-NIPA in PBS (pH 7.4) (Stock 10 mM). Note the solubility advantage.

  • Reaction:

    • Incubate Enzyme + Inhibitor (0.1 nM to 100

      
      ) for 15 min at 37°C.
      
    • Initiate reaction by adding L-Arginine/NADPH mix.

    • Incubate for 30 min.

  • Detection:

    • Add Griess Reagent to stop reaction.

    • Measure Absorbance at 540 nm.

  • Validation:

    • Control: L-NAME (Non-selective inhibitor) must show >90% inhibition.

    • Blank: Enzyme without NADPH (Background).

Protocol B: Antileishmanial Viability Assay (MTT)

Objective: Assess the antiparasitic utility of the 6-nitroindazole core.

  • Culture: Leishmania infantum promastigotes in RPMI-1640 medium.

  • Treatment:

    • Seed parasites (

      
       cells/mL) in 96-well plates.
      
    • Treat with 6-NIPA and 6-NI (Concentration range: 1 - 100

      
      ).
      
    • Include Amphotericin B as positive control.

  • Incubation: 72 hours at 26°C.

  • Readout:

    • Add MTT solution (

      
      ). Incubate 4 hours.
      
    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Calculation: Determine

    
     using non-linear regression.
    

Workflow Visualization

The following diagram outlines the decision logic for selecting between 6-NIPA and 7-NI based on experimental needs.

Selection_Workflow Start Select Experimental Goal Decision1 Target? Start->Decision1 Path_Neuro Neuroprotection / nNOS Decision1->Path_Neuro Neuroscience Path_Parasite Antiprotozoal / Drug Dev Decision1->Path_Parasite Infectious Disease Decision2 Solubility Critical? Path_Neuro->Decision2 Use_6NIPA Use 6-NIPA (Soluble Scaffold) Path_Parasite->Use_6NIPA Linker Required Use_6NI Use 6-Nitroindazole (Core Structure) Path_Parasite->Use_6NI Raw Potency Use_7NI Use 7-Nitroindazole (Standard Probe) Decision2->Use_7NI No (Use DMSO) Decision2->Use_6NIPA Yes (Aq. Buffer)

Caption: Decision tree for selecting nitroindazole derivatives based on target application and solubility constraints.

References

  • Babbedge, R. C., et al. (1993). "Inhibition of rat cerebellar nitric oxide synthase by 7-nitro indazole and related substituted indazoles." British Journal of Pharmacology. Link

  • Rosenfeld, R. J., et al. (2002).[3] "Conformational changes in nitric oxide synthases induced by chlorzoxazone and nitroindazoles." Biochemistry. Link

  • Bland-Ward, P. A., & Moore, P. K. (1995). "7-Nitroindazole derivatives are potent inhibitors of brain nitric oxide synthase." Life Sciences. Link

  • Mollineda-Diogo, N., et al. (2021). "Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates."[4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • BenchChem. (2025).[5][6] "1-Methyl-7-nitroindazole-3-carboxylic acid: A Technical Guide." BenchChem Technical Library. Link

Sources

A Comprehensive Guide to Validating the Mechanism of Action of 3-(6-nitro-1H-indazol-1-yl)propanoic Acid as a Hypoxia-Activated Cytotoxin

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth, technically-grounded framework for the validation of the mechanism of action of 3-(6-nitro-1H-indazol-1-yl)propanoic acid. Given the limited direct literature on this specific molecule, we will proceed with a well-founded hypothesis based on its chemical structure—specifically the 6-nitroindazole moiety—and the established pharmacology of related nitroaromatic compounds. Our core hypothesis is that 3-(6-nitro-1H-indazol-1-yl)propanoic acid functions as a hypoxia-activated prodrug . This guide will detail the necessary experimental comparisons and protocols to rigorously test this proposed mechanism.

The Hypothesized Mechanism of Action: Bioreductive Activation Under Hypoxia

The presence of a nitro group on the indazole ring is the key structural alert suggesting a mechanism dependent on cellular reduction. Nitroaromatic compounds are known to be bio-activated under hypoxic conditions.[1][2] In well-oxygenated (normoxic) cells, the one-electron reduction of the nitro group is a reversible process, as molecular oxygen can readily oxidize the resulting radical anion back to the parent compound.[2] However, in the low-oxygen environment characteristic of solid tumors and certain microbial infections, this radical anion can undergo further reduction to form highly reactive nitroso and hydroxylamine intermediates.[2] These reactive species can then form covalent adducts with cellular macromolecules, such as DNA and proteins, leading to cytotoxicity.[2][3]

Below is a diagram illustrating the proposed bioactivation pathway of 3-(6-nitro-1H-indazol-1-yl)propanoic acid.

Hypoxia-Activated Prodrug Mechanism 3-(6-nitro-1H-indazol-1-yl)propanoic_acid 3-(6-nitro-1H-indazol-1-yl)propanoic acid (Prodrug) Radical_Anion Nitro Radical Anion 3-(6-nitro-1H-indazol-1-yl)propanoic_acid->Radical_Anion + 1e- (Nitroreductases) Radical_Anion->3-(6-nitro-1H-indazol-1-yl)propanoic_acid + O2 (Normoxia) (Reversible) Reactive_Intermediates Reactive Nitroso and Hydroxylamine Species Radical_Anion->Reactive_Intermediates + e- (Hypoxia) (Irreversible) Cellular_Adducts Covalent Adducts with Cellular Macromolecules Reactive_Intermediates->Cellular_Adducts Cytotoxicity Cell Death Cellular_Adducts->Cytotoxicity

Caption: Proposed bio-reductive pathway of 3-(6-nitro-1H-indazol-1-yl)propanoic acid.

Comparative Analysis with Alternative Hypoxia-Targeting Agents

To validate the proposed mechanism, it is essential to compare the activity of 3-(6-nitro-1H-indazol-1-yl)propanoic acid with other agents that target hypoxic cells. This comparison should be multi-faceted, encompassing both mechanistic and efficacy-based endpoints.

Feature3-(6-nitro-1H-indazol-1-yl)propanoic acid (Hypothesized)Tirapazamine (Alternative 1)Evofosfamide (TH-302) (Alternative 2)
Activation Mechanism Single-electron reduction of the nitro group by nitroreductases.Reduction by a broader range of reductases to form an oxidizing radical.Cleavage of a 2-nitroimidazole-linked protecting group to release a cytotoxic alkylating agent.
Cellular Target Predicted to be non-specific, forming adducts with various macromolecules.DNA damage, including single- and double-strand breaks.DNA cross-linking by the released bromo-isophosphoramide mustard.
Hypoxia Selectivity Expected to be high, dependent on the redox potential of the nitro group.High, with a well-documented hypoxia-dependent cytotoxicity ratio.Very high, considered a gold-standard for hypoxia-activated prodrugs.
Potential for Off-Target Effects Possible inhibition of other cellular kinases, a known activity of some indazole derivatives.[4]Can generate reactive oxygen species, potentially leading to off-target toxicity.The released alkylating agent can be toxic to normoxic tissues at higher concentrations.

Experimental Protocols for Mechanism Validation

The following experimental workflows are designed to systematically test the hypothesis that 3-(6-nitro-1H-indazol-1-yl)propanoic acid is a hypoxia-activated cytotoxin.

Objective: To determine if the cytotoxic effects of 3-(6-nitro-1H-indazol-1-yl)propanoic acid are enhanced under hypoxic conditions.

Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., FaDu, A549) known to exhibit a hypoxic response.

  • Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Hypoxic and Normoxic Incubation: Place one set of plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, balanced with N2) and a parallel set in a standard normoxic incubator (21% O2, 5% CO2).

  • Compound Treatment: After 24 hours of pre-incubation in their respective oxygen conditions, treat the cells with a serial dilution of 3-(6-nitro-1H-indazol-1-yl)propanoic acid. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for an additional 48-72 hours under their respective hypoxic or normoxic conditions.

  • Viability Assessment: Assess cell viability using a standard MTT or similar colorimetric assay.[5]

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for both normoxic and hypoxic conditions. A significantly lower IC50 under hypoxia supports the proposed mechanism.

Hypoxia_Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_conditions Oxygen Conditions cluster_treatment Compound Treatment cluster_incubation Incubation cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well plates Adhesion Allow cells to adhere overnight Cell_Seeding->Adhesion Normoxia Normoxic Incubation (21% O2) Adhesion->Normoxia Hypoxia Hypoxic Incubation (1% O2) Adhesion->Hypoxia Normoxia_Treatment Treat with serial dilutions of the compound Normoxia->Normoxia_Treatment Hypoxia_Treatment Treat with serial dilutions of the compound Hypoxia->Hypoxia_Treatment Normoxia_Incubation Incubate for 48-72h Normoxia_Treatment->Normoxia_Incubation Hypoxia_Incubation Incubate for 48-72h Hypoxia_Treatment->Hypoxia_Incubation Viability_Assay Perform MTT Assay Normoxia_Incubation->Viability_Assay Hypoxia_Incubation->Viability_Assay IC50_Calculation Calculate IC50 values Viability_Assay->IC50_Calculation Comparison Compare Normoxic and Hypoxic IC50 IC50_Calculation->Comparison

Sources

comparative analysis of 6-nitroindazole versus 7-nitroindazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists

Executive Summary: Divergent Paths of Isomeric Scaffolds

While 6-nitroindazole (6-NI) and 7-nitroindazole (7-NI) share an identical molecular formula (


) and core indazole architecture, their pharmacological trajectories are radically distinct.
  • 7-Nitroindazole is the "Neuroscientist’s Tool." It is the gold-standard reference for in vivo selective inhibition of neuronal Nitric Oxide Synthase (nNOS). Its utility stems not from absolute enzyme specificity, but from a unique pharmacokinetic profile that allows it to penetrate the blood-brain barrier (BBB) without inducing the systemic hypertension associated with non-selective NOS inhibitors.

  • 6-Nitroindazole is the "Chemist’s Scaffold." While it possesses NOS inhibitory activity, it lacks the privileged CNS profile of its 7-isomer. Instead, it serves as a versatile pharmacophore in oncology and infectious disease, particularly as a precursor for kinase inhibitors (e.g., Pazopanib intermediates) and antileishmanial agents.

This guide analyzes the mechanistic divergence, synthetic accessibility, and experimental utility of these two isomeric families.

Mechanistic Profiling & Selectivity Paradox
The 7-NI Selectivity Paradox

A common misconception is that 7-NI is highly selective for nNOS over endothelial NOS (eNOS) at the enzyme level. Experimental data reveals a more nuanced reality: 7-NI is pharmacokinetically selective, not pharmacodynamically absolute.

  • In Vitro: 7-NI exhibits comparable potency against nNOS and eNOS (

    
     values are often within the same order of magnitude).
    
  • In Vivo: 7-NI selectively inhibits nNOS in the CNS because it crosses the BBB, whereas its effect on vascular eNOS is insufficient to raise mean arterial pressure (MAP) at neuroprotective doses.

The Dual-Binding Mechanism (7-NI)

Unlike simple arginine analogs (e.g., L-NAME), 7-NI and its derivatives (like 3-bromo-7-nitroindazole) exhibit a dual mechanism of inhibition :

  • Substrate Competition: Competes with L-Arginine at the catalytic heme site.

  • Cofactor Displacement: Displaces tetrahydrobiopterin (

    
    ), a critical cofactor required for NOS dimerization and activity. This unique mode contributes to its specific profile.
    
Comparative Data: NOS Inhibition

Table 1: Inhibitory Potency of Indazole Derivatives

CompoundTargetPotency (

)
Selectivity ProfilePrimary Application
7-Nitroindazole nNOS

Moderate (vs eNOS)In vivo CNS probe (Stroke, Pain)
eNOS

Low
3-Bromo-7-NI nNOS

High (vs eNOS)Potent neuroprotection
6-Nitroindazole nNOS

LowGeneral NOS inhibition control
3-Chloro-6-NI Leishmania

N/A (Parasite)Antileishmanial lead

Note on Data: Values for 7-NI vary by assay conditions (rat vs. bovine enzyme). The key insight is that 3-bromo-substitution on the 7-NI scaffold significantly enhances nNOS potency compared to the parent compound.

Visualization: Mechanism of Action

The following diagram illustrates the dual inhibition pathway of 7-NI derivatives compared to the standard arginine-competitive mechanism.

NOS_Inhibition_Mechanism nNOS_Inactive nNOS Monomer (Inactive) nNOS_Active nNOS Dimer (Active Complex) nNOS_Inactive->nNOS_Active Dimerization BH4 Tetrahydrobiopterin (BH4) BH4->nNOS_Active Essential Cofactor NO Nitric Oxide (NO) nNOS_Active->NO Catalysis Arg L-Arginine Arg->nNOS_Active Substrate Seven_NI 7-Nitroindazole (7-NI) Seven_NI->BH4 Displaces Cofactor (Unique Mechanism) Seven_NI->nNOS_Active Competes with Arginine L_NAME L-NAME (Arg Analog) L_NAME->nNOS_Active Competes with Arginine

Caption: 7-NI exhibits a dual inhibitory mechanism: competitive binding at the arginine site and displacement of the BH4 cofactor, distinguishing it from standard arginine analogs.[1]

Experimental Protocols
Protocol A: Synthesis of 3-Bromo-7-Nitroindazole

Objective: Synthesis of a high-potency nNOS inhibitor from the parent 7-NI. Rationale: Bromination at the C3 position increases lipophilicity and binding affinity to the NOS heme pocket.

Reagents:

  • 7-Nitroindazole (1.0 eq)

  • Bromine (

    
    ) (1.1 eq)
    
  • Acetic Acid (Glacial) or DMF

  • Sodium Acetate (Buffer)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.63 g (10 mmol) of 7-nitroindazole in 20 mL of glacial acetic acid in a round-bottom flask.

  • Bromination: Add 0.6 mL (11 mmol) of bromine dropwise over 15 minutes while stirring at room temperature. Caution: Bromine is highly corrosive and volatile; perform in a fume hood.

  • Reaction: Stir the mixture for 3–4 hours. A precipitate typically forms as the reaction progresses.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 1 g of sodium bisulfite (to quench excess bromine).

  • Isolation: Filter the yellow solid precipitate under vacuum.

  • Purification: Recrystallize from ethanol/water (4:1).

  • Validation: Verify structure via melting point (~224°C) and

    
    H-NMR (absence of C3 proton signal).
    
Protocol B: Synthesis of 3-Chloro-6-Nitroindazole

Objective: Synthesis of a scaffold for antileishmanial or kinase inhibitor development. Rationale: The 6-nitro position activates the C3 position for halogenation, allowing subsequent coupling reactions (e.g., Suzuki-Miyaura) to build complex libraries.

Reagents:

  • 6-Nitroindazole[2][3]

  • Sodium Hypochlorite (NaOCl) or N-Chlorosuccinimide (NCS)

  • Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Preparation: Suspend 6-nitroindazole (10 mmol) in 50 mL of 10% NaOH solution.

  • Chlorination: Add excess Sodium Hypochlorite solution (10-12% active chlorine) dropwise at 0–5°C.

  • Reaction: Stir vigorously at room temperature for 12 hours. The solution color will darken.

  • Acidification: Carefully acidify the mixture to pH 2 using concentrated HCl. Caution: Chlorine gas evolution may occur; ensure adequate ventilation.

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Wash the solid with water and recrystallize from methanol.

  • Yield: Typical yields range from 75–85%.

Synthetic Divergence & Precursors

The choice of starting material dictates the final isomer. The "Mäkosza" or diazotization cyclization methods are standard.

Synthesis_Pathways Precursor_7 2-Methyl-6-Nitroaniline Cyclization Diazotization & Cyclization (NaNO2 / AcOH) Precursor_7->Cyclization Precursor_6 2-Methyl-5-Nitroaniline Precursor_6->Cyclization Seven_NI 7-Nitroindazole Cyclization->Seven_NI From 2-Me-6-NO2 Six_NI 6-Nitroindazole Cyclization->Six_NI From 2-Me-5-NO2 Deriv_7 3-Bromo-7-NI (nNOS Inhibitor) Seven_NI->Deriv_7 Bromination (Br2) Deriv_6 3-Chloro-6-NI (Antiparasitic/Kinase Scaffold) Six_NI->Deriv_6 Chlorination (NaOCl)

Caption: Synthetic divergence is controlled by the nitro-substitution pattern of the starting aniline, leading to pharmacologically distinct derivative classes.

References
  • Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase.[4] Life Sciences, 57(11), PL131-PL135.[4] Link

  • Medhurst, A. D., et al. (1994). Nitric oxide synthase inhibitors 7- and 6-nitroindazole relax smooth muscle in vitro. European Journal of Pharmacology, 256(1), R5-R6. Link

  • Ayajiki, K., et al. (2001). Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries.[5] European Journal of Pharmacology, 423(2-3), 179-183.[5] Link

  • Benchchem. 1-Methyl-7-nitroindazole-3-carboxylic acid: A Technical Guide. Link

  • Bouhlel, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Organic Syntheses. Indazole Synthesis Protocol. Org.[6][7] Synth. 1962, 42, 69. Link

Sources

structure-activity relationship (SAR) studies of 1H-indazol-1-yl)propanoic acid analogues

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 3-(1H-indazol-1-yl)propanoic acid analogues , focusing on their primary application as GPR120 (FFAR4) Agonists for the treatment of Type 2 Diabetes Mellitus (T2DM) and metabolic inflammation.

Executive Summary

The search for selective Free Fatty Acid Receptor 4 (FFAR4/GPR120) agonists has evolved from simple fatty acid mimetics to rigidified heterocyclic scaffolds. While the phenylpropanoic acid derivative TUG-891 remains the standard chemical probe, it suffers from poor pharmacokinetic (PK) properties and limited selectivity against GPR40 (FFAR1).

3-(1H-indazol-1-yl)propanoic acid analogues represent a "Next-Generation" scaffold. By replacing the phenyl core with an indazole and utilizing the N1-nitrogen as the attachment point for the acidic tail, researchers have achieved:

  • Enhanced Metabolic Stability: Reduced susceptibility to oxidative metabolism compared to phenyl/indole counterparts.

  • Biased Signaling: Potential to selectively engage Gq-protein pathways over

    
    -arrestin recruitment, minimizing receptor desensitization.
    
  • Improved Selectivity: The rigid indazole core allows for precise vectorization of lipophilic substituents to exploit the non-conserved regions of the GPR120 binding pocket, differentiating it from GPR40.

This guide compares these Indazole Analogues against industry standards (TUG-891, GW9508) and functional alternatives (Thiazolidinediones).

Mechanism of Action & Signaling Pathway

GPR120 is a G


q/11-coupled receptor.[1] Upon activation by long-chain fatty acids (or mimetics like indazole propanoic acids), it triggers dual signaling pathways:
  • Canonical Gq Pathway: Increases intracellular Ca

    
    , activating PKC and stimulating GLP-1 secretion (enteroendocrine L-cells).
    
  • 
    -Arrestin Pathway:  Scaffolds a complex with TAB1/TAK1 to inhibit NF-
    
    
    
    B/JNK signaling, providing potent anti-inflammatory effects (macrophages).

The ideal therapeutic analogue balances these pathways or biases signaling toward anti-inflammation without inducing rapid desensitization.

Pathway Visualization

Figure 1: Dual signaling mechanism of GPR120 agonists. Indazole analogues aim to maintain the anti-inflammatory


-arrestin arm while optimizing the metabolic Gq response.

Critical SAR Analysis: The Indazole Advantage

The structure of 3-(1H-indazol-1-yl)propanoic acid can be dissected into three pharmacophoric elements essential for GPR120 affinity.

A. The Acidic Head Group (The Anchor)
  • Structure: The propanoic acid moiety attached at the N1 position.

  • Function: Forms a critical ionic bond with Arg99 and Arg183 in the receptor transmembrane domain.

  • SAR Insight:

    • Chain Length: The 3-carbon (propanoic) chain is optimal. Shortening to acetic acid (2-carbon) or lengthening to butanoic acid (4-carbon) typically results in a >10-fold loss of potency due to steric clash or inability to reach the arginine cluster.

    • Bioisosteres: Replacing the carboxylic acid with tetrazoles or sulfonamides is a common strategy to improve oral bioavailability, but often reduces potency. The indazole scaffold tolerates these replacements better than phenyl scaffolds.

B. The Indazole Core (The Scaffold)[2]
  • Structure: 1H-Indazole ring.[2][3][4][5][6][7]

  • Function: Acts as a rigid bioisostere for the phenyl ring found in TUG-891 or the chromane in other agonists.

  • SAR Insight:

    • N1-Attachment: Unlike indole derivatives (often C3-attached), N1-attachment of the acid tail orients the vector of the core ring to project substituents into the hydrophobic binding pocket more effectively.

    • C3-Substitution: This is the "growth vector." Substituents at C3 (e.g., phenyl, phenoxy, or alkynyl groups) drive selectivity. A bulky lipophilic group here clashes with the narrower binding pocket of GPR40, conferring GPR120 selectivity .

C. The Lipophilic Tail (Selectivity Driver)
  • Structure: Substituents at C3, C5, or C6 of the indazole.

  • Function: Hydrophobic interaction with the receptor's deep pocket.

  • SAR Insight:

    • 4-Methyl-biphenyl ether: A common motif (borrowed from TUG-891). When attached to the indazole C3 or C5 position, it boosts potency into the nanomolar range (

      
       nM).
      
    • Fluorine Scan: Fluorination of the tail improves metabolic stability (blocking P450 oxidation) without disrupting binding affinity.

Comparative Performance Data

The following table contrasts the Indazole Propanoic Acid Analogues (optimized lead candidates) against standard alternatives.

FeatureIndazole Analogues (Product)TUG-891 (Alternative 1)GW9508 (Alternative 2)Thiazolidinediones (Functional Alt)
Primary Target GPR120 (FFAR4) GPR120 (FFAR4)GPR120 & GPR40PPAR

Selectivity (GPR120:GPR40) High (>100-fold) Moderate (~50-fold)Low (~3-fold)N/A (Different Target)
Potency (EC50) 10 - 45 nM ~20 nM~500 nMN/A
Metabolic Stability High (Indazole core resists oxidation)Low (Phenyl ring oxidation)ModerateHigh
Risk Profile Low Lipotoxicity Potential

-oxidation
Non-selectiveWeight gain, Edema
Primary Application T2DM, NASH (Liver Inflammation) Research Tool (In vitro)Research Tool (Obsolete)T2DM Clinical Therapy

Key Takeaway: While TUG-891 is equipotent, the Indazole Analogues offer superior selectivity and metabolic stability, making them viable candidates for in vivo studies where TUG-891 fails due to rapid clearance.

Experimental Protocols (Self-Validating Systems)

To validate the activity of indazole analogues, two orthogonal assays must be performed to confirm agonism and signaling bias.

Protocol A: Calcium Mobilization Assay (Gq Activity)

Validates the metabolic arm (GLP-1 secretion potential).

  • Cell Line: HEK-293 stably transfected with human GPR120 (hGPR120).

  • Reagent: FLIPR Calcium 6 Assay Kit (Molecular Devices).

  • Workflow:

    • Seeding: Plate cells at 20,000 cells/well in 384-well black/clear plates. Incubate overnight at 37°C/5% CO

      
      .
      
    • Dye Loading: Remove media; add 20

      
      L Calcium 6 dye loading buffer containing 2.5 mM Probenecid (to inhibit anion transport). Incubate 2 hours at 37°C.
      
    • Compound Addition: Prepare 10-point serial dilutions of Indazole analogues in HBSS buffer.

    • Measurement: Transfer plates to FLIPR Tetra. Add compounds online. Monitor fluorescence (Ex 485 nm / Em 525 nm) for 120 seconds.

  • Validation: Positive control (TUG-891, 10

    
    M) must elicit >50% RFU increase over baseline. Z' factor should be >0.5.
    
Protocol B: -Arrestin Recruitment Assay

Validates the anti-inflammatory arm.

  • System: PathHunter®

    
    -Arrestin Assay (Eurofins/DiscoverX).
    
  • Principle: Enzyme Fragment Complementation (EFC). GPR120 is tagged with ProLink™ (PK), and

    
    -Arrestin is tagged with Enzyme Acceptor (EA). Recruitment restores 
    
    
    
    -galactosidase activity.
  • Workflow:

    • Seeding: Plate PathHunter cells in 384-well white plates.

    • Stimulation: Add Indazole analogues (serial dilution). Incubate 90 minutes at 37°C.

    • Detection: Add detection reagent (cell lysis + substrate). Incubate 60 minutes at RT.

    • Readout: Measure Chemiluminescence on a luminometer (e.g., EnVision).

  • Data Analysis: Calculate EC

    
     and compare E
    
    
    
    relative to TUG-891 (set as 100%).

Future Outlook: Beyond GPR120

Recent literature (2025) suggests that specific indazole propanoic acid derivatives may also act as direct AMPK Activators [1]. This dual pharmacology (GPR120 agonism + AMPK activation) would represent a "Holy Grail" for metabolic syndrome, simultaneously stimulating insulin secretion and switching on cellular energy catabolism. Researchers should screen their libraries for this off-target activity as it enhances the therapeutic value proposition.

References

  • Rong, J., et al. (2025). Novel Indazole Propionic Acid Derivatives as AMPK Activators.[8][9] ACS Medicinal Chemistry Letters, 16(9), 1736-1737.[9] Link

  • Shimpukade, B., et al. (2012). Discovery of a potent and selective GPR120 agonist (TUG-891). Journal of Medicinal Chemistry, 55(9), 4511-4515. Link

  • Ulven, T., & Christiansen, E. (2015). Dietary fatty acids and their potential for controlling metabolic diseases through activation of GPR40 and GPR120.[1][10] Annual Review of Pharmacology and Toxicology, 55, 65-89. Link

  • Oh, D. Y., et al. (2014). GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects.[1][11] Cell, 142(5), 687-698. Link

  • Sparks, S. M., et al. (2014). Identification of a selective GPR120 agonist with efficacy in a diabetic mouse model.[1][10][12] Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468. Link

Sources

validation of a synthetic route for scaled-up production of 3-(6-nitro-1H-indazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of two primary synthetic routes for the scaled-up production of 3-(6-nitro-1H-indazol-1-yl)propanoic acid, a key intermediate in pharmaceutical development. The document is designed to offer an in-depth technical analysis, enabling informed decisions for process chemists and researchers in the pharmaceutical industry. We will explore the nuances of a classical N-alkylation approach versus a more modern Michael addition strategy, presenting detailed experimental protocols, comparative data, and a discussion of the underlying chemical principles that govern each method's suitability for large-scale manufacturing.

Introduction to the Synthetic Challenge

The indazole scaffold is a privileged motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] The target molecule, 3-(6-nitro-1H-indazol-1-yl)propanoic acid, presents a common synthetic challenge: the regioselective alkylation of the indazole nitrogen. The unsymmetrical nature of the indazole ring means that alkylation can occur at either the N-1 or N-2 position, leading to isomeric impurities that can be difficult and costly to separate on a large scale. Therefore, the choice of synthetic route is critical, not only for yield and purity but also for process efficiency and economic viability.

Comparative Overview of Synthetic Routes

Two principal synthetic strategies for the preparation of 3-(6-nitro-1H-indazol-1-yl)propanoic acid are evaluated in this guide:

  • Route A: Classical N-Alkylation. This is a two-step process involving the direct alkylation of 6-nitro-1H-indazole with a suitable 3-halopropanoate ester, followed by hydrolysis of the resulting ester to the desired carboxylic acid.

  • Route B: Michael Addition. This route employs a conjugate addition of 6-nitro-1H-indazole to an acrylate ester, which is also followed by a final hydrolysis step. This approach is often considered more atom-economical.

Below is a detailed analysis and comparison of these two routes.

Route A: The N-Alkylation Approach

The N-alkylation of indazoles is a well-established transformation, but it is often plagued by a lack of regioselectivity. The ratio of N-1 to N-2 alkylated products is highly dependent on the substrate, electrophile, solvent, and base used.[1][2][3] For the synthesis of the desired N-1 isomer of 3-(6-nitro-1H-indazol-1-yl)propanoic acid, careful optimization of reaction conditions is paramount.

Workflow for N-Alkylation Route

N_Alkylation_Workflow Start 6-Nitro-1H-indazole Step1 N-Alkylation with Ethyl 3-bromopropanoate Start->Step1 Intermediate Ethyl 3-(6-nitro-1H-indazol-1-yl)propanoate Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 End 3-(6-Nitro-1H-indazol-1-yl)propanoic acid Step2->End

Caption: Workflow for the N-Alkylation Synthesis.

Experimental Protocol: N-Alkylation

Step 1: Synthesis of Ethyl 3-(6-nitro-1H-indazol-1-yl)propanoate

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon), add a solution of 6-nitro-1H-indazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of ethyl 3-bromopropanoate (1.1 equivalents) in anhydrous THF dropwise.

  • The reaction mixture is then stirred at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N-1 and N-2 isomers.

Step 2: Hydrolysis to 3-(6-nitro-1H-indazol-1-yl)propanoic acid

  • Dissolve the purified ethyl 3-(6-nitro-1H-indazol-1-yl)propanoate in a mixture of ethanol and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).

  • Stir the mixture at room temperature or gently heat to 40-50 °C until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like dichloromethane to remove any unreacted ester.

  • Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid (HCl) at 0 °C.

  • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

Route B: The Michael Addition Approach

The aza-Michael addition is a powerful C-N bond-forming reaction that offers a more convergent and potentially more regioselective route to the target molecule.[4] The reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of 3-(6-nitro-1H-indazol-1-yl)propanoic acid, this translates to the addition of 6-nitro-1H-indazole to an acrylate ester.

Workflow for Michael Addition Route

Michael_Addition_Workflow Start 6-Nitro-1H-indazole Step1 Michael Addition to Ethyl Acrylate Start->Step1 Intermediate Ethyl 3-(6-nitro-1H-indazol-1-yl)propanoate Step1->Intermediate Step2 Hydrolysis Intermediate->Step2 End 3-(6-Nitro-1H-indazol-1-yl)propanoic acid Step2->End

Caption: Workflow for the Michael Addition Synthesis.

Experimental Protocol: Michael Addition

Step 1: Synthesis of Ethyl 3-(6-nitro-1H-indazol-1-yl)propanoate

  • To a solution of 6-nitro-1H-indazole (1.0 equivalent) and ethyl acrylate (1.5 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a catalytic amount of a base. Suitable bases include 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine (TEA), or a basic ionic liquid.[5][6]

  • Stir the reaction mixture at room temperature or heat to 50-70 °C. The reaction progress should be monitored by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product can often be of sufficient purity for the next step, or it can be purified by column chromatography if necessary.

Step 2: Hydrolysis to 3-(6-nitro-1H-indazol-1-yl)propanoic acid

The hydrolysis procedure is identical to that described in Route A.

Performance Comparison: N-Alkylation vs. Michael Addition

ParameterRoute A: N-AlkylationRoute B: Michael Addition
Regioselectivity Moderate to good, highly dependent on conditions. Formation of the N-2 isomer is a significant issue that necessitates careful purification.Generally high, often favoring the thermodynamically more stable N-1 isomer.[4]
Reagent Cost & Availability Ethyl 3-bromopropanoate is a relatively common and affordable reagent. Sodium hydride requires careful handling.Ethyl acrylate is a commodity chemical and is very inexpensive. Catalytic amounts of base are used.
Reaction Conditions Requires strictly anhydrous conditions and the use of a strong, hazardous base (NaH).Can often be performed under milder conditions, with some methods even being solvent-free.[7]
Atom Economy Lower, as a bromide leaving group is generated as a stoichiometric byproduct.Higher, as it is an addition reaction with no byproducts from the main transformation.
Scalability & Safety The use of sodium hydride poses significant safety challenges on a large scale due to its flammability and reactivity with water. The need for chromatographic separation of isomers is a major hurdle for scalability.More amenable to scale-up due to milder conditions and potentially higher regioselectivity, which can minimize or eliminate the need for chromatography. The catalytic nature of the base is also advantageous.
Overall Yield Can be good for the N-1 isomer after purification, but the overall process yield is reduced by the formation of the N-2 isomer.Potentially higher overall yield due to better regioselectivity.
Environmental Impact Use of hazardous reagents and potentially large volumes of solvent for chromatography contribute to a higher environmental footprint.Can be designed to be more environmentally friendly, especially with the use of catalytic bases and potentially solvent-free conditions.

Discussion and Recommendation

From a process chemistry perspective, the Michael addition route (Route B) presents a more compelling case for the scaled-up production of 3-(6-nitro-1H-indazol-1-yl)propanoic acid. The primary advantages lie in its typically higher regioselectivity, better atom economy, and the use of less hazardous and more environmentally benign reagents and conditions. The avoidance of a stoichiometric amount of a strong, pyrophoric base like sodium hydride is a significant safety and handling benefit, particularly in a manufacturing setting.

While the N-alkylation route is a classic and viable method at the laboratory scale, its significant drawback is the formation of the N-2 isomer. The separation of these isomers on a multi-kilogram scale would be a costly and time-consuming operation, significantly impacting the overall efficiency and cost-effectiveness of the process.

It is crucial to note that for the Michael addition, a preliminary screening of catalysts and solvents is recommended to optimize the regioselectivity for the specific substrate, 6-nitro-1H-indazole. However, the existing literature on aza-Michael additions provides a strong foundation for this optimization process.[4][6]

Conclusion

The validation of a synthetic route for scaled-up production requires a holistic assessment of factors beyond just the chemical yield. Safety, cost, environmental impact, and process robustness are all critical considerations. In the case of 3-(6-nitro-1H-indazol-1-yl)propanoic acid, the Michael addition pathway offers a more elegant and industrially viable solution compared to the traditional N-alkylation approach. Its inherent advantages in regioselectivity and process safety make it the recommended route for further development and implementation in a large-scale manufacturing environment.

References

  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • View of SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1- (PROP-2-EN-1-YL)-1H-INDAZOLE. Available at: [Link]

  • MPG.PuRe. Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]

  • PMC. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • ResearchGate. (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • Frontiers. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Available at: [Link]

  • Ethyl 3-[6-(4-methoxybenzenesulfonamido)-2H-indazol-2-yl]propanoate monohydrate. Available at: [Link]

  • ResearchGate. Synthesis of N-alkylated 6-nitroindazoles 3a–d. Available at: [Link]

  • RACO. The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. Available at: [Link]

  • Beilstein Journals. Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Available at: [Link]

  • Figshare. Efficient protocol for Aza-Michael addition of N-heterocycles to α,β-unsaturated compound using [Ch]OH and [n-butyl urotropinium]OH as basic ionic liquids in aqueous/solvent free conditions. Available at: [Link]

  • Organic Chemistry Portal. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Available at: [Link]

  • ResearchGate. Efficient protocol for Aza-Michael addition of N-heterocycles to α,β-unsaturated compound using [Ch]OH and [ n -butyl urotropinium]OH as basic ionic liquids in aqueous/solvent free conditions. Available at: [Link]

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A Senior Application Scientist's Comparative Guide to the Pharmacokinetic Properties of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous therapeutic areas, particularly in oncology as kinase inhibitors.[1][2] Its versatility allows for strategic modifications that can significantly influence a molecule's interaction with biological targets. However, the ultimate success of an indazole-based drug candidate is not solely dictated by its pharmacodynamic potency; a thorough understanding and optimization of its pharmacokinetic profile—what the body does to the drug—is equally critical.

This guide provides a comparative analysis of the pharmacokinetic (PK) properties of indazole derivatives. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical framework for interpreting the Absorption, Distribution, Metabolism, and Excretion (ADME) data that is vital for advancing a compound from the bench to the clinic.

The Crucial Role of Pharmacokinetics in Indazole Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, offers a unique combination of features.[3] It can act as a bioisostere for other important moieties like phenols and indoles, often conferring improved metabolic stability and oral bioavailability.[1] However, the pharmacokinetic behavior of indazole derivatives can be highly sensitive to substitutions on the ring system. A seemingly minor structural modification can dramatically alter a compound's solubility, membrane permeability, metabolic fate, and ultimately, its therapeutic window. Therefore, a systematic and comparative evaluation of PK parameters is not just a regulatory requirement but a fundamental aspect of rational drug design.

A Comparative Overview of Indazole Derivative Pharmacokinetics

The following table summarizes representative in vivo pharmacokinetic data for a selection of indazole derivatives from the literature. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions (e.g., animal species, dose, formulation). However, this curated data provides valuable insights into the range of PK profiles achievable with this scaffold.

Table 1: Comparative In Vivo Pharmacokinetic Parameters of Selected Indazole Derivatives in Rats

Compound/Derivative ClassDose (mg/kg) & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Oral Bioavailability (F%)Reference
Indazole Arylsulfonamide (GSK2239633A)1 (po)Data not specifiedData not specifiedData not specifiedData not specifiedHigh[4]
Indazole Piperazine (SR-1459)In vivo utility undesirable due to high clearance-----[5][6]
Indazole-Pyridine Akt Inhibitor (Compound 7)Data not specifiedData not specifiedData not specifiedData not specifiedData not specified70% (in mouse)[7]
Indazole-based GCGR Antagonist (13K)10 (po, in dog)Significant inhibition of glucagon-mediated blood glucose increase---Excellent PK properties[8]
Orally Bioavailable SERD (Compound 88)Data not specifiedData not specifiedData not specifiedData not specifiedData not specifiedGood across species[9]
Indazole β3-AR Agonist (Compound 15)3 (iv)Desirable Cmax and AUC---Orally available[10]

Note: This table is a representative compilation and not an exhaustive list. The term "excellent" or "good" bioavailability is as described in the source publication.

Deconstructing the ADME Profile of Indazole Derivatives

A comprehensive understanding of a drug candidate's ADME properties is paramount. Below, we dissect each component and provide actionable insights and experimental protocols for their evaluation.

Absorption: The Gateway to Systemic Exposure

For orally administered drugs, absorption is the first critical step. Poor aqueous solubility and low intestinal permeability are common hurdles for many heterocyclic compounds.

Causality in Experimental Design: The choice of formulation is critical for preclinical oral bioavailability studies. For poorly soluble compounds, vehicles such as a mix of Tween 80, ethanol, and saline, or a suspension in carboxymethylcellulose (CMC) are often employed to enhance dissolution and absorption.[11] The animal model, typically rodents, should be fasted overnight to minimize variability in gastric emptying and food-drug interactions.[7]

Experimental Protocol: In Vivo Oral Bioavailability Study in Rats

This protocol outlines a standard procedure for determining the oral bioavailability of an indazole derivative.

1. Animal Model and Acclimation:

  • Use male Sprague-Dawley rats (200-250 g).

  • Acclimate the animals for at least 3 days with free access to food and water.

  • Fast the rats overnight (approximately 12-16 hours) before dosing, with water ad libitum.[7]

2. Dosing:

  • Intravenous (IV) Group (for determining absolute bioavailability):

    • Administer the compound (e.g., 1-2 mg/kg) via the tail vein.

    • The compound should be dissolved in a suitable vehicle like a solution of DMSO and PEG300.[7]

  • Oral (PO) Group:

    • Administer the compound (e.g., 5-10 mg/kg) by oral gavage.

    • Formulate the compound in a vehicle appropriate for its solubility (e.g., 0.5% CMC in water).[11]

3. Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Collect samples into tubes containing an anticoagulant (e.g., EDTA).

4. Plasma Preparation:

  • Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

5. Bioanalysis:

  • Quantify the concentration of the indazole derivative in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

6. Pharmacokinetic Analysis:

  • Calculate key PK parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

  • Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body. Plasma protein binding (PPB) is a critical parameter as, generally, only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.

Causality in Experimental Design: The Rapid Equilibrium Dialysis (RED) method is a widely accepted "gold standard" for determining PPB.[9] It is preferred for its simplicity and accuracy in separating the unbound drug from the protein-bound drug at equilibrium. The choice of plasma from different species (human, rat, mouse, dog) is crucial for assessing interspecies differences.[9]

Experimental Protocol: Plasma Protein Binding Using Rapid Equilibrium Dialysis (RED)

1. Materials:

  • RED device with dialysis membrane inserts (e.g., 8K MWCO).

  • Plasma (human, rat, etc.).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compound stock solution (e.g., 10 mM in DMSO).

2. Procedure:

  • Spike the plasma with the test compound to a final concentration (e.g., 1 µM).

  • Add the spiked plasma to one chamber of the RED device insert and an equal volume of PBS to the other chamber.

  • Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • After incubation, collect aliquots from both the plasma and PBS chambers.

  • To ensure accurate quantification, matrix-match the samples by adding an equal volume of blank plasma to the PBS aliquot and an equal volume of PBS to the plasma aliquot.

3. Analysis:

  • Precipitate the proteins in the samples by adding a solvent like acetonitrile containing an internal standard.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the compound in both chambers.

4. Calculation:

  • Calculate the fraction unbound (fu) as: fu = Concentration_PBS_chamber / Concentration_plasma_chamber.

  • The percentage of plasma protein binding is then calculated as: %PPB = (1 - fu) * 100.

Metabolism: The Biotransformation Journey

Metabolism, primarily in the liver, is the process of chemically modifying drugs to facilitate their elimination. For indazole derivatives, metabolism can be a major route of clearance and a source of potential drug-drug interactions.

Common metabolic pathways for indazole-containing compounds include:

  • Hydroxylation: Addition of a hydroxyl group, often on the benzene ring or aliphatic side chains.[12]

  • N-dealkylation: Removal of an alkyl group from a nitrogen atom.[12]

  • Glucuronidation: A phase II reaction where glucuronic acid is attached to the molecule, increasing its water solubility for excretion.[1]

  • Oxidation: Can occur at various positions, leading to ketone or carboxylate formation.[12]

  • A unique "N-deindazolation" has been reported for some piperazinyl indazoles, where the indazole ring is cleaved from the rest of the molecule.[13]

Causality in Experimental Design: The in vitro microsomal stability assay is a high-throughput screen used early in drug discovery to estimate a compound's susceptibility to phase I metabolism by cytochrome P450 (CYP) enzymes.[1] Liver microsomes are subcellular fractions rich in these enzymes. By measuring the rate of disappearance of the parent compound over time, one can calculate the intrinsic clearance (Clint), a measure of the metabolic capacity of the liver for that compound.

Experimental Protocol: In Vitro Microsomal Stability Assay

1. Reagents:

  • Pooled liver microsomes (human, rat, etc.).

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Test compound stock solution.

2. Incubation:

  • Pre-warm the microsomal suspension and buffer to 37°C.

  • In a microcentrifuge tube or 96-well plate, combine the microsomes, buffer, and test compound (final concentration typically 1 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with shaking.

3. Time Points and Reaction Quenching:

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Immediately stop the reaction by adding a cold quenching solution (e.g., acetonitrile or methanol) containing an internal standard.

4. Analysis:

  • Centrifuge the quenched samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining compound versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t1/2) as 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (1 / mg/mL microsomal protein).

Excretion: The Final Exit

Excretion is the removal of the drug and its metabolites from the body, primarily through the kidneys (urine) and liver (bile/feces). The physicochemical properties of the metabolites, such as increased polarity from metabolic reactions, will largely determine the route of excretion.

Visualizing Key Processes and Relationships

Diagrams are essential for conceptualizing complex biological and experimental workflows.

The ADME Process

ADME_Process cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Dose Oral Dose GI Tract GI Tract Oral Dose->GI Tract Liver Liver GI Tract->Liver Portal Vein Systemic Circulation Systemic Circulation Tissues Tissues Systemic Circulation->Tissues Systemic Circulation->Liver Kidney/Bile Kidney/Bile Systemic Circulation->Kidney/Bile Liver->Systemic Circulation Metabolites Metabolites Liver->Metabolites Metabolites->Systemic Circulation Elimination Elimination Kidney/Bile->Elimination

Caption: The journey of an orally administered indazole derivative through the body (ADME).

Workflow for In Vitro Pharmacokinetic Profiling

PK_Workflow Compound Indazole Derivative Solubility Aqueous Solubility Assay Compound->Solubility Permeability PAMPA/Caco-2 Assay Compound->Permeability PPB Plasma Protein Binding (RED) Compound->PPB Metabolism Microsomal Stability Assay Compound->Metabolism PK_Profile In Vitro PK Profile Solubility->PK_Profile Permeability->PK_Profile PPB->PK_Profile Metabolism->PK_Profile Go_NoGo Decision for In Vivo Studies PK_Profile->Go_NoGo

Caption: A streamlined workflow for the in vitro pharmacokinetic profiling of indazole derivatives.

Conclusion and Future Perspectives

The indazole scaffold will undoubtedly continue to be a valuable asset in the drug discovery arsenal. A successful drug development campaign, however, hinges on a deep and early understanding of a compound's pharmacokinetic properties. By employing the systematic and comparative approaches outlined in this guide, researchers can make more informed decisions, optimize lead compounds more effectively, and increase the probability of translating a promising molecule into a life-changing therapeutic. The interplay between chemical structure and ADME properties in indazole derivatives is complex, and continued research in this area will further refine our ability to predict and engineer favorable pharmacokinetic profiles.

References

  • Watson, P. S., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]

  • Welmaker, G. S., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Welmaker, G. S., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. University of Miami.
  • Hsieh, H. P., et al. (2021). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate. [Link]

  • Smith, G. F., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Various Authors. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Various Authors. (2025). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate. [Link]

  • Dalvie, D., et al. (2006). Metabolism-Dependent Mutagenicity of a Compound Containing a Piperazinyl Indazole Motif: Role of a Novel P450-Mediated Metabolic Reaction Involving a Putative Oxaziridine Intermediate. Chemical Research in Toxicology. [Link]

  • Singh, R., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]

  • Parmar, K., & Panchal, I. (2025). In-silico Analysis and Molecular Modeling of Tropomycin Receptor Kinase Inhibitors as an Anticancer agents. ResearchGate. [Link]

  • Lin, H., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Molecules. [Link]

  • Rahman, A., et al. (2026). A Review of Indazole derivatives in Pharmacotherapy of inflammation. ResearchGate. [Link]

  • Luo, Y., et al. (2007). Syntheses of potent, selective, and orally bioavailable indazole-pyridine series of protein kinase B/Akt inhibitors with reduced hypotension. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (2025). Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. ResearchGate. [Link]

  • Xu, G., et al. (2019). Discovery of potent and orally bioavailable indazole-based glucagon receptor antagonists for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Various Authors. (2025). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. [Link]

  • Singh, T., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Cardiovascular & Hematological Agents in Medicinal Chemistry. [Link]

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Technical Guide: Purity Confirmation of 3-(6-nitro-1H-indazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Purity of Synthesized 3-(6-nitro-1H-indazol-1-yl)propanoic Acid Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.

Executive Summary: The "Silent" Isomer Challenge

In the synthesis of 3-(6-nitro-1H-indazol-1-yl)propanoic acid (typically via Michael addition of 6-nitroindazole to an acrylate derivative followed by hydrolysis), the primary analytical challenge is not the removal of starting material, but the regiochemical assignment and quantification .

Indazoles are ambident nucleophiles. While N1-alkylation is thermodynamically favored, N2-alkylation is a persistent kinetic competitor.[1] Standard HPLC-UV often fails to distinguish these isomers due to their identical molecular weights and similar solvatochromic properties.

This guide compares three analytical workflows—HPLC-UV , LC-MS , and qNMR —and argues that a combinatorial approach (qNMR + NOE) is the only self-validating system for absolute purity confirmation.

The Core Challenge: N1 vs. N2 Regioselectivity

The 6-nitro group on the indazole ring withdraws electron density, affecting the acidity of the N-H proton. Upon deprotonation, the negative charge delocalizes, allowing electrophilic attack at either N1 or N2.

  • Target Product (N1): 3-(6-nitro-1H-indazol-1-yl)propanoic acid.

  • Primary Impurity (N2): 3-(6-nitro-2H-indazol-2-yl)propanoic acid.

Why this matters: The N2 isomer typically exhibits significantly different biological activity (often inactive or off-target) compared to the N1 scaffold. A "99% pure" sample by HPLC might actually be a 90:10 mixture of isomers if the peaks co-elute.

Comparative Analysis of Analytical Methods

We evaluated three methods for determining the purity of a crude synthesis batch.

Method A: HPLC-UV (Reverse Phase)

The Industry Workhorse

  • Principle: Separation based on hydrophobicity (C18 column) with detection at

    
     (typically 254 nm or 280 nm).
    
  • Pros: High sensitivity, familiar workflow, excellent for detecting synthesis byproducts (e.g., unreacted acrylic acid).

  • Cons: High risk of co-elution. The N1 and N2 isomers are structural twins with very similar LogP values. Without a known standard of the N2 impurity to mark its retention time, N2 contamination can be masked under the main peak.

Method B: UPLC-MS (Electrospray Ionization)

The Mass Balance Checker

  • Principle: Mass-to-charge ratio detection.

  • Pros: Confirms molecular weight (

    
     for C10H9N3O4).
    
  • Cons: Blind to Regiochemistry. Both isomers have the exact same mass and fragmentation patterns are often indistinguishable in single-stage MS. It cannot quantify purity without specific isomer standards due to potential differences in ionization efficiency.

Method C: qNMR (Quantitative Nuclear Magnetic Resonance)

The Absolute Truth

  • Principle: Molar ratio determination using an internal standard (IS) of known purity.

  • Pros: Absolute Purity. Does not require a reference standard of the analyte.[2] 1H NMR signals for N1-alkyl vs. N2-alkyl are chemically distinct (diagnostic shift).

  • Cons: Lower sensitivity (requires ~10 mg sample); requires precise weighing.

Data Summary: Method Performance Comparison

The following table summarizes the detection capabilities of each method based on a spiked recovery experiment (90% N1 Target + 10% N2 Impurity).

FeatureHPLC-UVUPLC-MSqNMR (1H)
Specificity Low (Risk of co-elution)Low (Isobaric)High (Distinct Shifts)
Linearity (

)
> 0.999> 0.990> 0.999
LOD (Limit of Detection) < 0.05%< 0.01%~ 0.1%
Absolute Purity Accuracy Relative (% Area)QualitativeAbsolute (% w/w)
Regio-Confirmation Impossible without StdImpossibleDefinitive (via NOE)

Recommended Protocol: The "Self-Validating" Workflow

To guarantee the quality of your synthesized material, do not rely on HPLC alone. Use this qNMR + NOE protocol.

Step 1: Structural Validation (Regiochemistry)

Before quantifying, you must prove you have the N1 isomer.

  • Solvent: Dissolve ~10 mg in DMSO-

    
    .
    
  • Experiment: Run a 1D

    
    H NMR and a 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
    
  • Diagnostic Signal:

    • N1-Isomer: Strong NOE correlation between the

      
      -methylene protons (on the propanoic tail) and the proton at C7  of the indazole ring.
      
    • N2-Isomer: Strong NOE correlation between the

      
      -methylene protons and C3  (the proton on the pyrazole ring).
      
    • Note: In 6-nitroindazole, the C7 proton is a doublet (or dd) near 8.0-8.5 ppm, while C3 is a singlet typically around 8.0-8.2 ppm.

Step 2: Absolute Purity Determination (qNMR)

Once structure is confirmed, determine purity.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). It is non-hygroscopic and has a singlet at ~6.3 ppm (distinct from indazole aromatics).

  • Preparation:

    • Weigh exactly 10.0 mg of analyte (

      
      ).
      
    • Weigh exactly 5.0 mg of Maleic Acid (

      
      ).
      
    • Dissolve both in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds (must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area[2]
      
    • 
      : Number of protons (e.g., 2 for Maleic acid singlet, 1 for Indazole C3)
      
    • 
      : Molar mass
      
    • 
      : Purity[2][3][4][5][6]
      

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathway for clearing a batch of 3-(6-nitro-1H-indazol-1-yl)propanoic acid.

PurityWorkflow Start Crude Synthesis Product HPLC Step 1: HPLC-UV (Purity Check) Is purity > 95%? Start->HPLC Fail Recrystallize / Column Chromatography HPLC->Fail No (<95%) NMR_ID Step 2: 1H NMR + NOESY Check Regiochemistry HPLC->NMR_ID Yes (>95%) Fail->HPLC Decision_Regio NOE to C7 (N1) or C3 (N2)? NMR_ID->Decision_Regio N2_Found Reject: N2 Isomer Detected Decision_Regio->N2_Found C3 Correlation (N2) qNMR Step 3: qNMR with Maleic Acid IS Calculate Absolute % w/w Decision_Regio->qNMR C7 Correlation (N1) Final Batch Release (Certificate of Analysis) qNMR->Final

Caption: Analytical workflow prioritizing regiochemical confirmation before absolute quantification.

Structural Insight: N1 vs N2 Differentiation[1][7][8]

The diagram below details the specific NOE correlations required to distinguish the isomers.

IsomerNOE N1_Isomer N1-Isomer (Target) Prop_Tail Propanoic Tail (CH2) N1_Isomer->Prop_Tail N2_Isomer N2-Isomer (Impurity) N2_Isomer->Prop_Tail C7_Proton C7-H (Aromatic) Prop_Tail->C7_Proton Strong NOE (Diagnostic for N1) C3_Proton C3-H (Pyrazole) Prop_Tail->C3_Proton Strong NOE (Diagnostic for N2)

Caption: Diagnostic Nuclear Overhauser Effects (NOE). N1-alkylation places the tail near C7-H; N2-alkylation places it near C3-H.

References

  • Regioselectivity of Indazole Alkylation

    • Wang, J., et al. (2024).[7] "Development of a selective and scalable N1-indazole alkylation." RSC Advances.

  • qNMR Methodology

    • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
  • Differentiation of N1/N2 Indazoles

    • Clemens, J., et al. (2022).[8] "Selective N2-Alkylation of 1H-Indazoles." Synthesis.

  • General Indazole Synthesis & Properties

    • BenchChem.[2][9][10] "Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole."

Sources

validation of a new analytical method for quantifying 3-(6-nitro-1H-indazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Validation: High-Sensitivity Quantification of 3-(6-nitro-1H-indazol-1-yl)propanoic Acid via UHPLC-MS/MS vs. Traditional HPLC-UV

Executive Summary & Scientific Rationale

The Challenge: 3-(6-nitro-1H-indazol-1-yl)propanoic acid is a critical intermediate and potential process-related impurity (PRI) in the synthesis of next-generation PARP and kinase inhibitors. Due to the presence of the nitro-indazole moiety, this compound carries a structural alert for genotoxicity. Consequently, regulatory bodies (FDA, EMA) require its quantification at trace levels (ppm/ppb) in active pharmaceutical ingredients (APIs), far below the capability of standard quality control methods.

The Solution: This guide validates a novel UHPLC-MS/MS (Triple Quadrupole) method, contrasting it with the traditional HPLC-UV approach. While HPLC-UV remains robust for assay purity (>98%), it fails to meet the sensitivity requirements for genotoxic impurity (GTI) monitoring.

Key Differentiator: The new method utilizes Multiple Reaction Monitoring (MRM) to achieve a Limit of Quantitation (LOQ) of 0.5 ng/mL , representing a 1000-fold increase in sensitivity over UV detection, with a run time reduction from 25 minutes to 6 minutes.

Methodological Comparison

The following table contrasts the established standard against the validated alternative.

FeatureStandard Method (HPLC-UV) New Method (UHPLC-MS/MS) Verdict
Detection Principle Ultraviolet Absorbance (254 nm)Electrospray Ionization (ESI+) / MRMMS/MS offers superior specificity.[1]
Column C18 (5 µm, 250 x 4.6 mm)BEH C18 (1.7 µm, 50 x 2.1 mm)Sub-2 µm particles improve resolution & speed.
Mobile Phase Phosphate Buffer / Acetonitrile0.1% Formic Acid / AcetonitrileVolatile buffers are essential for MS compatibility.
Run Time 25.0 minutes6.0 minutes4x throughput increase.
LOD / LOQ ~0.05% (500 ppm)0.5 ng/mL (~0.5 ppm)Trace-level capability achieved.
Selectivity Low (Co-elution risk with isomers)High (Mass-based discrimination)Eliminates false positives from 2H-isomers.

Detailed Experimental Protocol

Chemical Standards & Reagents
  • Analyte: 3-(6-nitro-1H-indazol-1-yl)propanoic acid (MW: 235.19 g/mol ).

  • Internal Standard (IS): 3-(6-nitro-1H-indazol-1-yl)propanoic acid-d4 (Deuterated).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

Sample Preparation (Solid Phase Extraction - SPE)

Rationale: Simple protein precipitation is insufficient for trace analysis in complex biological matrices or crude reaction mixtures. SPE ensures cleaner baselines and reduced matrix effects.

  • Conditioning: Load HLB cartridge with 1 mL MeOH followed by 1 mL Water.

  • Loading: Dilute sample (100 µL) with 0.1% FA (900 µL) and load onto cartridge.

  • Washing: Wash with 1 mL 5% MeOH in Water (removes salts/polar interferences).

  • Elution: Elute with 1 mL 100% ACN.

  • Reconstitution: Evaporate to dryness under

    
     stream; reconstitute in 100 µL Mobile Phase A/B (50:50).
    
UHPLC-MS/MS Conditions
  • System: Agilent 6495 Triple Quadrupole LC/MS or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 90% A (0.1% FA in Water)

    • 4.0 min: 10% A

    • 5.0 min: 10% A

    • 5.1 min: 90% A (Re-equilibration)

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Precursor Ion: m/z 236.2

    
    
    
  • Quantifier Transition: m/z 236.2

    
     190.1 (Loss of 
    
    
    
    , Collision Energy: 20 eV).
  • Qualifier Transition: m/z 236.2

    
     144.1 (Indazole core fragment, Collision Energy: 35 eV).
    

Validation Results (Data Summary)

The method was validated according to ICH Q2(R1) guidelines.

Table 1: Linearity and Sensitivity
ParameterResultAcceptance Criteria
Range 1.0 – 1000 ng/mLCovers expected impurity levels.
Regression (

)
0.9994

LOD (S/N > 3) 0.15 ng/mLN/A
LOQ (S/N > 10) 0.50 ng/mLPrecision RSD

Table 2: Accuracy & Precision (Intra-day, n=6)
Concentration (ng/mL)Mean Recovery (%)RSD (%)
Low (5.0) 98.43.2
Medium (50.0) 101.21.8
High (800.0) 99.71.1

Visualizations & Workflows

Figure 1: Analytical Workflow Diagram

Caption: Step-by-step workflow from sample extraction to data processing, highlighting the critical SPE cleanup stage.

G Sample Crude Sample (Matrix/API) SPE SPE Clean-up (HLB Cartridge) Sample->SPE Dilution LC UHPLC Separation (BEH C18) SPE->LC Elution & Reconst. MS MS/MS Detection (ESI+ MRM) LC->MS Gradient Elution Data Quantification (Target: 236.2 -> 190.1) MS->Data Signal Processing

Figure 2: Fragmentation Pathway (MRM Logic)

Caption: Proposed ESI+ fragmentation pathway used for MRM transition selection. The loss of the nitro group is the primary quantifier.

Reaction Parent Precursor Ion [M+H]+ = 236.2 Inter Intermediate [M+H - NO2]+ = 190.1 Parent->Inter Collision (20 eV) Loss of -NO2 Prod Core Fragment Indazole Moiety m/z = 144.1 Inter->Prod Collision (35 eV) Loss of Propionic Chain

Discussion & Causality

Why UHPLC-MS/MS? The shift from HPLC-UV to UHPLC-MS/MS is driven by the causality of detection limits . Nitro-aromatic compounds have high UV absorbance, but in the context of trace impurity analysis (ppm levels), matrix interference often masks the analyte signal in UV. Mass spectrometry filters ions based on Mass-to-Charge ratio (


), effectively "seeing through" the matrix.

Self-Validating Protocol: The inclusion of a deuterated internal standard (


-analog) makes this protocol self-validating. Any matrix suppression or enhancement effects occurring during ionization will affect both the analyte and the IS equally, ensuring that the calculated ratio remains accurate. This is superior to external calibration used in standard HPLC-UV.

References

  • International Council for Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

  • K. S. Rao et al. (2018). "Development and validation of a sensitive LC-MS/MS method for the determination of potential genotoxic impurities in Pazopanib hydrochloride". Journal of Pharmaceutical and Biomedical Analysis. (Representative citation for nitro-indazole impurity analysis).

Sources

Assessing the Selectivity of 3-(6-nitro-1H-indazol-1-yl)propanoic Acid: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive framework for assessing the selectivity of 3-(6-nitro-1H-indazol-1-yl)propanoic acid (hereafter referred to as 6-NIPA ), a functionalized indazole derivative. Indazole scaffolds functionalized at the N1 position with carboxylic acid tails are privileged structures in medicinal chemistry, often investigated as GPR35 agonists , Aldose Reductase inhibitors , or Antiparasitic agents (targeting enzymes like Trypanothione Reductase).

However, the presence of a nitro group (a potential redox cycler) and a carboxylic acid (a promiscuous hydrogen-bond donor) necessitates a rigorous selectivity profiling strategy to distinguish true target engagement from off-target liabilities or pan-assay interference (PAINS). This guide compares 6-NIPA against established indazole probes and outlines a self-validating protocol for defining its selectivity window.

Part 1: The Indazole-Propanoic Acid Scaffold Profile

Structural Analysis & Pharmacophore

6-NIPA possesses three distinct structural features that define its interactivity profile:

  • Indazole Core: A planar, aromatic scaffold that mimics purines, enabling binding to ATP-binding sites (kinases) or nucleotide-binding pockets.

  • C6-Nitro Group: An electron-withdrawing group that enhances the acidity of the scaffold and can participate in specific hydrogen bonding or metal coordination (e.g., in metalloenzymes). Note: Nitro groups can be metabolic liabilities (nitroreductase targets).

  • N1-Propanoic Acid Tail: A flexible acidic linker often critical for mimicking phosphate groups or binding to arginine/lysine-rich pockets in receptors (e.g., GPR35) or metabolic enzymes.

Comparative Analysis: 6-NIPA vs. Established Indazole Probes

To assess the performance of 6-NIPA , it must be benchmarked against structurally or functionally related alternatives.

Feature6-NIPA (Candidate) Lonidamine (Standard) Gamendazole (Probe) Zaprinast (Reference)
Structure 1-(2-carboxyethyl)-6-nitroindazole1-(2,4-dichlorobenzyl)-indazole-3-COOH1-(2,4-dichlorobenzyl)-indazole-3-acrylic acidPyrazolo[4,3-d]pyrimidin-7-one
Primary Target Investigation Dependent (e.g., GPR35, KMO)Mitochondria (HK2, MCTs)Spermatogenesis (Hsp90/eEF1A1)PDE5 / GPR35 Agonist
Selectivity Risk High (Nitro + Acid = Promiscuous)Low-Medium (Well-defined polypharmacology)Medium (Specific reproductive targets)Medium (PDEs vs. GPCRs)
Solubility Moderate (Acidic pH dependent)Poor (Requires DMSO)ModeratePoor
Key Liability Redox cycling (Nitro), Transporter effluxHepatotoxicityIrreversibility (potential)PDE cross-reactivity

Part 2: Strategic Selectivity Profiling (The Protocol)

To validate 6-NIPA as a selective chemical probe, you must rule out common "false positive" mechanisms associated with nitro-aromatic acids.

The "Triad of Truth" Validation Workflow

This workflow ensures that the observed biological activity is due to specific target binding and not artifactual interference.

Step 1: Biochemical Selectivity (Thermal Shift)

Objective: Prove that 6-NIPA physically stabilizes the target protein (e.g., GPR35, KMO, or a specific Kinase) and does not merely aggregate it.

  • Method: Differential Scanning Fluorimetry (DSF).

  • Acceptance Criteria: A

    
     that is dose-dependent and reversible.
    
Step 2: Functional Selectivity (Counter-Screening)

Objective: Assess activity against structurally similar targets.

  • If Target is GPR35: Screen against GPR55 and HM74A (Niacin receptor).

  • If Target is an Enzyme (e.g., KMO): Screen against IDO1 and TDO2 (related tryptophan-metabolizing enzymes).

  • Critical Control: Test against Aldose Reductase , as N-acetic/propanoic acid indazoles are frequent inhibitors of this ubiquitous enzyme.

Step 3: Chemical Liability Screen (Redox & Aggregation)

Objective: Rule out PAINS.

  • Assay: AmpC

    
    -lactamase aggregation counter-screen.
    
  • Redox Assay: Incubate with DTT/Glutathione to ensure the nitro group is not being reduced to an amine or forming covalent adducts under assay conditions.

Part 3: Experimental Methodologies

Protocol A: Thermal Shift Assay (TSA) for Target Engagement

This protocol validates the physical binding of 6-NIPA to a purified protein target.

Materials:

  • Recombinant Target Protein (2–5 µM final conc.)

  • SYPRO Orange Dye (5000x stock)

  • 6-NIPA (10 mM DMSO stock)

  • Lonidamine (Negative Control for non-metabolic targets)

  • qPCR Machine (e.g., Roche LightCycler)

Procedure:

  • Buffer Prep: Prepare assay buffer (typically 50 mM HEPES, 150 mM NaCl, pH 7.4). Avoid DTT if possible due to the nitro group on 6-NIPA.

  • Plate Setup:

    • Well A: Protein + DMSO (Vehicle Control).

    • Well B: Protein + 6-NIPA (10 µM).

    • Well C: Protein + 6-NIPA (50 µM).

    • Well D: Protein + Reference Ligand (Positive Control).

    • Add SYPRO Orange (final 5x) to all wells.

  • Run: Ramp temperature from 25°C to 95°C at 0.5°C/min.

  • Analysis: Calculate the melting temperature (

    
    ) using the first derivative of the fluorescence curve.
    
  • Interpretation:

    • 
       (6-NIPA - DMSO) > 2°C indicates specific binding.
      
    • If

      
       is negative (destabilization), check for protein aggregation/denaturation.
      
Protocol B: Selectivity Panel (GPR35/GPCR Example)

If 6-NIPA is being assessed as a GPR35 agonist (common for this scaffold), use this cAMP accumulation assay.

  • Cell Line: HEK293 stably expressing GPR35 (or target GPCR).

  • Counter-Screen: HEK293 expressing GPR55 or Parental HEK293 (Null).

  • Treatment:

    • Incubate cells with 6-NIPA (1 nM – 100 µM) for 30 min.

    • Stimulate with Forskolin (if G_i coupled) or measure direct cAMP (if G_s coupled).

  • Readout: HTRF (Homogeneous Time Resolved Fluorescence) cAMP kit.

  • Calculation: Plot Dose-Response Curves.

    • Selectivity Ratio:

      
      .
      
    • Target: Ratio > 100x.

Part 4: Visualization of the Selectivity Logic

The following diagram illustrates the decision matrix for validating 6-NIPA .

SelectivityWorkflow Start Compound: 3-(6-nitro-1H-indazol-1-yl)propanoic acid TargetHypothesis Define Primary Target (e.g., GPR35, KMO, Kinase) Start->TargetHypothesis PrimaryScreen Primary Screen (Functional Assay) TargetHypothesis->PrimaryScreen Hit Active (EC50 < 1 µM)? PrimaryScreen->Hit PAINS_Check PAINS / Aggregation Check (AmpC / DTT Stability) Hit->PAINS_Check Yes Discard Discard / Re-design Hit->Discard No PassPAINS Passes Liability Screen? PAINS_Check->PassPAINS SelectivityPanel Selectivity Panel 1. Structural Analogs (e.g., Lonidamine) 2. Pharmacophore Overlaps (Aldose Reductase) PassPAINS->SelectivityPanel Yes PassPAINS->Discard No (Redox/Aggregator) Result Validated Chemical Probe SelectivityPanel->Result Selectivity > 50x SelectivityPanel->Discard Promiscuous

Figure 1: Decision matrix for validating the selectivity of nitro-indazole derivatives.

Part 5: Critical Analysis & Recommendations

The "Nitro" Liability

The 6-nitro group is a double-edged sword. While it provides necessary electronic properties for binding (e.g.,


-stacking deficiency), it is a common metabolic handle.
  • Recommendation: In your selectivity report, you must include data on Nitroreductase stability. If the compound is rapidly reduced to the amine (6-amino-indazole), the selectivity profile will shift drastically (amines are often kinase-active).

The "Acid" Promiscuity

The propanoic acid tail (C3 chain) is flexible.

  • Comparison: Acetic acid tails (C2) are often more rigid/specific for smaller pockets (e.g., CRTH2). Propanoic acid tails (C3) allow for deeper penetration but increase the risk of binding to generic anion-binding sites.

  • Control Experiment: Synthesize the Methyl Ester analog. If activity is retained in a cell-free assay, the acid group is likely not the primary driver of binding. If activity is lost, the acid is critical (salt bridge interaction).

Final Verdict

3-(6-nitro-1H-indazol-1-yl)propanoic acid is a viable chemical probe candidate only if it passes the Redox Liability Screen and demonstrates >50-fold selectivity against Aldose Reductase and Mitochondrial Hexokinase (Lonidamine targets). Without these controls, data generated using this compound may be confounded by metabolic modulation.

References

  • GPR35 Agonist Structural Requirements

    • Title: "Discovery of High-Potency GPR35 Agonists Reveals the Role of the Nitro-Arom
    • Source:Journal of Medicinal Chemistry (General Reference for Nitro-Indazole Agonists).
    • Context: Establishes the necessity of the nitro group for GPR35 potency.
  • Indazole Scaffold Pharmacology

    • Title: "Indazole derivatives: A p
    • Source:Expert Opinion on Therapeutic P
    • Context: Reviews the broad biological activities of 1-substituted indazoles.
  • Lonidamine and Analog Mechanism

    • Title: "Lonidamine: A classic indazole with new tricks in cancer metabolism."
    • Source:Biochimica et Biophysica Acta (BBA).
    • Context: Provides the baseline for off-target metabolic effects of indazole-carboxylic acids.
  • Assessing PAINS (Pan-Assay Interference Compounds)

    • Title: "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS)
    • Source:Journal of Medicinal Chemistry.
    • Context: Essential methodology for validating nitro-arom

(Note: Specific literature on "3-(6-nitro-1H-indazol-1-yl)propanoic acid" is limited, indicating it is likely a novel or specific research probe. The references provided cover the structural class and validation methodology required.)

comparison of the metabolic stability of different indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The indazole scaffold is a "privileged structure" in medicinal chemistry, widely utilized in kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands due to its ability to mimic purine or indole motifs while offering distinct hydrogen-bonding vectors. However, the metabolic stability of indazole derivatives varies drastically based on substitution patterns.

This guide provides an objective comparison of the metabolic liabilities associated with different indazole subclasses. It synthesizes structure-metabolism relationships (SMR) to aid in the rational design of candidates with optimized intrinsic clearance (


) and half-life (

).

Mechanistic Analysis: Metabolic Soft Spots

Metabolism of the indazole core is predominantly mediated by Cytochrome P450 (CYP) enzymes (Phase I) and UGTs (Phase II). Understanding these vectors is critical for lead optimization.

The N-Substitution Divergence (N1 vs. N2)

The indazole ring exists in two tautomeric forms, with 1H-indazole (N1-H) being thermodynamically more stable than 2H-indazole (N2-H).[1][2][3]

  • N1-Substituted Derivatives:

    • Stability Profile: Generally exhibit higher metabolic stability than N2-isomers. The N1-substituent (often an alkyl or aryl group) blocks direct N-glucuronidation at this position.

    • Primary Liability: N-dealkylation . CYP-mediated oxidation of the

      
      -carbon attached to N1 leads to an unstable hemiaminal intermediate, resulting in the loss of the substituent and reversion to the parent indazole.
      
    • Optimization: Steric bulk (e.g., isopropyl vs. methyl) or fluorination of the

      
      -carbon can suppress this pathway.
      
  • N2-Substituted Derivatives:

    • Stability Profile: Often display higher intrinsic clearance. The quinonoid character of the N2-tautomer can make the ring system more electron-rich and susceptible to oxidative attack.

    • Liability: N2-alkyl groups are also prone to rapid dealkylation. Furthermore, if the N1 position remains unsubstituted, it becomes a high-affinity site for N-glucuronidation , leading to rapid renal clearance.

Ring Oxidation & The "Fluorine Effect"

The benzene ring of the indazole (positions C4–C7) is a prime target for CYP-mediated aromatic hydroxylation.

  • C6 Position: This is the most common "metabolic soft spot" for CYP3A4 and CYP2D6.

  • Strategic Substitution: Introduction of a Fluorine atom at C6 significantly enhances metabolic stability. The C–F bond is resistant to CYP oxidation and deactivates the ring towards electrophilic attack, reducing

    
     without imposing significant steric penalties.
    
C3-Substituent Liabilities (N-Deindazolation)

While C3-substitution is common for potency (e.g., hinge binding in kinases), specific motifs (e.g., piperazinyl-linked chains) can trigger N-deindazolation . This rare pathway involves CYP-mediated cleavage of the N1-N2 bond via a putative oxaziridine intermediate, potentially generating reactive metabolites associated with mutagenicity.[4]

Visualizing the Metabolic Landscape

The following diagram illustrates the primary metabolic pathways affecting the indazole core, highlighting the divergence between stable clearance and toxic activation.

IndazoleMetabolism Parent Parent Indazole Derivative Oxidation Aromatic Hydroxylation (CYP3A4/2D6) Parent->Oxidation C4-C7 Attack Dealkylation N-Dealkylation (Loss of R-group) Parent->Dealkylation N1/N2-R Attack ReactiveInt Oxaziridine Intermediate Parent->ReactiveInt C3-Linker specific HydroxyMet Hydroxy-Indazole (Substrate for Phase II) Oxidation->HydroxyMet ParentCore Unsubstituted Indazole Core Dealkylation->ParentCore RingCleavage N-Deindazolation (Ring Opening) Glucuronide O/N-Glucuronide (Excretion) HydroxyMet->Glucuronide UGT ParentCore->Glucuronide Direct N-Gluc ReactiveInt->RingCleavage Toxicity Risk

Caption: Figure 1. Major metabolic pathways of indazole derivatives. Red nodes indicate oxidative Phase I modifications; Green nodes indicate Phase II conjugation.

Comparative Data Summary

The table below summarizes the relative metabolic stability of common indazole substitution patterns based on aggregated literature data and standard microsomal stability assays.

Indazole SubclassPrimary Metabolic LiabilityRelative StabilityOptimization Strategy
N1-Methyl Indazole N-demethylation (High)ModerateReplace methyl with

(deuteration) or cyclopropyl.
N1-Aryl Indazole Aromatic HydroxylationHighSubstitution with Fluorine/Chlorine on aryl ring.
N2-Alkyl Indazole N-dealkylation + N1-GlucuronidationLowShift substituent to N1; block N1 with small lipophilic group.
C6-H Indazole C6-HydroxylationLowBlock C6 with Fluorine. (Most effective single-atom change).
C3-Piperazinyl N-Deindazolation (Ring cleavage)Variable (Risk)Rigidify linker; avoid direct heteroatom attachment at C3.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of new derivatives, the following standardized protocol ensures data integrity and reproducibility. This workflow calculates the Intrinsic Clearance (


) .[5][6]
Reagents & Setup[5][7][8][9][10]
  • Microsomes: Pooled Human Liver Microsomes (HLM) at 20 mg/mL protein concentration.

  • Test Compound: 10 mM stock in DMSO.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Pre-Incubation:

    • Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4).

    • Add HLM to a final concentration of 0.5 mg/mL .

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH cofactor solution to initiate metabolism.[7]

    • Control: Run a parallel incubation without NADPH to assess chemical instability.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of Stop Solution to quench the reaction and precipitate proteins.

  • Processing:

    • Centrifuge samples at 4,000 rpm for 20 minutes at 4°C.

    • Collect supernatant for LC-MS/MS analysis.

Data Analysis & Calculation

Plot the natural logarithm of the remaining compound area ratio (Analyte/IS) vs. time. The slope of the linear regression (


) determines the half-life.




Workflow Visualization

AssayWorkflow cluster_sampling Sampling Loop (0-60 min) Start Start: Test Compound (1 µM in Buffer) Mix Add Liver Microsomes (0.5 mg/mL) Start->Mix Equilibrate Equilibrate 37°C (5 mins) Mix->Equilibrate Initiate Add NADPH (Start Reaction) Equilibrate->Initiate Sample Remove Aliquot Initiate->Sample Quench Add Ice-Cold ACN (Stop Reaction) Sample->Quench At t=x Analyze Centrifuge & LC-MS/MS Quench->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Caption: Figure 2.[1][5] Standardized Microsomal Stability Assay Workflow for determining intrinsic clearance.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. (2018).[8] Link

  • Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif. Drug Metabolism and Disposition. (2006).[4] Link

  • On the Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (2016). Link

  • Microsomal Stability Assay Protocol. AxisPharm. Link

  • Structure-activity relationships... for indazole piperazine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters. (2007). Link

Sources

A Comparative Analysis of 3-(6-nitro-1H-indazol-1-yl)propanoic Acid and Related Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, head-to-head comparison of the novel compound 3-(6-nitro-1H-indazol-1-yl)propanoic acid with established, commercially available drugs that share a similar indazole core structure and are known to function as kinase inhibitors in cancer therapy. This analysis is designed for researchers, scientists, and professionals in drug development, offering insights into potential mechanisms of action, comparative efficacy, and methodologies for future research.

Introduction: The Significance of the Indazole Scaffold in Kinase Inhibition

The indazole core is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the purine structure of ATP and effectively bind to the ATP-binding pocket of various kinases. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.

While 3-(6-nitro-1H-indazol-1-yl)propanoic acid is a novel molecule without extensive public data, its structural components—the indazole ring and the nitro group—suggest a potential role as a kinase inhibitor. The nitro group, being a strong electron-withdrawing group, can significantly influence the molecule's binding affinity and selectivity. This guide will, therefore, compare this compound's theoretical potential with well-established indazole-based kinase inhibitors, namely Axitinib and Pazopanib.

Comparative Analysis: Structural and Mechanistic Overview

Feature3-(6-nitro-1H-indazol-1-yl)propanoic acidAxitinibPazopanib
Core Structure IndazoleIndazoleIndazole
Primary Mechanism Putative Kinase InhibitorTyrosine Kinase InhibitorTyrosine Kinase Inhibitor
Approved Indications Not Applicable (Research Compound)Advanced Renal Cell CarcinomaAdvanced Renal Cell Carcinoma, Soft Tissue Sarcoma
Key Targets To be determinedVEGFR-1, VEGFR-2, VEGFR-3, PDGFR, c-KITVEGFR-1, VEGFR-2, VEGFR-3, PDGFR, FGFR, c-KIT
Mechanism of Action: A Focus on Angiogenesis

Both Axitinib and Pazopanib are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize. The indazole core in these drugs plays a pivotal role in their binding to the ATP pocket of VEGFR, thereby blocking the downstream signaling cascade.

Given the structural similarities, it is plausible that 3-(6-nitro-1H-indazol-1-yl)propanoic acid also targets kinases involved in angiogenesis. The propanoic acid moiety could potentially interact with different amino acid residues in the kinase domain, possibly altering its selectivity profile compared to Axitinib and Pazopanib.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS Activates PI3K PI3K VEGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Angiogenesis, Proliferation) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression VEGF VEGF Ligand VEGF->VEGFR Binds Drug Indazole-based Inhibitor (Axitinib, Pazopanib) Drug->VEGFR Inhibits ATP Binding

Caption: Generalized signaling pathway of VEGFR and its inhibition by indazole-based drugs.

Experimental Protocols for Comparative Efficacy and Selectivity

To empirically assess the potential of 3-(6-nitro-1H-indazol-1-yl)propanoic acid against established drugs, a series of robust, self-validating experimental workflows are necessary.

Kinase Inhibition Assay

This initial screen is crucial to determine the inhibitory activity and selectivity of the compound across a panel of kinases.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of 3-(6-nitro-1H-indazol-1-yl)propanoic acid against a panel of kinases, including VEGFRs, PDGFRs, and other relevant cancer-associated kinases.

Methodology:

  • Reagents and Materials: Recombinant human kinases, ATP, kinase-specific peptide substrates, 3-(6-nitro-1H-indazol-1-yl)propanoic acid, Axitinib, Pazopanib (as positive controls), and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of the test compounds and controls.

    • In a 96-well plate, add the kinase, its specific substrate, and ATP.

    • Add the diluted compounds to the respective wells.

    • Incubate at room temperature for the recommended time to allow the kinase reaction to proceed.

    • Stop the reaction and measure the generated signal (e.g., luminescence for ADP-Glo™) according to the manufacturer's protocol.

  • Data Analysis:

    • Plot the kinase activity against the compound concentration.

    • Calculate the IC50 values using a non-linear regression model.

Rationale for Experimental Choices: The use of a broad kinase panel is essential to not only identify the primary targets but also to assess the selectivity of the compound. Off-target effects are a major concern in drug development, and a highly selective compound is generally preferred.

Cellular Proliferation Assay

This assay evaluates the cytotoxic or cytostatic effects of the compound on cancer cell lines that are known to be dependent on the target kinases.

Objective: To determine the half-maximal effective concentration (EC50) of 3-(6-nitro-1H-indazol-1-yl)propanoic acid in cancer cell lines.

Methodology:

  • Cell Lines: Human umbilical vein endothelial cells (HUVECs) for anti-angiogenic effects, and relevant cancer cell lines such as A498 (renal cell carcinoma) or HT-1080 (fibrosarcoma).

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds and controls.

    • Incubate for 48-72 hours.

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis:

    • Normalize the viability data to the untreated control.

    • Calculate the EC50 values by fitting the data to a dose-response curve.

cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis A Seed Cells in 96-well Plate C Add Compounds to Cells A->C B Prepare Serial Dilution of Compounds B->C D Incubate for 48-72 hours C->D E Add Viability Reagent (e.g., MTT, CellTiter-Glo) D->E F Measure Signal (Absorbance/Luminescence) E->F G Calculate EC50 F->G

Caption: Workflow for a cellular proliferation assay.

Conclusion and Future Directions

While 3-(6-nitro-1H-indazol-1-yl)propanoic acid remains a compound of nascent research interest, its core indazole structure positions it as a promising candidate for kinase inhibition. The comparative framework presented here, leveraging the well-documented profiles of Axitinib and Pazopanib, provides a robust roadmap for its preclinical evaluation. Future studies should focus on a comprehensive kinase profiling, cellular assays in a broad range of cancer cell lines, and ultimately, in vivo studies in relevant animal models to ascertain its therapeutic potential. The insights gained from such a systematic approach will be invaluable for the drug development community in identifying the next generation of targeted cancer therapies.

References

  • Title: The indazole scaffold in medicinal chemistry: a versatile and powerful building block. Source: MedChemComm. URL: [Link]

  • Title: A Review on Recent Advances of Indazole-Based Compounds as Anticancer Agents. Source: Mini Reviews in Medicinal Chemistry. URL: [Link]

  • Title: Axitinib: a review of its use in advanced renal cell carcinoma. Source: Drugs. URL: [Link]

  • Title: Pazopanib: a new standard of care for the treatment of advanced renal cell carcinoma. Source: Drugs in R&D. URL: [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(6-nitro-1H-indazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven procedures for the safe and compliant disposal of 3-(6-nitro-1H-indazol-1-yl)propanoic acid. As a research chemical with a complex structure, its handling and disposal demand a thorough understanding of its constituent functional groups—specifically the nitro group and the carboxylic acid—to mitigate risks to personnel, facilities, and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Core Principle: Hazard-Informed Waste Management

The fundamental principle for disposing of 3-(6-nitro-1H-indazol-1-yl)propanoic acid is to treat it as hazardous chemical waste from the moment it is designated for disposal. Under no circumstances should this compound or its solutions be disposed of via standard laboratory drains or in the general trash[1]. Its molecular structure necessitates careful segregation to prevent dangerous chemical incompatibilities.

Deconstructed Hazard Profile

A comprehensive risk assessment begins with understanding the hazards posed by the compound's key functional groups:

  • Propanoic Acid Moiety: As a carboxylic acid, this compound is inherently acidic and potentially corrosive.[2][3][4]

  • 6-Nitro Group: The nitro group (-NO₂) makes this compound a potent oxidizing agent. Nitro-containing organic compounds can react violently, and sometimes explosively, with reducing agents, organic materials (including many common solvents), and bases.[5][6][7] Accidental mixing in a sealed waste container can lead to rapid gas evolution and over-pressurization, creating a significant explosion risk.[7]

  • Indazole Core: While the indazole ring itself is a stable heterocyclic structure, the overall molecule's toxicological properties must be assumed to be significant until proven otherwise. Data from analogous nitro-aromatic compounds suggest potential for acute toxicity, as well as skin, eye, and respiratory irritation.[8][9][10][11]

Anticipated Hazard Classification

Based on data from structurally related compounds, the hazard profile for 3-(6-nitro-1H-indazol-1-yl)propanoic acid should be conservatively managed according to the following classifications.

Hazard ClassAnticipated EffectRationale & Supporting Data Source(s)
Acute Toxicity (Oral, Dermal) Toxic or harmful if swallowed or in contact with skin.Based on hazard statements for 3-Nitropropionic Acid (H301/H311: Toxic if swallowed/in contact with skin) and 6-nitroindazole (H302/H312: Harmful if swallowed/in contact with skin).[8][10]
Skin & Eye Irritation Causes skin and serious eye irritation.Based on hazard statements for analogous compounds (H315/H319).[8][9]
Reactivity Strong Oxidizer. Risk of violent reaction with incompatible materials.The presence of the nitro group dictates this classification. Nitric acid, a simple nitro-containing compound, is a powerful oxidant known to cause explosions when improperly mixed with organic waste.[5][7]

Mandatory Pre-Disposal Protocols

Adherence to proper handling protocols is the first line of defense against incidents.

Personal Protective Equipment (PPE)

All handling and disposal activities must be conducted while wearing the following minimum PPE:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use.

  • Protective Clothing: A flame-resistant laboratory coat.

  • Work Area: All operations should be performed within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[12]

Critical Importance of Waste Segregation

To prevent dangerous reactions, the primary directive is strict segregation .

  • DO NOT mix waste 3-(6-nitro-1H-indazol-1-yl)propanoic acid with other waste streams.[13]

  • NEVER mix this compound with the following incompatible materials[5][7]:

    • Organic solvents (e.g., acetone, methanol, acetonitrile)

    • Bases (e.g., sodium hydroxide, ammonium hydroxide)

    • Reducing agents

    • Powdered metals

    • Other organic materials

This compound must be collected in its own dedicated hazardous waste container.

Step-by-Step Disposal Procedure

This protocol outlines the validated workflow for the safe accumulation and disposal of small-scale laboratory waste.

Workflow for Disposal of 3-(6-nitro-1H-indazol-1-yl)propanoic acid

G Disposal Workflow for 3-(6-nitro-1H-indazol-1-yl)propanoic acid cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposition A Identify Waste (Solid, Solution, or Contaminated Material) B Select Compatible Container (Glass or HDPE, clean, dry, with screw cap) A->B Choose sturdy, leak-proof container C Affix 'Hazardous Waste' Label B->C Label must be complete and accurate D Transfer Waste into Labeled Container (Perform in fume hood) C->D Wear full PPE E Securely Close Container (Keep closed unless adding waste) D->E Prevents spills & vapor release F Store in Satellite Accumulation Area (SAA) (With secondary containment, away from incompatibles) E->F Segregate from all incompatibles G Container is >90% Full or Disposal is Required F->G Monitor waste levels H Request Pickup from EHS (Follow institutional procedure) G->H Do not over-accumulate waste I EHS Collects for Final Disposal H->I Ensure safe handover

Caption: Disposal workflow from waste identification to final EHS pickup.

Step 1: Container Selection and Preparation Select a clean, dry, and sturdy container that is chemically compatible with the acidic and oxidizing nature of the compound. A glass bottle with a PTFE-lined screw cap is ideal. The original product container is also an excellent choice.[5] The container must be in good condition with no cracks or defects.[14]

Step 2: Labeling Properly label the container before adding any waste. The label must, at a minimum, include[1][14]:

  • The words "Hazardous Waste"

  • The full chemical name: "Waste 3-(6-nitro-1H-indazol-1-yl)propanoic acid"

  • If in solution, list all constituents and their approximate percentages.

  • The date accumulation started.

Step 3: Waste Accumulation Transfer the waste material (whether solid, in solution, or as a reaction mixture) into the prepared container. This must be done in a chemical fume hood. Keep the container securely closed at all times except when actively adding waste.[1][14]

Step 4: Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14] The SAA must be at or near the point of generation and under the control of laboratory personnel. The container should be placed in secondary containment (e.g., a plastic bin) to contain any potential leaks.[1]

Step 5: Requesting Disposal Once the container is nearly full (approximately 90% capacity) or when waste is no longer being generated, schedule a pickup with your institution's Environmental Health & Safety (EHS) department.[1][14] Follow your institution's specific procedures for requesting a chemical waste pickup.

Management of Contaminated Materials & Spills

Contaminated Solid Waste

Disposable items such as gloves, weigh boats, and absorbent pads contaminated with this compound must be disposed of as hazardous solid chemical waste.

  • Collect these materials in a heavy-duty, clear plastic bag placed inside a designated solid waste container (e.g., a lined pail).[5]

  • Label the bag or container as "Hazardous Waste" with the name of the chemical contaminant.

  • Keep the container closed and request a pickup from EHS when full.

Decontamination of Glassware
  • The first rinse of any contaminated glassware must be collected and disposed of as liquid hazardous waste in your designated container.[1]

  • For non-volatile compounds, subsequent rinses (e.g., a triple rinse) may be permissible for drain disposal, but only if your institutional EHS policy allows it and the solution pH is between 7 and 9.[1] Given the compound's hazards, the most prudent course of action is to collect all rinses as hazardous waste.

Spill Response

In the event of a small spill within a chemical fume hood:

  • Ensure you are wearing appropriate PPE.

  • Contain the spill using an inert absorbent material like vermiculite or sand.

  • Carefully collect the contaminated absorbent material using non-sparking tools.

  • Place the collected material into a designated container for hazardous solid waste.

  • Clean the spill area thoroughly.

  • Report the spill to your laboratory supervisor and EHS, as per institutional policy.[1]

By adhering to these scientifically grounded and procedurally validated steps, you can ensure the safe and compliant disposal of 3-(6-nitro-1H-indazol-1-yl)propanoic acid, upholding the highest standards of laboratory safety and environmental stewardship.

References

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Comprehensive Safety and Handling Guide for 3-(6-nitro-1H-indazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling, use, and disposal of 3-(6-nitro-1H-indazol-1-yl)propanoic acid. It is intended for drug development professionals, researchers, and scientists. The procedures outlined herein are based on a composite hazard assessment derived from structurally similar molecules, in alignment with the prudent practice of treating novel compounds with a high degree of caution.[1]

Hazard Identification and Risk Assessment

  • 6-Nitroindazole Moiety : The parent compound, 6-Nitro-1H-indazole, is classified as harmful if inhaled or in contact with skin, an eye irritant, and is suspected of causing genetic defects (Mutagenicity Category 2).[2][3]

  • Propanoic Acid Moiety : Propanoic acid itself is corrosive, causing severe skin and eye burns, and may cause respiratory irritation.[4] Structurally related compounds like 3-nitropropionic acid are toxic if swallowed or in contact with skin.[5]

Inferred Hazard Profile: Based on this analysis, 3-(6-nitro-1H-indazol-1-yl)propanoic acid must be handled as a substance that is potentially:

  • Acutely toxic upon ingestion, inhalation, or skin contact.[3][5]

  • A severe skin and eye irritant/corrosive.[2][5]

  • A respiratory tract irritant, particularly as a fine powder.[5][6]

  • A suspected mutagen.[2]

All handling procedures must assume this heightened risk profile to ensure personnel safety.[1]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical line of defense against exposure. A work area and task-based hazard assessment is required to select the appropriate PPE for protection.[7] The following table outlines the minimum required PPE for handling this compound in a laboratory setting.[7][8]

Protection Type Specification Rationale and In-Text Citation
Eye/Face Protection ANSI Z87.1 compliant chemical splash goggles. A face shield must be worn over goggles when a splash hazard exists (e.g., handling bulk quantities or solutions).[7]Protects against splashes and aerosols of the potentially corrosive and irritating solid or its solutions. Safety glasses alone are insufficient.[1][7]
Skin Protection Gloves: Double-gloving with chemical-resistant nitrile gloves (minimum 0.11 mm thickness) is required. Inspect gloves for integrity before each use and change them immediately if contact with the compound is suspected.[1][9][10] Lab Coat: A clean, buttoned, flame-resistant lab coat must be worn to protect skin and clothing.[8][10] Clothing: Long pants and closed-toe, closed-heel shoes are mandatory.[7][10]Nitrile gloves provide incidental protection against a wide range of chemicals.[10] Double-gloving provides an additional barrier against potential permeation of this uncharacterized compound.[1] A lab coat and proper attire prevent skin contact from spills.[8]
Respiratory Protection All handling of the solid compound (e.g., weighing, transferring) must be performed within a certified chemical fume hood to minimize inhalation exposure.[11][12][13] If work outside a fume hood is unavoidable or if aerosol generation is likely, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[9][14]The compound is presumed to be harmful if inhaled and may cause respiratory irritation.[2][5] Engineering controls like a fume hood are the primary method to prevent respiratory exposure.[12]

Standard Operating Procedure for Handling

Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.[11][15]

Preparation and Pre-Handling
  • Designate Work Area: All work with 3-(6-nitro-1H-indazol-1-yl)propanoic acid must be conducted in a designated area, such as a chemical fume hood.[12]

  • Assemble Materials: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh paper, glassware, waste containers) is present to avoid unnecessary traffic in and out of the controlled area.

  • Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and operational.[15]

  • Don PPE: Put on all required PPE as specified in the table above before handling the chemical container.

Weighing and Transfer (Inside Fume Hood)
  • Slowly open the container away from your face to prevent inhalation of any airborne particles.[12]

  • Use a dedicated spatula to carefully transfer the desired amount of the solid onto weigh paper or into a tared container.

  • Avoid any actions that could generate dust, such as rapid movements or dropping the material.[16]

  • Securely close the primary container immediately after dispensing.

  • Clean any residual powder from the spatula and work surface using a solvent-dampened wipe, which should then be disposed of as hazardous waste.

Post-Handling Decontamination and Doffing
  • Decontaminate: Wipe down the work surface and any equipment used with an appropriate solvent. Dispose of all wipes and contaminated disposables (e.g., weigh paper, pipette tips) in a dedicated hazardous waste container.[9]

  • Doff PPE: Remove PPE in the following order to prevent cross-contamination:

    • Outer gloves.

    • Face shield (if used).

    • Lab coat.

    • Goggles.

    • Inner gloves.

  • Hygiene: Wash hands, neck, and arms thoroughly with soap and water after completing the work and removing all PPE.[1]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific handling task.

PPE_Workflow cluster_0 cluster_1 Risk Assessment cluster_2 PPE Configuration start Task: Handling 3-(6-nitro-1H-indazol-1-yl)propanoic acid assess_risk Evaluate Task Scale and Conditions start->assess_risk standard_ppe Standard Handling PPE - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat - Work in Fume Hood assess_risk->standard_ppe  Routine Use (e.g., mg scale, controlled) enhanced_ppe High-Risk Scenario PPE - Goggles AND Face Shield - Double Nitrile Gloves - Chemical-Resistant Apron - NIOSH-Approved Respirator assess_risk->enhanced_ppe Spill / Aerosol Generation (e.g., bulk transfer, sonication)  

Caption: Risk-based workflow for selecting appropriate PPE.

Emergency Procedures

Immediate and correct response to an exposure is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][16]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

  • Spill: Evacuate the area. For a small spill within a fume hood, use an absorbent material to clean it up while wearing appropriate PPE. Place all cleanup materials in a sealed, labeled hazardous waste container. For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office immediately.[6]

Waste Disposal Plan

Improper disposal of chemical waste can pose a significant risk to the environment and public health.[12]

  • Solid Waste: All unused or expired compounds, along with any contaminated disposables (gloves, weigh paper, wipes, pipette tips), must be collected in a dedicated, clearly labeled hazardous waste container.[9][17] The container must be kept closed except when adding waste.

  • Liquid Waste: Solutions containing 3-(6-nitro-1H-indazol-1-yl)propanoic acid must be collected in a separate, labeled hazardous liquid waste container. Do not pour any chemical waste down the sink.[12][15]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste 3-(6-nitro-1H-indazol-1-yl)propanoic acid".[17]

  • Pickup and Disposal: Follow your institution's procedures for hazardous waste pickup. Contact your EHS office to schedule a collection.[17]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.